2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
描述
属性
IUPAC Name |
2-(2-aminoethyl)-5,5-dimethylhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)6-4-8(5-7-11)9(12)13;/h8H,4-7,11H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLSKZCWAOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Characterization of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
Abstract: The landscape of drug discovery is increasingly populated by novel chemical entities whose full characterization is paramount to unlocking their therapeutic potential. This guide addresses 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride, a non-proteinogenic β-amino acid derivative with limited public documentation. Rather than a simple data sheet, this document provides a comprehensive framework for the systematic evaluation of such a compound. We present a logical workflow, from fundamental structural verification and physicochemical analysis to the exploration of its potential as a pharmaceutical building block. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable a thorough and self-validating characterization of this and similar novel molecules.
Introduction
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride (CAS: 2193065-82-4) is a synthetic amino acid derivative that, by its very structure, presents intriguing possibilities in medicinal chemistry.[1][2] As a β-amino acid, it belongs to a class of compounds known to form stable secondary structures and exhibit increased resistance to metabolic degradation compared to their α-amino acid counterparts.[3][4] This metabolic stability makes them valuable building blocks for developing novel therapeutics.[5][6]
However, the publicly available information on this specific compound is largely confined to supplier data sheets, which provide basic identifiers but lack the in-depth characterization required for research and development applications.[1][7] This guide, therefore, adopts the perspective of a senior scientist tasked with fully elucidating the properties of a novel compound. We will outline a systematic approach to verify its identity, determine its purity and key physicochemical properties, and explore its potential applications, grounding our discussion in established analytical principles and detailed, actionable protocols.
Section 1: Physicochemical and Structural Characterization
The foundational step in evaluating any novel compound is the rigorous confirmation of its chemical structure and the assessment of its fundamental physical properties. This section details the analytical workflow required to build a comprehensive profile for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride.
Molecular Structure and Identifiers
A clear understanding of the molecule's identity is the starting point for all further investigation. The known data provides a solid foundation for our analytical approach.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride | N/A |
| CAS Number | 2193065-82-4 | [1][2] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1][2] |
| Molecular Weight | 223.74 g/mol | [1][7] |
| Physical Form | Oil | [1] |
| Storage | Room Temperature | [1] |
The structure features a hexanoic acid backbone with a bulky tert-butyl group at the 5-position and an aminoethyl group at the 2-position. The presence of both a carboxylic acid and a primary amine makes it an amino acid, and its hydrochloride salt form dictates its initial solubility and handling properties.
Proposed Analytical Workflow for Structural Verification
To confidently proceed with any functional studies, a multi-technique approach to structural verification and purity assessment is non-negotiable. The causality behind this workflow is to use orthogonal methods—each providing a different piece of the structural puzzle—to build a cohesive and validated picture of the molecule.
Caption: A self-validating workflow for the characterization of a novel amino acid hydrochloride.
Spectroscopic Analysis: Predicted Data and Interpretation
While raw spectral data for this specific compound is not publicly available, we can predict the expected spectroscopic signatures based on its known structure. This exercise is crucial for any researcher analyzing the compound, as it provides a template for data interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[8][9]
-
¹H NMR (in D₂O): We expect distinct signals corresponding to each unique proton environment. The tert-butyl group should appear as a sharp singlet integrating to 9 protons around 0.9 ppm. The methylene protons of the hexanoic chain will appear as multiplets. The protons on the aminoethyl side chain will also be visible, likely as complex multiplets. The proton at the chiral center (C2) would be a key signal to identify.
-
¹³C NMR (in D₂O): The spectrum should show 10 distinct carbon signals. A quaternary carbon signal for the tert-butyl group, a carbonyl signal for the carboxylic acid (around 175-180 ppm), and various methylene and methine signals corresponding to the rest of the carbon skeleton.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for rapidly confirming the presence of key functional groups.[10][11]
-
Expected Peaks: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium hydrochloride. A strong, sharp peak around 1710-1730 cm⁻¹ would confirm the C=O stretch of the carboxylic acid. N-H bending vibrations would appear around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as the primary confirmation of its elemental composition.[12][13]
-
Expected Result (ESI+): In positive ion mode Electrospray Ionization (ESI), the primary ion observed would be the [M+H]⁺ of the free base, corresponding to an m/z of approximately 188.16, confirming the loss of the HCl salt.
-
Purity Determination
Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives.[14][15]
-
Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method is often suitable. However, due to the compound's polar nature and lack of a strong UV chromophore, detection can be challenging. Hyphenating a UV detector with a Charged Aerosol Detector (CAD) provides a more universal and robust detection strategy, allowing for the quantification of impurities that may be invisible to UV.[16] An ion-pairing mobile phase may also be employed to improve retention and peak shape.[15]
Physical Properties Assessment
-
Solubility: Determining solubility is essential for designing biological assays and formulating the compound for in vivo studies. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[17][18] A protocol is provided in Section 3.
-
Melting Point: While the compound is listed as an oil, this may refer to the free base. The hydrochloride salt is expected to be a solid. Determining its melting point would provide a key physical constant and an initial indicator of purity.
Section 2: Functional Properties and Potential Applications
With the structure and purity confirmed, the next logical step is to explore the compound's functional properties and hypothesize its potential applications based on its chemical nature.
Acido-Basic Properties: pKa Determination
As an amino acid hydrochloride, the compound possesses at least two ionizable groups: the carboxylic acid and the primary amine. Determining their pKa values is critical for understanding its charge state at physiological pH, which influences its interaction with biological targets, membrane permeability, and solubility.
-
Experimental Rationale: Potentiometric titration is a classic and reliable method for determining pKa values.[19][20] By titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH, one can generate a titration curve from which the pKa values for the carboxylic acid (pKa₁) and the ammonium group (pKa₂) can be derived.
Potential as a Pharmaceutical Building Block
The structure of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is that of a non-proteinogenic, substituted β-amino acid. This class of molecules is of significant interest in drug discovery.[3][5]
-
Peptidomimetics: Peptides often make poor drug candidates due to rapid degradation by proteases.[21] Incorporating β-amino acids like this one into a peptide sequence can disrupt the natural backbone structure, rendering it resistant to enzymatic cleavage while potentially maintaining or enhancing its interaction with a biological target.[22] This makes the compound a valuable building block for creating more stable and effective peptidomimetic drugs.[21][23]
-
Conformational Constraint: The bulky tert-butyl group and the substitution at the C2 position can introduce significant conformational constraints. In drug design, this rigidity can be advantageous, as it reduces the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity.[24]
-
Prodrug Moieties: The primary amine and carboxylic acid functional groups are ideal handles for creating prodrugs.[25] They can be used to attach a parent drug, improving its solubility or altering its pharmacokinetic profile to enhance delivery to a specific target.[25]
Proposed Biological Screening Workflow
To explore the intrinsic biological activity of the compound, a systematic screening approach is necessary. The workflow below outlines a logical progression from broad, cell-free assays to more complex cell-based and functional assays.
Caption: A logical workflow for the biological screening of a novel chemical entity.
Section 3: Experimental Protocols
This section provides actionable, step-by-step methodologies for key analytical procedures discussed in this guide. These protocols are designed to be self-validating and serve as a starting point for laboratory implementation.
Protocol: HPLC-UV/CAD Purity Analysis
Objective: To determine the chemical purity of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride.
Methodology Rationale: This method uses a robust C18 column. An ion-pairing agent (TFA) is included to improve retention of the polar analyte. The dual UV and CAD detection ensures that both chromophoric and non-chromophoric impurities are detected.[15][16]
Instrumentation & Reagents:
-
HPLC system with UV and Charged Aerosol Detector (CAD)
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Water
-
Test Compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in water to a final concentration of ~1.0 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in both the UV and CAD chromatograms.
-
Calculate the % purity based on the area of the main peak relative to the total area of all peaks. Purity (%) = (Area_main / Area_total) * 100.
-
Protocol: Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in a given solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology Rationale: This method ensures that a true equilibrium is reached between the dissolved and undissolved compound, providing the most accurate measure of solubility.[17][18]
Instrumentation & Reagents:
-
Orbital shaker or rotator
-
Centrifuge
-
Validated HPLC method for quantification (see Protocol 3.1)
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Test Compound
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound (e.g., ~2 mg) to a vial containing a known volume of solvent (e.g., 1 mL). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with the sample solvent into the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC method. Determine the concentration from a standard curve.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility, typically expressed in mg/mL or µM.
Conclusion
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride represents a class of molecules—novel, non-proteinogenic amino acids—with significant, yet underexplored, potential in pharmaceutical research. While specific data on this compound is scarce, its structure strongly suggests utility as a metabolically stable building block for peptidomimetics and other advanced therapeutic designs. This guide provides a comprehensive, scientifically-grounded framework for its complete characterization. By following the outlined workflows and protocols for structural verification, purity assessment, and functional analysis, researchers can build the necessary data package to confidently evaluate its role in drug discovery and development programs. This systematic approach ensures trustworthiness and scientific integrity, transforming a compound of unknown potential into a well-characterized tool for innovation.
References
-
Cabri, W., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Vistara, V. (2012). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]
-
Gelpi, E., et al. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Preston Publications. Available at: [Link]
-
Asian Journal of Chemistry. (2015). Design, Synthesis and Pharmacological Properties of Peptidomimetics: A Review. Available at: [Link]
-
Zivec, M., et al. (2011). Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE. PubMed. Available at: [Link]
-
Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. ACS Publications. Available at: [Link]
-
Wylie, B. J., et al. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. ACS Publications. Available at: [Link]
-
Wylie, B. J., et al. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. Available at: [Link]
-
Aplin, R. T., & Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. RSC Publishing. Available at: [Link]
-
Wylie, B. J., et al. (2007). A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. PubMed. Available at: [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]
-
University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Bryce, D. L., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. ACS Publications. Available at: [Link]
-
ResearchGate. FT-IR spectra of amino acids studied in the present work. Available at: [Link]
-
Aplin, R. T., et al. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available at: [Link]
-
Chiaramonte, N., et al. (2021). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PMC - NIH. Available at: [Link]
-
Riaz, N. N., et al. (2018). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC - NIH. Available at: [Link]
-
Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Online. Available at: [Link]
-
O'Brien, J. R., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. Available at: [Link]
-
ChiroBlock. (2023). Beta2-Amino Acids: Synthesis Approaches & Compounds. Available at: [Link]
-
Ovid. (2009). Fourier transform infrared (FTIR) spectroscopy. Available at: [Link]
-
Lin, L. S., et al. (2002). The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. PubMed. Available at: [Link]
-
Karle, D. V., & Kokel, D. (2003). The Building Block Approach to Unusual α-Amino Acid Derivatives and Peptides. ACS Publications. Available at: [Link]
-
Aplin, R. T., & Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. II. Phthaloylamino-acids. PubMed. Available at: [Link]
-
Ferreira, V. F., et al. (2018). Amino Acids in the Development of Prodrugs. PMC - NIH. Available at: [Link]
-
Pike, K. J., et al. (2004). Solid-State 17O NMR of Amino Acids. Department of Biochemistry, University of Oxford. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Van Eeck, S., et al. (2007). Rapid determination of pK (a) values of 20 amino acids by CZE with UV and capacitively coupled contactless conductivity detections. SciSpace. Available at: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (2011). Titration Curves of Aminoacids (Procedure). Available at: [Link]
-
Tuma, J., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC - NIH. Available at: [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. Available at: [Link]
-
Mani, D., & Arumugam, S. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications. Available at: [Link]
Sources
- 1. 2-(2-aminoethyl)-5,5-dimethylhexanoic acid hydrochloride | 2193065-82-4 [sigmaaldrich.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-aminoethyl)-5,5-dimethylhexanoic acid hydrochloride | 2193065-82-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. scribd.com [scribd.com]
- 21. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unnatural Amino Acids - Enamine [enamine.net]
- 25. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of CAS 2193065-82-4
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive investigation, it has been determined that there is currently no publicly available information regarding the chemical substance identified by CAS Registry Number 2193065-82-4 . Extensive searches of chemical databases, scientific literature, and supplier catalogs did not yield any data on its molecular weight, density, or solubility.
This lack of information suggests several possibilities:
-
Novelty of the Compound: The substance may be a very recent discovery, and its properties have not yet been characterized or published in accessible sources.
-
Proprietary Nature: The compound could be part of a confidential research and development program, with its data remaining proprietary to the discovering entity.
-
Data Unavailability: It is possible that the data exists but has not been indexed or made publicly available through common scientific search channels.
-
Potential for Inaccuracy: There is a possibility that the provided CAS number contains a typographical error.
Recommendations for Proceeding:
For professionals requiring information on this specific substance, the following steps are recommended:
-
Verification of the CAS Number: Double-check the accuracy of the CAS number to rule out any typographical errors.
-
Contacting the Source: If the CAS number was obtained from a specific publication, patent, or supplier, reaching out to the original source may provide the necessary data.
-
Chemical Structure or Name: If the chemical name or structure of the compound is known, performing searches based on that information may yield results even if the CAS number is not widely indexed.
Without the fundamental physicochemical data of molecular weight, density, and solubility, it is not feasible to construct the requested in-depth technical guide. These parameters are foundational to all further experimental design and interpretation in a research and drug development context.
The Critical Role of Physicochemical Properties in Drug Development
The determination of a compound's molecular weight, density, and solubility is a cornerstone of early-stage drug development. This data provides essential insights that guide subsequent research activities.
Molecular Weight: This fundamental property influences a wide range of pharmacokinetic and pharmacodynamic characteristics, including absorption, distribution, metabolism, and excretion (ADME). It is a key parameter in assessing "drug-likeness" and is often one of the first properties determined for a new chemical entity.
Density: While not as frequently a primary focus as molecular weight and solubility, density is a critical parameter in formulation development. It impacts powder flow, tablet compression, and the overall manufacturing process of a solid dosage form. For liquid formulations, density is essential for accurate dosing and manufacturing.
Solubility: A compound's solubility in various media (aqueous and organic) is a critical determinant of its bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and therapeutic efficacy. Understanding solubility is paramount for designing appropriate formulations to enhance drug delivery.
Methodologies for Determining Core Physicochemical Properties
While specific data for CAS 2193065-82-4 is unavailable, this section outlines the standard experimental protocols for determining the core properties . These methodologies are foundational in any chemistry or pharmaceutical sciences laboratory.
Experimental Workflow: Determination of Physicochemical Properties
The following diagram illustrates a typical workflow for the initial characterization of a new chemical entity.
Caption: A generalized workflow for the initial physicochemical characterization of a novel compound.
This guide will be updated if and when information regarding CAS 2193065-82-4 becomes publicly available. For now, the focus remains on the established principles and methodologies that underpin the crucial first steps in the characterization of any new chemical entity for research and development.
An In-Depth Technical Guide to the Mechanism of Action of Gamma-Amino Acid Derivatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The GABAergic System and the Rise of its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[2][3][4][5] Consequently, the GABAergic system has become a key target for therapeutic intervention.[6]
While GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogs and other derivatives has revolutionized the treatment of these conditions.[2][3][7] These synthetic molecules are designed to modulate the GABAergic system through various mechanisms, offering improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the mechanisms of action of several key classes of gamma-amino acid derivatives, offering insights for researchers and drug development professionals in the field of neuropharmacology.
I. The Gabapentinoids: Gabapentin and Pregabalin
Initially designed as GABA analogs, gabapentin and pregabalin surprisingly exert their primary effects not through direct interaction with GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[8][9][10] This binding is crucial for their analgesic, anticonvulsant, and anxiolytic properties.[11][12]
A. Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels
The primary molecular target of gabapentinoids is the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic VGCCs.[8][10][13] These subunits are critical for the proper trafficking and function of the pore-forming α1 subunit of the calcium channel.[10][13][14]
Key Insights:
-
Binding Affinity: Pregabalin exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to gabapentin, which contributes to its greater potency.[8][9][15] Studies have shown that pregabalin has approximately six times higher binding affinity than gabapentin for the α2δ-1 receptor.[8]
-
Mechanism of Action: By binding to the α2δ subunit, gabapentinoids reduce the influx of calcium into the presynaptic neuron.[8][9][12] This reduction in intracellular calcium subsequently decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and noradrenaline.[8][12][16]
-
Chronic vs. Acute Effects: The inhibitory effect of gabapentinoids on calcium currents is more pronounced with chronic application, suggesting a mechanism that involves disrupting the trafficking and cell-surface expression of the α2δ subunit and the CaV2 channels.[17]
B. Downstream Effects and Broader Mechanisms
Recent research suggests that the therapeutic effects of gabapentinoids may extend beyond the simple modulation of calcium channels. The α2δ-1 protein interacts with other molecules, and gabapentinoids can influence these interactions.[11]
Emerging Mechanisms:
-
NMDA Receptors: Gabapentin and pregabalin have been shown to modify the action of a subset of N-methyl-d-aspartate (NMDA)-sensitive glutamate receptors through their interaction with the α2δ-1 subunit.[11]
-
Synaptogenesis: Gabapentinoids can block the binding of thrombospondin, an astrocyte-derived protein, to the α2δ-1 subunit, thereby inhibiting the formation of new excitatory synapses.[18]
-
Descending Noradrenergic Inhibition: The analgesic effects of gabapentinoids are also mediated by the facilitation of descending noradrenergic inhibitory pathways.[18]
C. Pharmacokinetic Differences
Despite their similar mechanisms of action, gabapentin and pregabalin exhibit notable differences in their pharmacokinetic profiles, which have significant clinical implications.
| Feature | Gabapentin | Pregabalin |
| Absorption | Saturable, non-linear | Rapid, linear |
| Bioavailability | Decreases with higher doses | High and predictable |
| Peak Plasma Concentration | 3 hours | Within 1 hour |
| Metabolism | Minimal | Minimal |
| Excretion | Primarily renal | Primarily renal |
Data compiled from multiple sources.[9][15]
II. Baclofen and Phenibut: Agonists at the GABA-B Receptor
Baclofen and phenibut are structurally related to GABA and function primarily as agonists at the GABA-B receptor, a metabotropic G-protein coupled receptor.[19][20][21]
A. Molecular Target: The GABA-B Receptor
Activation of the GABA-B receptor by baclofen and phenibut leads to a cascade of intracellular events that result in neuronal inhibition.[19]
Key Signaling Events:
-
Inhibition of Adenylate Cyclase: Baclofen binding to GABA-B receptors inhibits adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[19]
-
Activation of Potassium Channels: This leads to an efflux of potassium ions, causing hyperpolarization of the postsynaptic neuron and reducing its excitability.[19]
-
Inhibition of Calcium Channels: Baclofen also inhibits presynaptic voltage-gated calcium channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters.[19]
B. Phenibut: A Dual-Mechanism Agent
Interestingly, in addition to its activity at the GABA-B receptor, phenibut also binds to and blocks the α2δ subunit of voltage-gated calcium channels, similar to gabapentin and pregabalin, making it a gabapentinoid.[20][22] However, its affinity for the α2δ subunit is lower than that of clinically used gabapentinoids.[22]
III. Vigabatrin: Irreversible Inhibition of GABA Transaminase
Vigabatrin represents a different therapeutic strategy, targeting the metabolic pathway of GABA.[23][24]
A. Molecular Target: GABA Transaminase (GABA-T)
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[23][24][25]
Mechanism of Action:
-
By irreversibly inhibiting GABA-T, vigabatrin prevents the catabolism of GABA.[23][24][25]
-
This leads to a significant and sustained increase in the concentration of GABA in the brain and cerebrospinal fluid.[23][24][26]
-
The elevated GABA levels enhance inhibitory neurotransmission, which is the basis for its anticonvulsant effects.[24][27]
Pharmacodynamic Profile:
-
Despite a short plasma half-life, the irreversible inhibition of GABA-T results in a long duration of action.[23]
-
The effects of vigabatrin are dose-dependent, with higher doses leading to greater increases in CSF GABA levels and a corresponding decrease in seizure frequency.[23]
IV. Experimental Protocols for Elucidating Mechanisms of Action
Understanding the intricate mechanisms of these gamma-amino acid derivatives relies on a variety of sophisticated experimental techniques.
A. Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a drug for its molecular target.
Protocol: [³H]Muscimol Binding to GABA-A Receptors
-
Tissue Preparation: Prepare rat brain membranes.
-
Incubation: Incubate the membranes with varying concentrations of [³H]muscimol in the presence or absence of a high concentration of unlabeled GABA or bicuculline methiodide to determine non-specific binding.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[28]
Protocol: [³H]CGP54626 Competition Binding Assay for GABA-B Receptors
-
Membrane Preparation: Isolate human GABA-B receptor membranes from a suitable expression system (e.g., CHO-K1 cells).
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled GABA-B antagonist [³H]CGP54626 and varying concentrations of the test compound.
-
Separation and Quantification: Follow the same procedure as for the [³H]muscimol assay.
-
Analysis: Determine the ability of the test compound to displace the radioligand, indicating its binding to the orthosteric site.[29]
B. Electrophysiological Recordings
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and neuronal excitability.
Protocol: Whole-Cell Patch-Clamp Recording of Calcium Currents
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons.
-
Recording: Establish a whole-cell patch-clamp configuration on a single neuron.
-
Voltage Protocol: Apply a voltage-step protocol to elicit calcium currents.
-
Drug Application: Acutely or chronically apply the gabapentinoid of interest to the bath solution.
-
Data Acquisition and Analysis: Record and analyze the changes in calcium current amplitude and kinetics.[17][30]
C. Enzyme Activity Assays
These assays are used to measure the inhibitory effect of a drug on a specific enzyme.
Protocol: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
-
Enzyme Preparation: Use a crude preparation of GABA-T from rat brain or purified recombinant human GABA-T.[31][32]
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate GABA, and other necessary co-factors (e.g., α-ketoglutarate, NADP+).[32]
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (e.g., vigabatrin).[32]
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrate and terminate it after a specific time.[33]
-
Detection: Measure the product of the reaction (e.g., NADH) spectrophotometrically to determine the enzyme activity.[33]
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.[32]
V. Visualizing the Mechanisms: Signaling Pathways and Workflows
A. Signaling Pathway of Gabapentinoids
Caption: Mechanism of action of gabapentinoids.
B. Signaling Pathway of Baclofen
Caption: Presynaptic and postsynaptic mechanisms of baclofen.
C. Mechanism of Vigabatrin
Caption: Mechanism of action of vigabatrin.
Conclusion
The gamma-amino acid derivatives represent a diverse class of neuropharmacological agents with distinct and fascinating mechanisms of action. From the allosteric modulation of voltage-gated calcium channels by gabapentinoids to the direct agonism of GABA-B receptors by baclofen and the enzymatic inhibition by vigabatrin, these drugs offer a range of therapeutic options for managing complex neurological disorders. A thorough understanding of their molecular targets, signaling pathways, and the experimental techniques used to elucidate these mechanisms is paramount for the continued development of novel and more effective neurotherapeutics. As research continues to uncover the nuances of their actions, the potential for targeted and personalized medicine in this field will undoubtedly expand.
References
-
Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27). Retrieved from [Link]
-
Taylor, C. P. (n.d.). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Jain, K. K. (2021, September 14). Vigabatrin. MedLink Neurology. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vigabatrin? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Frontiers. (n.d.). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
-
Deutsches Arzteblatt International. (n.d.). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks. PMC. Retrieved from [Link]
-
Patel, R., Dickenson, A. H., & Bauer, C. S. (n.d.). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Retrieved from [Link]
-
Neupsy Key. (2016, August 1). Vigabatrin. Retrieved from [Link]
-
Pharmacy Times. (2015, September 22). Gabapentin Differs From Pregabalin in Several Key Ways. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of VIGABATRIN in SABRIL therapy? Retrieved from [Link]
-
Dr.Oracle. (2025, November 14). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
-
Lapin, I. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. Retrieved from [Link]
-
Scribd. (n.d.). Gabapentin and Pregabalin Mechanisms. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. Retrieved from [Link]
-
World Health Organization. (n.d.). Unedited - Advance copy Pre-Review Report: PHENIBUT. Retrieved from [Link]
-
British Journal of Anaesthesia. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC. Retrieved from [Link]
-
Maze Engineers. (2018, September 6). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Baclofen. Retrieved from [Link]
-
Frontiers in Psychiatry. (n.d.). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. PMC. Retrieved from [Link]
-
Frontiers in Pharmacology. (2011, June 9). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
-
Vargas, R. A. (n.d.). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Alpha2delta and the mechanism of action of gabapentin in the treatment of pain. Retrieved from [Link]
-
KoreaMed Synapse. (2011, May 31). Clinical Application of α2-δ Ligand. Retrieved from [Link]
-
MDPI. (n.d.). Metabolomics-Based Study on the Anticonvulsant Mechanism of Acorus tatarinowii: GABA Transaminase Inhibition Alleviates PTZ-Induced Epilepsy in Rats. Retrieved from [Link]
-
Medical and Pharmaceutical Journal. (2024, January 30). Neuropharmacological Modulation of the GABAergic System: Therapeutic Advances in Anxiety and Epilepsy. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GABA Transaminase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]
-
PubMed. (2019, February 15). Gamma-aminobutyric acid receptor type B agonist baclofen inhibits acid-induced excitation of secondary peristalsis but not heartburn sensation. Retrieved from [Link]
-
ResearchGate. (2019, April 13). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Retrieved from [Link]
-
RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]
-
PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review. Retrieved from [Link]
-
PubMed. (n.d.). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]
-
Bentham Science. (2010, August 1). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Emerging Circuit Pharmacology of GABAA Receptors. PMC. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (n.d.). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2021, September 12). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]
-
MDPI. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]
-
Journal of Neuroscience. (2001, April 15). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Retrieved from [Link]
-
Neurology.org. (2012, February 20). GABA B receptors: Structure, functions, and clinical implications. Retrieved from [Link]
Sources
- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. graphyonline.com [graphyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacoj.com [pharmacoj.com]
- 7. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 11. erascardiac.org [erascardiac.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 16. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 17. pnas.org [pnas.org]
- 18. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 20. Phenibut - Wikipedia [en.wikipedia.org]
- 21. Baclofen - Wikipedia [en.wikipedia.org]
- 22. Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medlink.com [medlink.com]
- 24. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 25. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 26. Vigabatrin | Neupsy Key [neupsykey.com]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter | Journal of Neuroscience [jneurosci.org]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. tandfonline.com [tandfonline.com]
- 33. mdpi.com [mdpi.com]
The Architectonics of Stability: A Technical Guide to 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid in Peptidomimetic Drug Design
Foreword: The Quest for Peptide Perfection
In the intricate world of drug discovery, peptides represent a class of molecules with immense therapeutic potential, governing a vast array of physiological processes with high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor oral bioavailability.[1] This has propelled the field of medicinal chemistry towards the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced drug-like properties.[1][2] A key strategy in this endeavor is the incorporation of non-canonical amino acids designed to enforce specific conformational constraints and shield the peptide backbone from enzymatic attack.[1][2] This guide delves into the strategic role of a unique, sterically hindered building block, 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, as a novel scaffold in the architectonics of next-generation peptidomimetics.
Introduction to 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid: A Profile
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is a non-proteinogenic amino acid characterized by a neopentyl group at the 5-position and an aminoethyl substituent at the 2-position. This unique substitution pattern imparts significant steric bulk and a distinct conformational bias.
| Chemical Properties | |
| IUPAC Name | 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid |
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| Structure | A hexanoic acid backbone with a tert-butyl group at C5 and an aminoethyl group at C2. |
While direct literature on the application of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid in peptidomimetics is not extensively documented, its structural features suggest a significant potential to influence peptide conformation and stability. The principles guiding the use of other sterically hindered and conformationally constrained amino acids provide a strong foundation for understanding its prospective role.[3][4][5][6]
The Core Rationale: Steric Hindrance as a Tool for Conformational Control
The incorporation of sterically demanding amino acids into a peptide sequence is a deliberate design choice aimed at restricting the conformational freedom of the peptide backbone.[3][7] This has profound implications for the biological activity and pharmacokinetic profile of the resulting peptidomimetic.
Imposing Secondary Structure
The bulky neopentyl group of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is expected to limit the rotation around the Cα-Cβ and subsequent bonds, thereby favoring specific dihedral angles. This can induce or stabilize secondary structures such as β-turns or helical folds, which are often crucial for receptor recognition.[2][8] Peptides containing α,α-disubstituted amino acids, for instance, are known to adopt rigid helical or β-turn conformations.[3]
Figure 1: The impact of incorporating a bulky amino acid on peptide properties.
Enhancing Proteolytic Stability
The steric shield provided by the bulky side chain can physically obstruct the approach of proteases, thereby enhancing the metabolic stability of the peptidomimetic.[1] This is a critical advantage for developing orally bioavailable peptide-based drugs.
Synthetic Considerations and Experimental Protocols
The synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid and its incorporation into peptide chains presents unique challenges due to its steric hindrance.
Synthesis of the Monomer
The synthesis of β-substituted γ-amino acids can be achieved through various organic chemistry methodologies, including Michael additions and asymmetric catalysis.[8][9][10][11] A plausible synthetic route for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid could involve the conjugate addition of a suitable nitrogen-containing nucleophile to a β,γ-unsaturated ester bearing the 5,5-dimethylhexyl moiety, followed by reduction and protecting group manipulations.
General Experimental Protocol for Asymmetric Synthesis (Hypothetical):
-
Preparation of the α,β-Unsaturated Ester: Start with 5,5-dimethylhex-2-enoic acid, which can be prepared from commercially available precursors. Esterify the carboxylic acid.
-
Asymmetric Conjugate Addition: Employ a chiral copper-catalyst system with a suitable nitrogen nucleophile (e.g., a protected hydroxylamine or an amine equivalent) to introduce the amino functionality at the β-position with high enantioselectivity.
-
Reduction and Deprotection: Reduce the ester to the corresponding alcohol, followed by conversion of the nitrogen functionality to a primary amine and oxidation of the alcohol to a carboxylic acid. Appropriate protecting group strategies are crucial throughout this process.
Peptide Coupling
The coupling of sterically hindered amino acids is notoriously difficult.[3][4] The reduced reactivity of both the amino and carboxyl groups requires specialized coupling reagents and conditions.
Recommended Coupling Protocol:
-
Activation of the Carboxyl Group: Use highly reactive coupling agents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Solvent and Temperature: Perform the coupling in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Elevated temperatures may be required to overcome the steric hindrance, but careful monitoring is necessary to avoid racemization.
-
Microwave-Assisted Peptide Synthesis (MAPS): MAPS can be particularly effective in driving the coupling of hindered amino acids to completion by providing localized and rapid heating.
Figure 2: Workflow for coupling a sterically hindered amino acid.
Predicted Impact on Peptidomimetic Properties
The introduction of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid into a peptide sequence is anticipated to have a multifaceted impact on its properties.
| Property | Predicted Effect | Rationale |
| Conformational Rigidity | Increased | The bulky neopentyl group restricts bond rotation, leading to a more defined three-dimensional structure.[3][7] |
| Proteolytic Stability | Significantly Increased | The steric bulk of the side chain acts as a shield against enzymatic degradation.[1] |
| Receptor Affinity | Potentially Increased | A pre-organized conformation that mimics the receptor-bound state can lead to higher binding affinity.[2] |
| Solubility | Potentially Decreased | The large, hydrophobic neopentyl group may reduce aqueous solubility. This can be modulated by the overall sequence. |
| Membrane Permeability | Potentially Increased | Increased lipophilicity can enhance passive diffusion across cell membranes, a desirable trait for intracellular targets.[1] |
Case Study: A Hypothetical Application in Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are notoriously challenging drug targets due to their large and often shallow binding interfaces. Peptidomimetics that can mimic key secondary structures, such as α-helices, are promising therapeutic modalities for inhibiting PPIs.[2]
Consider a therapeutic peptide that needs to adopt an α-helical conformation to bind to its target. The incorporation of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid could be strategically employed to nucleate or stabilize this helical structure, leading to a more potent inhibitor.
Figure 3: A bulky amino acid stabilizing the active conformation of a peptidomimetic for PPI inhibition.
Conclusion and Future Perspectives
While 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid may not yet be a common tool in the peptidomimetic designer's toolbox, its structural characteristics present a compelling case for its exploration. The principles of conformational constraint and steric shielding are well-established pillars of modern drug design. By leveraging the unique properties of this and other novel non-canonical amino acids, the field of peptidomimetics can continue to push the boundaries of what is possible in developing potent, stable, and effective therapeutics for a wide range of diseases. Further research into the synthesis and conformational preferences of peptides incorporating this building block is warranted and holds the promise of unlocking new avenues in drug discovery.
References
-
Gellman, S. H. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. [Link]
-
Li, W., et al. (2008). Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of γ-substituted β-amino acids via 1,2-amino migration. [Link]
-
Pelay-Gimeno, M., et al. (2015). Peptides and peptidomimetics as regulators of protein-protein interactions. Seminars in Cancer Biology. [Link]
-
Drira, M., et al. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Organic Letters. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Timmerman, P., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
-
Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
-
ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic strategy. [Link]
-
Biochemistry - YouTube. (2022, May 31). Beta Conformation of Peptides. [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. [Link]
-
Weng, Z., et al. (2006). Side-Chain Conformational Changes upon Protein-Protein Association. Protein Science. [Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Pharmacokinetic Profiling of Substituted Hexanoic Acid Hydrochloride Salts: A Technical Guide
Executive Summary & Structural Rationale
In the landscape of drug development, substituted hexanoic acids represent a highly versatile chemical scaffold. From the foundational antifibrinolytic agent 6-aminohexanoic acid (aminocaproic acid)[1] to next-generation α,α -disubstituted arginase inhibitors (e.g., piperidinyl-substituted borono-hexanoic acids)[2], the pharmacokinetic (PK) disposition of these molecules is fundamentally dictated by their physicochemical state.
As a Senior Application Scientist, the first critical decision in PK profiling is salt selection. Substituted hexanoic acids containing basic amine groups naturally form strong intermolecular zwitterionic crystal lattices, leading to poor aqueous solubility and erratic gastrointestinal dissolution. By synthesizing the hydrochloride (HCl) salt , the amine group is fully protonated. This disrupts the zwitterionic lattice, drastically lowering the lattice energy and ensuring that in vivo absorption is permeability-limited rather than dissolution-rate limited. This guarantees that the resulting PK data reflects the molecule's true systemic disposition rather than formulation artifacts.
Fig 1: Physicochemical causality pathway from HCl salt formation to systemic pharmacokinetic disposition.
Bioanalytical Methodology: LC-MS/MS
To accurately determine the PK profile of hexanoic acid derivatives, a highly sensitive and selective bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing positive electrospray ionization (ESI+) is the industry standard, capable of achieving limits of quantification as low as 0.3 µg/mL in human plasma[1].
Step-by-Step Protocol: Plasma Extraction and Quantification
System Validation Objective: Every PK assay must be a self-validating system. This protocol utilizes a deuterated internal standard (ISD) to auto-correct for matrix suppression and variable extraction recoveries across different biological subjects.
-
Sample Aliquoting & Spiking: Transfer 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of D6-aminocaproic acid (Internal Standard, ISD) working solution.
-
Causality: Early introduction of the ISD ensures that any volumetric losses during subsequent precipitation or transfer steps affect the analyte and ISD equally, maintaining a mathematically constant ratio for quantification[1].
-
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes.
-
Causality: ACN drastically lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins. This causes immediate denaturation and precipitation, releasing any protein-bound hexanoic acid derivative into the supernatant and preventing LC column clogging[1].
-
-
Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Causality: High-speed centrifugation tightly pellets the denatured proteins, yielding a clarified supernatant that extends the lifespan of the mass spectrometer's ionization source.
-
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a Phenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Run an isocratic mobile phase of ACN and 5 mM ammonium acetate buffer (60:40 v/v) at a flow rate of 1.0 mL/min[1].
-
Causality: Short-chain aliphatic amino acids exhibit poor retention on standard C18 reversed-phase columns. A Phenyl column provides orthogonal π−π interactions, while the ammonium acetate buffer maintains the analyte in a consistent ionization state, yielding a sharp peak at a retention time of ~1.50 minutes[1].
-
-
Mass Spectrometry (MRM): Operate the mass spectrometer in positive ion mode. Monitor the parent-to-product transitions: m/z 132.2 → 79.2 for aminocaproic acid, and m/z 138.2 → 74.3 for the D6-ISD[1].
-
Causality: Positive ionization efficiently protonates the basic amine group to form the [M+H]+ precursor ion. Collision-induced dissociation (CID) yields highly specific product ions, eliminating background noise from isobaric plasma lipids.
-
-
Incurred Sample Reanalysis (ISR): Reanalyze 10% of the study samples on a separate day. The assay is validated only if the reanalyzed concentrations fall within 20% of the original values, proving the method's reproducibility[1].
Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for hexanoic acid quantification.
In Vivo Pharmacokinetic Disposition
The structural modifications of the hexanoic acid backbone directly dictate its volume of distribution ( Vd ) and clearance mechanisms.
Distribution and Metabolism
For the baseline molecule, aminocaproic acid, distribution is extensive across both intravascular and extravascular compartments, yielding a Vd of approximately 23.1 ± 6.6 L[3]. Because the molecule is highly polar, it undergoes minimal hepatic metabolism (with only a minor fraction converting to adipic acid)[3]. Conversely, novel α,α -disubstituted hexanoic acids (such as the dihydrochloride salts of piperidinyl-substituted arginase inhibitors)[2] exhibit higher lipophilicity, which significantly expands their volume of distribution and introduces a degree of hepatic clearance.
Excretion
Substituted hexanoic acids with low molecular weights and high polarity are primarily excreted unchanged via the kidneys. The renal clearance of aminocaproic acid is approximately 116 mL/min, which is nearly identical to endogenous creatinine clearance, indicating that the drug is eliminated via glomerular filtration without significant tubular reabsorption[3]. The terminal elimination half-life is relatively short (~2.0 hours in humans)[3], though multi-compartmental models in preclinical species (e.g., thoroughbred horses) have revealed prolonged terminal elimination phases using highly sensitive LC-MS/MS techniques[4].
Quantitative Data Summary
The table below synthesizes the core PK and analytical parameters for hexanoic acid hydrochloride salts, utilizing aminocaproic acid as the benchmark model.
| Parameter | Value / Range | Analytical & Physiological Significance |
| Linearity Range (LC-MS/MS) | 0.3 – 80 µg/mL | Broad dynamic range covers both peak therapeutic concentrations ( Cmax ) and terminal elimination phases without requiring sample dilution[1]. |
| Extraction Recovery | 86.69% | Demonstrates the high efficiency of the ACN protein precipitation method in releasing protein-bound drug[1]. |
| Volume of Distribution ( Vd ) | 23.1 ± 6.6 L | Indicates extensive tissue penetration beyond the plasma compartment, critical for targeting extravascular enzymes[3]. |
| Elimination Half-Life ( t1/2 ) | ~2.0 hours | The rapid clearance necessitates frequent oral dosing or continuous IV infusion to maintain steady-state therapeutic levels[3]. |
| Renal Clearance (CL) | 116 mL/min | Mirrors glomerular filtration rates; requires immediate dose adjustments in patients with renal impairment to prevent toxicity[3]. |
| Pediatric Plasma Dilution | 1:2040 | Specialized micro-sampling techniques allow for accurate PK modeling in pediatric populations while eliminating matrix effects[5]. |
References
-
A Sensitive and Rapid LC-MS/MS Method for Quantification of Aminocaproic Acid in Human Plasma and its Pharmacokinetic Application Source: Taylor & Francis Online URL:[Link]
-
Aminocaproic Acid - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]
-
Pharmacokinetics of aminocaproic acid in thoroughbred horses Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
A Simple And Selective Liquid Chromatography Tandem Mass Spectrometry Method For Determination Of Ε Aminocaproic Acid In Human Plasma Source: Journal of Applied Bioanalysis URL:[Link]
-
Synthesis of Arginase Inhibitors: An Overview Source: MDPI (Pharmaceutics) URL:[Link]
Sources
toxicology and safety assessment of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
Comprehensive Toxicology and Safety Assessment of 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid: A Novel α2δ Ligand Candidate
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development Target Audience: Researchers, Toxicologists, and Pharmaceutical Development Professionals
Executive Summary & Structural Rationale
The compound 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid (CAS No. 2193065-82-4) is a novel synthetic amino acid structurally related to the gabapentinoid class of neuromodulators (e.g., gabapentin, pregabalin). While traditional gabapentinoids utilize a cyclohexane ring or a simple isobutyl substitution to achieve their spatial conformation, this novel candidate features a bulky 5,5-dimethyl substitution on a hexanoic acid backbone alongside a 2-aminoethyl linker.
From a toxicological and pharmacokinetic perspective, this structural divergence is highly significant. The added steric bulk and increased lipophilicity theoretically alter its affinity for the L-type amino acid transporter 1 (LAT1)—the primary mechanism for gabapentinoid absorption and blood-brain barrier (BBB) penetration. Consequently, this whitepaper establishes a rigorous, self-validating preclinical safety assessment framework tailored to evaluate the unique toxicokinetic liabilities, target engagement, and central nervous system (CNS) safety profile of this novel α2δ ligand.
Mechanistic Toxicology & Target Engagement
Like established gabapentinoids, 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is predicted to exert its primary pharmacodynamic effects through orthosteric binding to the α2δ−1 and α2δ−2 auxiliary subunits of voltage-gated calcium channels (VGCCs). Preclinical data on similar compounds indicate that binding to the α2δ−1 subunit inhibits calcium currents in high-voltage-activated channels, subsequently reducing the presynaptic release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P1[1].
The primary toxicological concern stems from exaggerated pharmacology. Excessive suppression of these excitatory pathways leads to dose-dependent CNS depression, manifesting as somnolence, dizziness, and ataxia.
Figure 1: Mechanism of action and downstream pharmacological cascade for novel α2δ-1 ligands.
Preclinical Safety Assessment Protocols
To ensure scientific integrity, every assay in our workflow is designed as a self-validating system incorporating strict acceptance criteria. The causality behind these specific experimental choices is rooted in the known liabilities of the gabapentinoid class.
Protocol A: In Vitro Hepatotoxicity and CYP450 Profiling
Causality: Standard gabapentinoids are virtually un-metabolized and do not induce hepatic enzymes. However, the lipophilic 5,5-dimethyl tail of this novel compound increases the probability of hepatic clearance and potential cytochrome P450 (CYP) interactions.
-
Step 1: Cell Seeding. Culture primary human hepatocytes in 3D spheroids to maintain physiological metabolic competence.
-
Step 2: Compound Incubation. Expose spheroids to a concentration gradient of the test compound (0.1 µM to 100 µM) for 72 hours.
-
Step 3: Viability & CYP Activity. Quantify cellular ATP depletion (CellTiter-Glo) for cytotoxicity. Utilize LC-MS/MS to measure the formation of specific metabolites for CYP3A4 and CYP2D6.
-
Step 4: System Validation.
-
Negative Control: Vehicle (0.1% DMSO).
-
Positive Control: Rifampicin (10 µM).
-
Acceptance Criteria: The assay is only valid if the Rifampicin control demonstrates a >3-fold induction of CYP3A4 activity.
-
Protocol B: In Vivo CNS Safety Pharmacology (Modified Irwin Test & Rotarod)
Causality: The most frequent dose-limiting toxicities for α2δ ligands are dizziness and somnolence1[1]. The Rotarod test specifically quantifies drug-induced ataxia, establishing the therapeutic index.
-
Step 1: Acclimation & Baseline. Train Sprague-Dawley rats on an accelerating rotarod until baseline latency to fall is stable.
-
Step 2: Dosing. Administer the compound via oral gavage at 10, 30, and 100 mg/kg.
-
Step 3: Observation Matrix. Record latency to fall at 1, 2, 4, and 8 hours post-dose. Concurrently, perform the Irwin observational battery to assess autonomic and neurologic deficits.
-
Step 4: System Validation.
-
Positive Control: Pregabalin (30 mg/kg) or Diazepam (2 mg/kg).
-
Acceptance Criteria: The assay is validated only if the positive control significantly reduces the latency to fall compared to the vehicle baseline ( p<0.05 ).
-
Toxicokinetics and Renal Clearance Dynamics
Understanding the absorption and clearance of this compound is critical for predicting human toxicity. Gabapentin exhibits zero-order saturable absorption due to LAT1 transporter saturation, meaning its bioavailability decreases as the dose increases (from 60% down to 33%) 2[2]. Conversely, pregabalin has linear pharmacokinetics with >90% bioavailability 2[2].
Because 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid possesses a bulkier aliphatic chain, its affinity for LAT1 must be empirically determined. Furthermore, standard gabapentinoids are excreted largely unchanged via the kidneys, leading to prolonged elimination half-lives and severe toxicity accumulation in patients with chronic kidney disease (CKD) 2[2]. Toxicokinetic profiling must isolate whether the lipophilicity of this new compound shifts its clearance toward hepatic glucuronidation, which could offer a safer profile for renally impaired patients.
Comparative Safety & Quantitative Data
| Pharmacokinetic / Toxicity Parameter | Gabapentin | Pregabalin | 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid (Predicted) |
| Target Binding Affinity ( Ki ) | ~38 nM | ~6 nM | High affinity (Steric optimization) |
| Oral Bioavailability | Saturable (33-60%) | Linear (>90%) | Linear (LAT1 dependent) |
| Primary Clearance Route | Renal (Unchanged) | Renal (Unchanged) | Mixed Renal / Hepatic |
| Toxicity Threshold (Plasma) | >15 mg/L | >13 mg/L | TBD (Preclinical phase) |
| Protein Binding | <3% | <1% | Moderate (Due to lipophilic tail) |
Adverse Outcome Pathways (AOP): Polypharmacy & Abuse Liabilities
A critical component of modern toxicological assessment is evaluating real-world polypharmacy risks. Growing pharmacovigilance data highlights the severe misuse potential of gabapentinoids, particularly in patients with a history of substance abuse 3[3].
When α2δ ligands are co-administered with opioids, they interact in a synergistic manner that dramatically increases the risk of severe central nervous system (CNS) depression, cognitive dysfunction, and fatal respiratory depression4[4]. Consequently, assessing the abuse quotient and respiratory liability of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid in combination with μ -opioid receptor agonists is a mandatory regulatory hurdle.
Figure 2: Adverse Outcome Pathway detailing synergistic toxicity in opioid-gabapentinoid polypharmacy.
Conclusion & Translational Outlook
The structural modifications present in 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid offer a compelling opportunity to develop a novel neuromodulator with potentially distinct pharmacokinetic advantages over first-generation gabapentinoids. However, its safety assessment must rigorously interrogate its CNS depressant effects, renal vs. hepatic clearance ratios, and synergistic toxicity risks when combined with other CNS depressants. Adherence to the self-validating preclinical protocols outlined in this guide will ensure a robust data package suitable for IND (Investigational New Drug) submission and early-phase clinical translation.
References
- Source: PMC (National Institutes of Health)
- Source: Journal of Pain Research (Dovepress)
- Source: PMC (National Institutes of Health)
- Title: Risk of major adverse events associated with gabapentinoid and opioid combination therapy: A systematic review and meta-analysis Source: Frontiers in Pharmacology URL
Sources
- 1. A2δ ligands gabapentin and pregabalin: future implications in daily clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Risk of adverse outcomes during gabapentinoid therapy and factors associated with increased risk in UK primary care using the clinical practice research datalink: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Risk of major adverse events associated with gabapentinoid and opioid combination therapy: A systematic review and meta-analysis [frontiersin.org]
Crystallographic Structural Analysis of 2-Substituted Hexanoic Acids: Methodologies, Mechanisms, and Molecular Insights
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Abstract
2-Substituted hexanoic acids—most notably 2-ethylhexanoic acid (2-EHA) and 2-propylhexanoic acid—are pivotal aliphatic compounds utilized extensively in metal-organic catalysis, polymer chemistry, and prodrug development. However, their inherent physical state (viscous liquids at room temperature) presents a significant barrier to direct crystallographic structural elucidation. This technical guide explores the two primary methodologies employed to overcome this challenge: small-molecule crystallography via metal carboxylate complexation and macromolecular crystallography via protein-ligand co-crystallization. By detailing the causality behind these experimental choices and providing self-validating protocols, this whitepaper serves as an authoritative resource for researchers analyzing the stereochemistry and structural dynamics of highly flexible aliphatic acids.
Introduction: The Crystallographic Challenge
2-Ethylhexanoic acid is a synthetic α -tertiary carboxylic acid manufactured primarily from propylene[1]. The branching at the α -carbon, combined with long aliphatic sidechains, drives unique steric and hydrophobic behaviors[1]. These structural features impart low viscosity and low vapor pressure, rendering the free acid a liquid at standard temperature and pressure[1].
Because standard single-crystal X-ray diffraction (XRD) requires a highly ordered, rigid periodic lattice, the conformational flexibility of the aliphatic chains in 2-substituted hexanoic acids prevents direct crystallization. To achieve structural elucidation, researchers must restrict the compound's degrees of freedom. This is accomplished through two distinct pathways:
-
Metal Complexation: Locking the acid into a rigid inorganic framework (e.g., bismuth or cerium carboxylates)[2].
-
Macromolecular Soaking: Utilizing the stereoselective, rigid active site of an enzyme (e.g., Cytochrome P450cam) as a biological scaffold[3].
Caption: Workflow for the crystallographic structural analysis of liquid 2-substituted hexanoic acids.
Small Molecule Crystallography: Metal Carboxylate Frameworks
To analyze the structural parameters of 2-EHA, it is frequently converted into a metal carboxylate precursor. Bismuth 2-ethylhexanoate is a premier model for this approach.
The Causality of Complexation: When 2-EHA coordinates with bismuth, the metal centers act as rigid nodes that anchor the flexible aliphatic chains. High-energy X-ray scattering and Density Functional Theory (DFT) models reveal that bismuth 2-ethylhexanoate forms a Bi4(RCO2)12 motif[2]. In this structure, the bismuth ions are arranged in a flattened tetrahedron with Bi–Bi distances of approximately 4.3 Å[2]. At low free-acid concentrations, evidence of Bi–O–Bi linkages emerges, further rigidifying the lattice and allowing for precise structural modeling of the amorphous/crystalline boundary[2].
Macromolecular Crystallography: Protein-Ligand Interactions
In drug development, understanding the stereochemical behavior of 2-substituted hexanoic acids (such as valproic acid analogs) is critical. Cytochrome P450cam serves as an excellent macromolecular host for studying these interactions.
The Causality of Stereoselective Binding: Wild-type P450cam catalyzes the formation of 2-ethylhexanoic acid from 2-ethylhexanol[4]. Kinetic assays demonstrate profound stereoselectivity: in a racemic mixture, P450cam produces 50% more (R)-2-ethylhexanoic acid than the (S)-enantiomer[4].
Crystallographic structural analysis explains this phenomenon. When soaked into P450cam crystals, the (R)-enantiomer binds in a highly ordered state within the heme pocket[3]. This precise fit facilitates efficient electron transfer and oxygenation. Conversely, the (S)-enantiomer suffers from steric clashes, resulting in a disordered binding state[3]. This disorder uncouples the catalytic cycle, causing the enzyme to consume reducing equivalents to produce water rather than the oxidized acid[3].
Caption: Stereoselective binding and synthesis of 2-ethylhexanoic acid in Cytochrome P450cam.
Quantitative Crystallographic Data
The following table summarizes the structural and kinetic parameters extracted from both the small-molecule and macromolecular crystallographic approaches.
| Parameter | Bismuth 2-Ethylhexanoate Framework | Cytochrome P450cam / 2-EHA Complex |
| Primary Structural Motif | Bi4(RCO2)12 flattened tetrahedron[2] | Heme-thiolate active site pocket[3] |
| Key Interatomic Distance | Bi–Bi distance ≈4.3 Å[2] | Fe–O distance (Compound I) ≈1.6 Å |
| Stereochemical Preference | Achiral / Amorphous distribution | (R)-enantiomer over (S)-enantiomer[3] |
| Catalytic Yield / Turnover | N/A (Catalyst Precursor) | 50% (R)-2-EHA vs. 13% (S)-2-EHA[4] |
| Binding State | Rigidly locked via Bi–O–Bi linkages[2] | (R) is ordered; (S) is disordered[3] |
Self-Validating Experimental Protocols
Protocol A: Synthesis and Crystallographic Preparation of Bismuth 2-Ethylhexanoate
-
Stoichiometric Deprotonation: Mix stoichiometric amounts of 2-ethylhexanoic acid and sodium hydroxide in an aqueous medium at ambient temperature to generate a 1.2 M solution of sodium 2-ethylhexanoate[1].
-
Self-Validation Checkpoint: The resulting solution must be completely transparent. Cloudiness indicates incomplete deprotonation or the presence of unreacted organic phase.
-
-
Metathesis Reaction: To this solution, add a stoichiometric quantity (acid/Bi = 1/3) of aqueous bismuth nitrate solution dropwise under vigorous agitation[1].
-
Self-Validation Checkpoint: Maintain the bismuth concentration below 30% w/w. Exceeding this threshold will cause the solution to become cloudy, indicating the formation of insoluble, highly polymeric aggregates[1].
-
-
Extraction: Extract the complex into an organic phase (e.g., 2-MeTHF)[5], wash with deionized water, and dry over anhydrous MgSO4 .
-
X-Ray Scattering Analysis: Utilize high-energy X-ray diffraction (H.E.X.R.D.) coupled with Pair Distribution Function (PDF) analysis[1].
-
Self-Validation Checkpoint: Confirm the absence of strong diffraction peaks beyond 9 Å. Extended polymeric structures will show periodicity past this distance; the absence of these peaks validates the isolated Bi4(RCO2)12 molecular structure[1].
-
Protocol B: Protein-Ligand Co-Crystallization of Cytochrome P450cam with 2-EHA
-
Protein Preparation: Express and purify wild-type Cytochrome P450cam. Concentrate the apo-enzyme to ~1.5 mM in 50 mM potassium phosphate buffer (pH 7.4).
-
Ligand Soaking: Grow apo-P450cam crystals using the hanging-drop vapor diffusion method. Transfer mature crystals into a stabilization buffer containing 2 mM of either (R)- or (S)-2-ethylhexanoic acid[3].
-
Self-Validation Checkpoint: Monitor crystal integrity under a polarized light microscope for 24 hours. Micro-cracking indicates excessive lattice strain caused by steric clashes (common with the S-enantiomer).
-
-
Data Collection: Briefly soak the complexed crystals in a cryoprotectant solution (20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at 100 K using a synchrotron radiation source.
-
Electron Density Mapping: Solve the structure using molecular replacement.
-
Self-Validation Checkpoint: Analyze the 2Fo−Fc electron density maps. The (R)-enantiomer must display continuous, well-defined density in the active site. Fragmented density indicates the structural disorder characteristic of the (S)-enantiomer[3].
-
Conclusion
The crystallographic structural analysis of 2-substituted hexanoic acids requires innovative circumvention of their liquid state. By utilizing metal carboxylate complexation, researchers can lock these flexible aliphatic chains into resolvable tetrahedral motifs. Alternatively, leveraging the stereoselective active site of Cytochrome P450cam allows for the precise structural elucidation of specific enantiomers, revealing the critical link between binding order and catalytic efficiency. Both methodologies provide indispensable insights for the rational design of catalysts and targeted therapeutics.
References
-
Title: Benign Synthesis of 2-Ethylhexanoic Acid by Cytochrome P450cam: Enzymatic, Crystallographic, and Theoretical Studies Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Molecular structure models of amorphous bismuth and cerium carboxylate catalyst precursors Source: Catalysis Today (Elsevier) URL: [Link]
-
Title: Catalytic 2-Ethylhexanoic Acid Promotes Mild Miyaura Borylations Source: ACS Organic & Inorganic Au URL: [Link]
Sources
Application Note & Protocol: A Convergent Synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
Abstract
This document provides a detailed, research-grade protocol for the multi-step synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The described synthetic route is designed for efficiency and scalability, employing robust and well-documented chemical transformations. Each step is accompanied by in-depth explanations of the underlying reaction mechanisms and strategic considerations, ensuring both reproducibility and a thorough understanding of the process for researchers, scientists, and drug development professionals.
Introduction
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride is a non-proteinogenic amino acid derivative with significant potential in the design of novel therapeutic agents. Its unique structural features, including a sterically hindered neopentyl group and a primary aminoethyl side chain, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide outlines a convergent and logical synthetic pathway, commencing from commercially available starting materials and proceeding through key intermediates to the final target compound.
Synthetic Strategy Overview
The synthesis is designed in a multi-step sequence, focusing on the strategic construction of the carbon skeleton followed by the introduction and manipulation of the required functional groups. The key stages of the synthesis are:
-
Formation of the C6 backbone: Synthesis of 3,3-dimethylbutanal as the foundational building block.
-
Chain extension and functionalization: A Wittig reaction to introduce a two-carbon extension, creating an α,β-unsaturated ester.
-
Introduction of the aminoethyl moiety: A Michael addition of a protected amine to the unsaturated ester.
-
Reduction and deprotection: Catalytic hydrogenation to reduce the double bond and subsequent removal of the amine protecting group to yield the final product.
This approach allows for the controlled and sequential introduction of the desired functionalities, minimizing the formation of side products and facilitating purification at each stage.
Detailed Synthetic Protocol
Step 1: Synthesis of 3,3-Dimethylbutanal
The synthesis commences with the preparation of 3,3-dimethylbutanal from 1-chloro-3,3-dimethylbutane. This transformation is achieved via an oxidation reaction using dimethyl sulfoxide (DMSO).[1]
Reaction: Oxidation of 1-chloro-3,3-dimethylbutane
Mechanism: The reaction proceeds through the formation of an alkoxy-sulfonium salt, which then undergoes an E2 elimination to yield the aldehyde.
Experimental Protocol:
-
To a stirred solution of 1-chloro-3,3-dimethylbutane (1.0 eq) in DMSO (10 vol), add sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to 150 °C and maintain for 4 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,3-dimethylbutanal is purified by distillation.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-chloro-3,3-dimethylbutane | 120.62 | 1.0 | As required |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | 10 volumes |
| Sodium bicarbonate | 84.01 | 2.0 | Calculated |
Step 2: Synthesis of Ethyl 5,5-dimethylhex-2-enoate
The next step involves a Horner-Wadsworth-Emmons reaction to extend the carbon chain of 3,3-dimethylbutanal by two carbons, forming an α,β-unsaturated ester.
Reaction: Horner-Wadsworth-Emmons olefination
Mechanism: The deprotonated phosphonate ester acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate collapses to form the alkene and a phosphate byproduct.
Experimental Protocol:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,3-dimethylbutanal (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3,3-dimethylbutanal | 100.16 | 1.0 | As required |
| Triethyl phosphonoacetate | 224.16 | 1.1 | Calculated |
| Sodium hydride (60%) | 24.00 | 1.1 | Calculated |
| Tetrahydrofuran (THF) | 72.11 | - | As required |
Step 3: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-5,5-dimethylhexanoate
This step introduces the protected aminoethyl side chain via a Michael addition of N-Boc-ethylenediamine to the α,β-unsaturated ester. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[][3][4]
Reaction: Aza-Michael addition
Mechanism: The nucleophilic amine of N-Boc-ethylenediamine attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-nitrogen bond.
Experimental Protocol:
-
To a solution of ethyl 5,5-dimethylhex-2-enoate (1.0 eq) in ethanol, add N-Boc-ethylenediamine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Ethyl 5,5-dimethylhex-2-enoate | 170.25 | 1.0 | As required |
| N-Boc-ethylenediamine | 160.22 | 1.2 | Calculated |
| Ethanol | 46.07 | - | As required |
Step 4: Synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
The final step involves the hydrolysis of the ester, followed by the deprotection of the Boc group and formation of the hydrochloride salt.
Reaction: Ester hydrolysis and Boc deprotection
Mechanism: The ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The Boc protecting group is then removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.[5][6][7][8]
Experimental Protocol:
-
To a solution of the product from Step 3.3 (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide monohydrate (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude carboxylic acid in 4 M HCl in dioxane and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the desired product as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Product from Step 3.3 | - | 1.0 | As required |
| Lithium hydroxide monohydrate | 41.96 | 3.0 | Calculated |
| 4 M HCl in Dioxane | - | Excess | As required |
| Tetrahydrofuran (THF) | 72.11 | - | As required |
| Water | 18.02 | - | As required |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol detailed herein provides a comprehensive and reliable method for the synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride. By leveraging well-established and high-yielding reactions, this pathway is amenable to scale-up and can be readily implemented in a standard organic synthesis laboratory. The in-depth explanations and structured protocols are intended to empower researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link][5]
-
Wikipedia. (2023). Nitrile reduction. In Wikipedia. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link][6]
-
Li, Z., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]
-
Synthetic Communications. (2001). A CONVENIENT SYNTHESIS OF 3,3-DIMETHYLBUTYRALDEHYDE. Synthetic Communications, 31(5), 667-671. [Link][1]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Google Patents. (n.d.). US20030229254A1 - Process for the preparation of 3, 3-dimethylbutanal.
-
Organic Process Research & Development. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. In Wikipedia. [Link][3]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link][8]
-
Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Wikipedia. (2023). Homologation reaction. In Wikipedia. [Link]
- Google Patents. (n.d.). EP2093208A2 - Process for the preparation of 3,3-dimethylbutanal.
- Google Patents. (n.d.). CN103073402A - Process for the preparation of 3,3-dimethylbutanal.
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). A Convenient and Chemoselective One-Pot Oxidation/Wittig Reaction for the C2-Homologation of Carbohydrate-Derived Glycols. The Journal of Organic Chemistry. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction. Retrieved from [Link]
-
American Chemical Society. (2021). Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
-
SpringerLink. (n.d.). Lithium tert-Butoxide Mediated α-Alkylation of Ketones with Primary Alcohols under Transition-metal-free. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Gemini-219
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gemini-219, a novel investigational compound. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and can be adapted for formulation analysis and stability studies. The chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase consisting of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.
Introduction
Gemini-219 (hypothetical compound for CAS 2193065-82-4) is a novel small molecule currently under investigation for its therapeutic potential. As with any new chemical entity in the drug development pipeline, a robust and reliable analytical method is crucial for the quantitative determination of the compound in various matrices. This ensures the quality, consistency, and stability of the drug substance and subsequent drug product. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility.[1]
This application note provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for Gemini-219. The narrative explains the rationale behind the experimental choices, from the initial screening of chromatographic conditions to the final method validation, providing a framework for researchers and drug development professionals.
Hypothetical Properties of Gemini-219 (CAS 2193065-82-4):
To illustrate the method development process, we will assume Gemini-219 has the following physicochemical properties:
-
Chemical Structure: A hypothetical structure containing a chromophore (e.g., a substituted aromatic ring) and a weakly basic functional group.
-
Molecular Weight: ~350 g/mol
-
pKa: ~8.5 (weakly basic)
-
LogP: ~2.5 (moderately hydrophobic)
-
UV Absorbance: Maximum absorbance (λmax) at approximately 275 nm.
-
Solubility: Soluble in methanol and acetonitrile; sparingly soluble in water.
Experimental
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system equipped with a photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Empower™ 3 or similar.
-
Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Gemini-219 reference standard in methanol in a 25 mL volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with mobile phase A.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard solution.
-
HPLC Method Development
The primary objective of this method development was to achieve a symmetric peak for Gemini-219, well-resolved from any potential impurities or degradation products, with a reasonable run time.
Initial Screening and Rationale
Based on the moderately hydrophobic nature of Gemini-219 (LogP ~2.5), a reversed-phase chromatographic approach was selected.[1] A C18 stationary phase is a versatile and common starting point for such molecules.[2][3]
-
Column Selection: A standard C18 column (150 mm length, 4.6 mm internal diameter, 5 µm particle size) was chosen to provide a good balance between resolution, efficiency, and backpressure.[2][4]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile was chosen as the organic component of the mobile phase due to its low viscosity and UV transparency.[5]
-
Aqueous Phase: Since Gemini-219 is a weakly basic compound, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. A phosphate buffer was selected due to its appropriate buffering range. To ensure the analyte is in its ionized form and to minimize silanol interactions with the stationary phase, a slightly acidic pH of 3.0 was chosen.[5][6] A buffer concentration of 20 mM is generally sufficient for most reversed-phase applications.[6]
-
-
Detection Wavelength: The UV spectrum of Gemini-219 was recorded using the PDA detector, and the wavelength of maximum absorbance (λmax) at 275 nm was selected for quantification to ensure maximum sensitivity.
-
Gradient Elution: A gradient elution was chosen to ensure elution of any potential late-eluting impurities and to reduce the overall run time. An initial screening gradient from 10% to 90% acetonitrile over 20 minutes was performed.
Caption: Initial HPLC Method Development Workflow.
Method Optimization
The initial screening run showed a well-retained peak for Gemini-219, but with some tailing. The following parameters were systematically optimized to improve the peak shape and reduce the run time.
-
Mobile Phase pH: The pH of the aqueous phase was varied between 2.5 and 4.0. A pH of 3.0 provided the best peak symmetry.
-
Gradient Profile: The gradient was optimized to reduce the run time while maintaining adequate resolution between Gemini-219 and any potential impurities. A faster gradient was found to be suitable.
-
Column Temperature: The column temperature was maintained at 30 °C to ensure reproducible retention times.
The optimized chromatographic conditions are summarized in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30-70% B; 10-12 min: 70-90% B; 12-14 min: 90% B; 14-15 min: 90-30% B; 15-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation
The optimized HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: HPLC Method Validation Workflow.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The Gemini-219 sample was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80 °C), and photolytic stress (UV light). The chromatograms of the stressed samples showed that the degradation product peaks were well-resolved from the main Gemini-219 peak, indicating the method's specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of Gemini-219 at five concentrations ranging from 50% to 150% of the nominal test concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated. The method was found to be linear over the specified range with a correlation coefficient of > 0.999.
Accuracy
The accuracy of the method was determined by spike recovery studies. A known amount of Gemini-219 was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the test concentration). The percentage recovery was calculated. The mean recovery was within the acceptable range of 98.0% to 102.0%.[10]
Precision
-
Repeatability (Intra-day Precision): The repeatability of the method was assessed by performing six replicate injections of the 100% test concentration solution on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was evaluated by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results was calculated.
For both repeatability and intermediate precision, the RSD was found to be less than 2%, which is within the acceptable limits for assay methods.[11]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
The system suitability parameters, including peak asymmetry and theoretical plates, remained within the acceptable limits for all the varied conditions, demonstrating the robustness of the method.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of Gemini-219 has been developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis of Gemini-219 in bulk drug substance and for its use in stability studies.
References
- Ashley, D. L., Bonin, M. A., Cardinali, F. L., McCraw, J. M., & Wooten, J. V. (1996). Blood concentrations of volatile organic compounds in a nonoccupationally exposed US population and in groups with suspected exposure. Clinical chemistry, 42(6 Pt 1), 815–820.
- Dolan, J. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Cheméo. (n.d.). Chemical Properties of 4-methyl-2-tert-butyl-6-hydroxymethyl-phenol. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. PubChem. Retrieved from [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
MDPI. (2022, April 19). Identification of Dissolved Organic Matter Origin Using Molecular Level Analysis Methods. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
News. (n.d.). TERT-BUTYL PEROXY-2-ETHYLHEXANOATE CAS 3006-82-4 TBPO. Retrieved from [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Retrieved from [Link]
-
3M Environmental Laboratory. (n.d.). Method 3M 0011 - Analysis of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
-
PubMed. (2019, May 15). An analytical method for the analysis of trihalomethanes in ambient air using solid-phase microextraction gas chromatography-mass spectrometry: An application to indoor swimming pool complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 3. linklab.gr [linklab.gr]
- 4. labtech.tn [labtech.tn]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. scispace.com [scispace.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Incorporation of 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid into Peptide Chains
Introduction: Expanding the Chemical Diversity of Peptides
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and a lack of conformational rigidity, which can lead to reduced receptor affinity and specificity. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations.[1][2] By introducing novel side-chain functionalities and backbone constraints, NPAAs can profoundly enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique NPAA, 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, into peptide chains using solid-phase peptide synthesis (SPPS).
The structure of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is characterized by a neopentyl group, which imparts significant steric bulk, and a primary amino group on the side chain, offering a site for potential post-synthetic modifications or influencing the overall charge and polarity of the peptide. The bulky neopentyl group can induce specific conformational preferences in the peptide backbone, potentially leading to more defined secondary structures and increased resistance to enzymatic degradation.[5][6] The side-chain amino group introduces a basic center, which can be leveraged for various applications, including the attachment of payloads in antibody-drug conjugates, altering solubility, or creating novel binding interactions with biological targets.
This document will provide researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to successfully synthesize and incorporate this novel amino acid into their peptide candidates. We will cover a plausible synthetic route for the amino acid itself, strategies for its protection, optimized coupling conditions for its incorporation via Fmoc-SPPS, and methods for the purification and characterization of the final modified peptide.
Part 1: Synthesis of Fmoc-Protected 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid
A plausible multi-step synthetic route for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, protected for Fmoc-based SPPS, is outlined below. The strategy involves the creation of the carbon backbone followed by the stereoselective introduction of the α-amino group and differential protection of the two amino functionalities.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for Highly Soluble Hydrochloride Salt Intermediates
Abstract
Hydrochloride (HCl) salts are the most prevalent salt form for weakly basic active pharmaceutical ingredients (APIs), prized for their ability to enhance solubility and dissolution rates.[1][2] However, when an HCl salt intermediate is highly soluble, formulators face a unique and often counterintuitive set of challenges that are distinct from those of poorly soluble compounds. High solubility can introduce complexities related to chemical stability, manufacturability, taste masking, and the engineering of controlled-release profiles. This guide provides an in-depth exploration of these challenges and presents scientifically-grounded strategies, workflows, and protocols to successfully formulate these promising, yet demanding, molecules into stable and effective drug products.
The Paradox of High Solubility: Core Formulation Challenges
While poor solubility is a widely recognized hurdle in drug development, high solubility, particularly in HCl salts, presents its own intricate problems.[3][4] Understanding these challenges is the first step toward devising a robust formulation strategy.
-
Chemical Instability (Disproportionation): The most significant risk for weakly basic HCl salts is disproportionation—the conversion of the salt back to its less soluble free base form.[1][2] This process can be triggered by manufacturing stresses or, more commonly, by interactions with alkaline excipients, leading to compromised bioavailability and product stability.[1][5]
-
Hygroscopicity and Manufacturability: Highly soluble salts are often hygroscopic, readily absorbing atmospheric moisture. This can lead to poor powder flow, sticking and picking during tableting, and can accelerate chemical degradation pathways.
-
Difficulty in Achieving Controlled Release: The intrinsic high solubility of the API makes it difficult to retard its dissolution. Standard formulation approaches may lead to rapid "dose dumping," failing to achieve the desired therapeutic window and potentially increasing side effects.[6]
-
Pronounced and Unpleasant Taste: Rapid dissolution in the oral cavity means the API is immediately available to interact with taste receptors, often resulting in a strong bitter or otherwise unpalatable taste, which is a critical concern for patient compliance, especially in pediatric or geriatric formulations.[7][8]
The following decision workflow provides a high-level overview of the strategic path for formulating a highly soluble HCl salt.
Pre-formulation: The Predictive Power of Early-Stage Assessment
A thorough pre-formulation assessment is non-negotiable. It provides the foundational data to anticipate and mitigate the challenges outlined above.
Critical Physicochemical & Solid-State Characterization
-
pKa and pHmax Determination: Understanding the acid-base chemistry is paramount. The pHmax is the pH at which the free base and salt form are in equilibrium, and it is calculated from the aqueous solubility of the free base and the salt.[1] Excipients that can raise the micro-environmental pH above the pHmax will induce disproportionation.
-
Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis quantifies the extent and rate of water uptake at various relative humidity (RH) levels. This data informs handling requirements, manufacturing process selection (e.g., favoring dry granulation), and packaging choices.
-
Excipient Compatibility: This is the most critical screening step to prevent salt disproportionation. A systematic study is required to identify problematic excipients.
The Causality of Excipient-Induced Disproportionation
Disproportionation of a weak base HCl salt is an acid-base reaction. It occurs when an excipient has a functional group capable of accepting a proton from the protonated API, converting it to the free base.[1][5][9] Excipients containing carboxylate groups, which have pKa values higher than the drug's pHmax, are particularly problematic.[1][9]
Magnesium stearate , a common lubricant, is notoriously deleterious for many HCl salts. Not only does its carboxylate group induce disproportionation, but the reaction also forms magnesium chloride (MgCl₂), a highly deliquescent salt that attracts significant amounts of water, further accelerating degradation and compromising the physical stability of the dosage form.[1][9]
Table 1: Excipient Compatibility Risk Profile for Weakly Basic HCl Salts
| Excipient Category | Excipient Example | Risk of Disproportionation | Rationale / Comments |
| Lubricants | Magnesium Stearate | High | Contains carboxylate; forms deliquescent MgCl₂.[1][9] |
| Sodium Stearyl Fumarate | Moderate to High | Contains carboxylate group, known to induce disproportionation.[1][9] | |
| Stearic Acid | Low | A weakly acidic alternative. | |
| Glyceryl Behenate | Low | A suitable alternative lubricant. | |
| Disintegrants | Croscarmellose Sodium | Moderate to High | Contains carboxylate groups; can also cause ionic interactions leading to analytical issues.[1][10] |
| Sodium Starch Glycolate | Low | Generally considered a safer alternative. | |
| Crospovidone | Low | Non-ionic, making it a compatible choice. | |
| Fillers/Binders | Dibasic Calcium Phosphate | Moderate | Can be alkaline and induce disproportionation. |
| Microcrystalline Cellulose | Low | Generally inert and widely used. | |
| Lactose Monohydrate | Low | Caution for APIs susceptible to Maillard reactions with its reducing sugar impurity. |
Protocol 1: Excipient Compatibility Screening via Stressed Binary Compacts
This protocol provides a self-validating system to identify problematic excipients early in development.
Objective: To assess the potential for excipients to induce disproportionation of the HCl salt API to its free base form under accelerated stability conditions.
Methodology:
-
Preparation of Binary Mixtures:
-
Prepare physical mixtures of the API and each test excipient (e.g., magnesium stearate, croscarmellose sodium, microcrystalline cellulose) at a 1:1 (w/w) ratio. Include a control sample of 100% API.
-
Use a low-energy blender to ensure homogeneity without inducing significant physical changes.
-
-
Compaction:
-
Compress approximately 100-200 mg of each binary mixture into a compact using a hydraulic press. Apply a consistent pressure (e.g., 1 ton) to ensure intimate contact between the API and excipient particles.
-
-
Stressing:
-
Place the compacts in open glass vials.
-
Store the vials under accelerated stability conditions: 40°C / 75% RH .[9]
-
Pull samples at predetermined time points (e.g., Day 0, 7, 14, and 28).
-
-
Analysis:
-
Visual Observation: Note any changes in appearance, such as discoloration, deliquescence, or swelling.
-
X-Ray Powder Diffraction (XRPD): This is the primary analytical technique. Monitor for the appearance of characteristic peaks corresponding to the crystalline free base and the disappearance of peaks from the HCl salt form.[1][9]
-
Near-Infrared (NIR) Spectroscopy: Can be used as a rapid, quantitative method to monitor the conversion of the salt to the free base once calibrated.[1][5]
-
Interpretation of Results:
-
Compatible: No new peaks corresponding to the free base appear in the XRPD pattern throughout the study.
-
Incompatible: The emergence and growth of free base peaks indicate disproportionation. The rate and extent of conversion quantify the degree of incompatibility. Samples with magnesium stearate often show significant physical changes (water uptake) in addition to chemical conversion.[1]
Formulation Strategies: Tailoring the Approach to the Goal
Based on the pre-formulation data and the target product profile, a specific formulation strategy can be developed.
Strategy for Immediate-Release (IR) Formulations
For IR products, the primary goals are ensuring stability and palatability.
-
Rational Excipient Selection: Avoid the problematic excipients identified in the screening protocol. Opt for lubricants like stearic acid and disintegrants like crospovidone.
-
Granulation: While direct compression is simplest, the poor flow and hygroscopicity of many soluble HCl salts often make it unfeasible.
-
Dry Granulation (Roller Compaction): This is often the preferred method as it avoids the use of water or solvents, which can promote instability. It densifies the powder, improves flow, and can reduce the effective surface area exposed to humidity.
-
Wet Granulation: If necessary, non-aqueous granulation (e.g., with isopropanol) can be used. If aqueous granulation is unavoidable, process parameters must be tightly controlled to minimize moisture exposure and ensure thorough drying.
-
-
Taste Masking: High solubility necessitates a robust taste-masking strategy.
-
Barrier Coating: The most effective method is to apply a polymer barrier coat to the API particles, granules, or the final tablet.[7] pH-dependent polymers (e.g., Eudragit® E PO) can be used to prevent dissolution in the neutral pH of the mouth but allow rapid release in the acidic stomach.
-
Sweeteners and Flavors: High-intensity sweeteners (e.g., sucralose, aspartame) and potent flavors are used to overwhelm any residual bitterness from API that may leach through the coating.[11][12]
-
Ion-Exchange Resins: This technique involves forming a drug-resin complex that is insoluble in the oral cavity but dissociates in the gastrointestinal tract, releasing the drug for absorption.[7][8]
-
Strategy for Controlled-Release (CR) Formulations
Controlling the release of a highly soluble drug is akin to building a dam for a river. The formulation must physically retard the diffusion and erosion of the API into the surrounding medium.
-
Hydrophilic Matrix Systems: This is the most common and cost-effective approach.[6]
-
Mechanism: The API is dispersed within a matrix of a hydrophilic polymer, such as Hypromellose (HPMC). Upon contact with water, the polymer swells to form a viscous gel layer. The soluble drug must then diffuse through this tortuous gel layer to be released. Release is controlled by a combination of drug diffusion and matrix erosion.[13]
-
Key Consideration: High polymer concentrations and high polymer viscosity grades are typically required to adequately control the release of a highly soluble drug.
-
-
Hydrophobic (Inert) Matrix Systems: The API is embedded in an inert, non-erodible matrix (e.g., ethylcellulose, Eudragit® RS/RL). Release occurs as water penetrates the matrix, dissolves the API, and the dissolved API diffuses out through a network of pores.
-
Reservoir Systems (Coating-Controlled): The drug is coated onto an inert core (e.g., a sugar sphere) and then over-coated with a water-insoluble, rate-controlling polymer membrane (e.g., ethylcellulose).[14] Drug release is governed by diffusion across this membrane. This approach offers more zero-order (constant) release kinetics compared to matrix systems.
-
Osmotic Pump Systems: These advanced systems consist of a core containing the drug (and an osmotic agent) surrounded by a semi-permeable membrane with a laser-drilled orifice. Water enters the tablet via osmosis, creating pressure that pumps the drug out of the orifice at a controlled, zero-order rate. This technology provides release that is independent of pH and hydrodynamics in the GI tract.[15]
Table 2: Comparison of Controlled-Release Technologies for Soluble HCl Salts
| Technology | Mechanism | Advantages | Disadvantages |
| Hydrophilic Matrix | Diffusion & Erosion | Cost-effective, simple manufacturing | Potential for initial dose dumping; release rate can be pH-dependent |
| Hydrophobic Matrix | Diffusion through pores | Less susceptible to dose dumping with alcohol | Manufacturing can be complex (e.g., curing); potential for incomplete release |
| Reservoir System | Diffusion through membrane | Zero-order release possible; highly reproducible | Risk of dose dumping if coat is damaged; more complex manufacturing |
| Osmotic Pump | Osmotic Pressure | Zero-order release; independent of GI conditions | Complex and expensive manufacturing; requires specialized equipment |
Protocol 2: Formulation of a Hydrophilic Matrix Controlled-Release Tablet
Objective: To formulate a 12-hour controlled-release tablet for a highly soluble HCl salt using a hydrophilic HPMC matrix.
Materials:
-
API (Highly Soluble HCl Salt)
-
Hypromellose (HPMC, e.g., Methocel™ K100M) - High viscosity grade
-
Microcrystalline Cellulose (MCC, e.g., Avicel® PH102) - Filler/Binder
-
Stearic Acid - Lubricant (pre-screened for compatibility)
-
Fumed Silica (e.g., Cab-O-Sil®) - Glidant
Methodology:
-
Blending:
-
In a V-blender, combine the API, HPMC, and MCC. Blend for 15 minutes to ensure homogeneity.
-
Causality Note: The high viscosity HPMC is the release-controlling agent. Its high concentration is necessary to form a robust gel layer quickly enough to prevent initial dose dumping of the soluble API.
-
-
Granulation (via Roller Compaction):
-
Pass the blend from Step 1 through a roller compactor to form ribbons. This densifies the material and improves its flow properties.
-
Mill the ribbons using an oscillating or conical mill to produce granules of a consistent size distribution.
-
Causality Note: Dry granulation is chosen to avoid the use of water, protecting the HCl salt from potential moisture-induced instability.
-
-
Lubrication:
-
Add the fumed silica to the granules in the V-blender and mix for 5 minutes.
-
Add the stearic acid (screened through a fine mesh) and blend for a final 3 minutes.
-
Causality Note: Over-blending the lubricant can coat the granules hydrophobically, potentially slowing dissolution and affecting tablet hardness. A short, final blend time is critical.
-
-
Compression:
-
Compress the final blend into tablets on a rotary tablet press using appropriate tooling.
-
Target key quality attributes: weight uniformity, hardness (e.g., 8-12 kP), and thickness.
-
-
In-Vitro Dissolution Testing:
-
Perform dissolution testing using USP Apparatus II (paddles) at 50 RPM.
-
Use a two-stage media approach: 2 hours in 0.1N HCl (simulated gastric fluid) followed by a switch to pH 6.8 phosphate buffer (simulated intestinal fluid).
-
Sample at regular intervals (e.g., 1, 2, 4, 8, 12 hours) and analyze for drug release via HPLC-UV.
-
Interpretation of Results:
-
The dissolution profile should show a controlled release over the 12-hour period, avoiding a rapid release in the first 1-2 hours. The release profile can be fine-tuned by adjusting the HPMC concentration and/or viscosity grade.
Conclusion
Formulating highly soluble hydrochloride salt intermediates requires a paradigm shift away from the common focus on solubility enhancement. The core of a successful strategy lies in a robust pre-formulation program that proactively identifies and quantifies risks, particularly excipient-induced disproportionation. By understanding the underlying physicochemical principles and selecting the appropriate processing technologies—from dry granulation for stability to advanced matrix or reservoir systems for controlled release—formulators can overcome the unique challenges posed by these molecules. This systematic, knowledge-based approach transforms the perceived liabilities of high solubility into a well-controlled, stable, and effective pharmaceutical product.
References
-
Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]
-
Engers, C., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. [Link]
-
Engers, C., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). Lipid Nanoparticles for Poorly Soluble APIs. Ascendia Pharma. [Link]
-
Gattefossé. (n.d.). Lipid-based formulations. Gattefossé. [Link]
-
HyCON Labs. (n.d.). Taste Masking | CDMO Services. HyCON Labs. [Link]
-
CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
-
Parenteral Drug Association. (2025). Evolving Approaches to Taste Masking. PDA. [Link]
-
ResearchGate. (2014). (PDF) Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]
-
Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. [Link]
-
RSC Publishing. (2024). Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. RSC Publishing. [Link]
-
Wjpls.org. (2025). APPROACHES TO TASTE MASKING IN BITTER TASTING PHARMACEUTICALS: ACONCISE REVIEW. Wjpls.org. [Link]
-
American Pharmaceutical Review. (2016). Controlled Release Technologies and Trends. American Pharmaceutical Review. [Link]
-
Pharmaceutical Technology. (2026). Lipid-Based Formulations. Pharmaceutical Technology. [Link]
-
Dedicated Freight Handlers. (2026). Solid Dosage Form Development: A Comprehensive Guide. Dedicated Freight Handlers. [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). Controlled Release Formulation. Ascendia Pharma. [Link]
-
Springer. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Springer. [Link]
-
American Pharmaceutical Review. (2025). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). (PDF) SOLID FORM DEVELOPMENT FOR POORLY SOLUBLE COMPOUNDS. ResearchGate. [Link]
-
PubMed. (2020). Dosage form designs for the controlled drug release of solid dispersions. PubMed. [Link]
-
PMC. (n.d.). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. PMC. [Link]
-
J-Stage. (n.d.). Novel Drug Delivery Device Using Silicone: Controlled Release of Insoluble Drugs or Two Kinds of Water-Soluble Drugs. J-Stage. [Link]
- Google Patents. (n.d.). WO2010026467A2 - Controlled release dosage form of high solubility active ingredient.
-
Vici Health Sciences. (2024). How Are Controlled-Release Products Administered?. Vici Health Sciences. [Link]
-
PubMed. (2025). Combining drug salt formation with amorphous solid dispersions - a double edged sword. PubMed. [Link]
-
Slideshare. (n.d.). Drug excipient Compatibility | PDF. Slideshare. [Link]
-
Journal of Controlled Release. (2022). Combining drug salt formation with amorphous solid dispersions - a double edged sword. Journal of Controlled Release. [Link]
-
MDPI. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. MDPI. [Link]
-
ACS Publications. (2017). Amorphous Polymeric Drug Salts as Ionic Solid Dispersion Forms of Ciprofloxacin. ACS Publications. [Link]
-
PMC. (n.d.). Combining enabling formulation strategies to generate supersaturated solutions of delamanid. PMC. [Link]
Sources
- 1. pharxmonconsulting.com [pharxmonconsulting.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010026467A2 - Controlled release dosage form of high solubility active ingredient - Google Patents [patents.google.com]
- 7. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 8. wjpls.org [wjpls.org]
- 9. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. renejix.com [renejix.com]
- 12. Evolving Approaches to Taste Masking [news.pda.org]
- 13. How Are Controlled-Release Products Administered? | Vici Health Sciences [vicihealthsciences.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Applications of 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid in Organic Synthesis: A Guide for Researchers
Introduction: A Novel Building Block with Untapped Potential
In the landscape of organic synthesis and medicinal chemistry, the design and utilization of novel molecular scaffolds are paramount to innovation. 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid emerges as a fascinating, yet underexplored, building block with significant potential. Its structure is unique, featuring a γ-aminobutyric acid (GABA) backbone, a common motif in neuroactive compounds, substituted at the β-position with a sterically demanding tert-butyl group. This substitution is anticipated to impart unique conformational constraints and metabolic stability to molecules incorporating this moiety.
γ-Aminobutyric acid (GABA) is a cornerstone inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest for treating neurological disorders.[1] Many successful drugs, such as pregabalin and baclofen, are β-substituted GABA derivatives, highlighting the therapeutic potential of this structural class.[2][3][4] The introduction of bulky substituents can enhance lipophilicity, facilitating passage across the blood-brain barrier, a critical challenge in neuropharmacology.[1]
This guide provides a comprehensive overview of the potential applications of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid in organic synthesis, with a particular focus on its use in peptide synthesis and as a scaffold for novel GABA analogues. We will delve into synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind its utility, providing researchers with the foundational knowledge to explore this promising molecule.
Synthetic Strategies: Accessing the Scaffold
The synthesis of β-substituted GABA analogues is a well-trodden path in organic chemistry, with asymmetric Michael addition being a prominent strategy.[2][5] A plausible and efficient route to 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid can be envisioned through a conjugate addition approach.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Protocol: Asymmetric Michael Addition Approach
This protocol outlines a hypothetical, yet mechanistically sound, multi-step synthesis of the target compound.
Step 1: Synthesis of the α,β-Unsaturated Ester
-
Reaction Setup: To a solution of pivalaldehyde in an appropriate solvent (e.g., THF), add a stabilized ylide such as (carboethoxymethylene)triphenylphosphorane.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired α,β-unsaturated ester.
Step 2: Asymmetric Michael Addition
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of a suitable chiral catalyst (e.g., a cinchona alkaloid-derived thiourea catalyst) in a non-polar solvent like toluene.
-
Reaction: To the catalyst solution, add the α,β-unsaturated ester synthesized in Step 1, followed by a protected amino malonate derivative (e.g., diethyl 2-acetamidomalonate).
-
Reaction Conditions: Stir the reaction at the recommended temperature for the chosen catalyst (e.g., room temperature or below) for 24-48 hours.[2]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the Michael adduct.
Step 3: Decarboxylation and Deprotection
-
Hydrolysis and Decarboxylation: Subject the purified Michael adduct to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by heating to induce decarboxylation. A one-pot procedure using strong acid (e.g., 6N HCl) at reflux is often effective.
-
Purification: After cooling, neutralize the reaction mixture and purify the resulting amino acid, potentially through ion-exchange chromatography or crystallization, to yield 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Application in Peptide Synthesis: Crafting Conformationally Constrained Peptides
The incorporation of non-canonical amino acids is a powerful tool in peptide design to enhance therapeutic properties.[6] The bulky tert-butyl group of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid can act as a conformational lock, restricting the dihedral angles of the peptide backbone and promoting the formation of specific secondary structures like β-turns or helices.[6] This can lead to improved receptor binding affinity and increased resistance to proteolytic degradation.[6]
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary method for incorporating this amino acid is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Incorporation into a Peptide Chain
Materials:
-
Fmoc-protected 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
-
Rink Amide or Wang resin
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF in a peptide synthesis vessel.
-
First Amino Acid Coupling (if applicable): If the target amino acid is not the C-terminal residue, proceed with standard SPPS cycles to build the initial part of the peptide chain.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF and DCM.
-
Coupling of 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid:
-
In a separate vial, dissolve Fmoc-protected 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid (e.g., 3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the tert-butyl group.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then air-dry.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).
Potential as a GABA Analogue in Medicinal Chemistry
The structural similarity of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid to known GABA analogues suggests its potential as a lead compound in neuropharmacology. The bulky tert-butyl group could play a crucial role in modulating the binding affinity and selectivity for GABA receptors or the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation.[1]
Hypothesized Mechanism of Action as a GABA-AT Inhibitor
Caption: Hypothesized mechanism of action as a GABA-AT inhibitor.
Further research, including in vitro enzyme inhibition assays and in vivo behavioral studies, would be necessary to validate this potential. Molecular modeling and docking studies could also provide valuable insights into its binding mode with GABA-AT or GABA receptors.
Summary and Future Outlook
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid represents a promising, albeit underexplored, molecular scaffold. Its unique structural features make it an attractive candidate for several applications in organic synthesis:
| Application Area | Rationale | Potential Advantages |
| Peptide Synthesis | Incorporation as a non-canonical amino acid. | Induces conformational constraints, enhances proteolytic stability, and potentially improves receptor binding. |
| Medicinal Chemistry | Serves as a novel GABA analogue. | The bulky substituent may enhance blood-brain barrier penetration and modulate target selectivity. |
| Ligand Design | Use as a chiral building block for ligands. | The defined stereochemistry and steric bulk can influence the coordination environment of metal complexes. |
The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers interested in exploring the chemistry and applications of this novel amino acid. The synthesis of its derivatives and their evaluation in biological systems could lead to the discovery of new therapeutics and a deeper understanding of structure-activity relationships in peptide and neuropharmacology.
References
-
Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC. Available at: [Link]
-
Representative β-substituted GABA derivatives with clinical applications. - ResearchGate. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed. Available at: [Link]
-
Synthesis of the β-substituted analogues 8. | Download Table - ResearchGate. Available at: [Link]
-
GABA analogue - Wikipedia. Available at: [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available at: [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available at: [Link]
-
2,5-Dimethylhexanoic acid | C8H16O2 | CID 21572685 - PubChem. Available at: [Link]
-
2-Aminoethyl Methylphosphonate, a Potent and Rapidly Acting Antagonist of GABA(A)-ρ1 Receptors - PubMed. Available at: [Link]
-
Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity - MDPI. Available at: [Link]
-
2-Aminoethyl Methylphosphonate, a Potent and Rapidly Acting Antagonist of GABAA-ρ1 Receptors - PMC. Available at: [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents | Request PDF - ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available at: [Link]
-
Overview of Custom Peptide Synthesis. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar. Available at: [Link]
-
2-Ethyl-5,5-dimethylhexanoic acid | C10H20O2 | CID 21702948 - PubChem. Available at: [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. Available at: [Link]
-
Mini-Reviews in Medicinal Chemistry - Semantic Scholar. Available at: [Link]
-
Synthesis, Application, and Biological Evaluation of Inorganic and Organic Compounds. Available at: [Link]
-
Mini reviews in medicinal chemistry - Medscape. Available at: [Link]
-
Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy Testing Models for Novel Gamma-Amino Acid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Targeting the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] Consequently, enhancing GABAergic transmission represents a promising therapeutic strategy.[2] Novel gamma-amino acid analogues, which can modulate the GABA system through various mechanisms, are a key area of drug discovery.
Gabapentinoids, such as gabapentin and pregabalin, are a prominent class of GABA analogues.[3][4] Their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) on presynaptic neurons.[3][5] This interaction reduces calcium influx, subsequently decreasing the release of excitatory neurotransmitters like glutamate and substance P.[3][5][6] This modulation of neurotransmitter release contributes to their analgesic and anticonvulsant effects.[5][6] Some GABA analogues may also influence GABA synthesis and release, further enhancing inhibitory neurotransmission.[5]
The therapeutic efficacy of these compounds in conditions like neuropathic pain and seizure disorders is attributed to their ability to dampen neuronal hyperexcitability.[3][7] However, it is also understood that their analgesic effects may involve multiple mechanisms beyond the α2-δ subunit.[3]
This guide provides a comprehensive overview of established in vivo models for assessing the efficacy of novel gamma-amino acid analogues in key therapeutic areas. The protocols detailed herein are designed to provide robust and reproducible data to support preclinical drug development.
Core Principles of Preclinical In Vivo Efficacy Studies
Before delving into specific models, it is imperative to adhere to fundamental principles of preclinical research to ensure the scientific validity and ethical conduct of studies.
-
Ethical Considerations (The 3Rs): All animal experiments must be conducted in accordance with institutional and national guidelines. The principles of Replacement, Reduction, and Refinement (the 3Rs) should be strictly followed to minimize animal use and suffering.[8]
-
Study Design and Statistical Power: A well-designed study with appropriate sample sizes is crucial for generating statistically significant and reproducible results.[8][9] Key elements include clear experimental objectives, randomization of animals to treatment groups, and blinding of investigators to treatment allocation.[8][9][10]
-
Appropriate Animal Model Selection: The choice of animal model should be justified based on its relevance to the human disease state.[8] Factors such as species, strain, age, and sex can significantly influence experimental outcomes and should be carefully considered.[8]
-
Transparent Reporting: Detailed and transparent reporting of experimental methods and results is essential for the reproducibility of findings.[10][11] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist for this purpose.[10]
Neuropathic Pain Models: Assessing Analgesic Efficacy
Neuropathic pain, resulting from damage to the somatosensory nervous system, is a significant clinical challenge.[12][13] Animal models that mimic this condition are vital for evaluating the analgesic potential of new GABA analogues.
The Sciatic Nerve Constriction Injury (CCI) Model
The CCI model is a widely used and well-characterized model of neuropathic pain in rodents. It involves a surgical procedure to create a loose constriction of the sciatic nerve, leading to the development of chronic pain-like behaviors.
Experimental Workflow for CCI Model and Von Frey Test
Caption: Workflow for the CCI model and subsequent Von Frey testing.
Protocol: Von Frey Test for Mechanical Allodynia
The Von Frey test is the gold standard for assessing mechanical allodynia (pain in response to a non-painful stimulus) in rodent models of neuropathic pain.[14]
Objective: To measure the paw withdrawal threshold in response to mechanical stimulation.
Materials:
-
Von Frey filaments with a range of calibrated forces (e.g., 0.4g to 26g).
-
Elevated mesh platform.
-
Testing chambers.
Procedure:
-
Acclimatization: Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 15-20 minutes before testing begins.
-
Filament Application: Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. The filament should be applied perpendicularly until it just buckles.[14]
-
Response Assessment: A positive response is a brisk withdrawal or licking of the paw.[15]
-
Up-Down Method: The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold.[14][16]
-
If there is no response to a given filament, the next stronger filament is applied.
-
If there is a positive response, the next weaker filament is applied.
-
This is continued until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.
-
-
Data Collection: Record the filament force that elicits a withdrawal response for each animal at each time point.
Data Interpretation: A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an analgesic effect of the test compound.
| Parameter | Vehicle Control Group | Test Compound Group | Positive Control (e.g., Gabapentin) |
| Baseline Paw Withdrawal Threshold (g) | 15.2 ± 1.5 | 14.9 ± 1.8 | 15.5 ± 1.3 |
| Post-CCI Day 7 Paw Withdrawal Threshold (g) | 2.1 ± 0.5 | 8.5 ± 1.2 | 9.2 ± 1.0 |
| Post-CCI Day 14 Paw Withdrawal Threshold (g) | 1.9 ± 0.4 | 10.3 ± 1.5 | 11.1 ± 1.4 |
| *p < 0.05 compared to vehicle control group |
Epilepsy Models: Evaluating Anticonvulsant Activity
Epilepsy is characterized by recurrent seizures, and animal models are essential for screening potential anticonvulsant drugs.[17]
The Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that induces generalized seizures in rodents, making it a valuable tool for evaluating the efficacy of compounds that enhance GABAergic neurotransmission.[18][19]
Mechanism of PTZ-Induced Seizures and GABAergic Modulation
Caption: PTZ antagonizes GABA-A receptors, leading to seizures. GABA analogues can counteract this effect.
Protocol: PTZ-Induced Seizure Test
Objective: To assess the ability of a test compound to protect against PTZ-induced seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution.
-
Observation chambers.
-
Stopwatches.
Procedure:
-
Animal Preparation: House animals individually for acclimatization.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Injection: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice).[20]
-
Observation: Immediately place the animal in an observation chamber and monitor for seizure activity for a set period (e.g., 30-60 minutes).[17][20]
-
Seizure Scoring: Record the latency to the first myoclonic jerk, the latency to generalized clonic seizures, and the presence or absence of tonic-clonic seizures. A common scoring system is the Racine scale.
-
Endpoint: The primary endpoint is often the percentage of animals protected from generalized seizures or a significant delay in seizure onset.[17]
Data Interpretation: A significant increase in the latency to seizures or a reduction in the percentage of animals exhibiting seizures in the treated group compared to the vehicle control indicates anticonvulsant activity.
| Treatment Group | N | Latency to First Myoclonic Jerk (sec) | Latency to Generalized Seizure (sec) | % Protection from Tonic-Clonic Seizure |
| Vehicle Control | 10 | 45.3 ± 5.1 | 78.2 ± 8.9 | 0% |
| Test Compound (10 mg/kg) | 10 | 98.7 ± 10.2 | 185.4 ± 15.3 | 60% |
| Test Compound (30 mg/kg) | 10 | 152.1 ± 12.5 | >300 | 90% |
| Positive Control (Diazepam) | 10 | 180.5 ± 14.8 | >300 | 100% |
| p < 0.05 compared to vehicle control group |
Anxiety Models: Investigating Anxiolytic Properties
Anxiety disorders are highly prevalent, and GABAergic modulation is a key therapeutic approach.[4] Animal models of anxiety are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.[21][22]
The Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[21][22][23] The maze consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[23][24]
Experimental Setup for the Elevated Plus Maze
Caption: Workflow for conducting the Elevated Plus Maze test.
Protocol: Elevated Plus Maze Test
Objective: To evaluate the anxiolytic effects of a test compound.
Materials:
-
Elevated plus maze apparatus.
-
Video camera and tracking software (optional but recommended for accuracy).
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.[23] The lighting conditions should be consistent across all tests.[22]
-
Compound Administration: Administer the test compound or vehicle at a specified time before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[22][23]
-
Observation Period: Allow the animal to freely explore the maze for a 5-10 minute period.[22][23]
-
Data Collection: Record the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).[25]
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Data Interpretation: A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the treated group compared to the vehicle control group suggests an anxiolytic effect.[21] It is important to also consider the total number of arm entries, as a significant change may indicate a general effect on motor activity rather than a specific effect on anxiety.[22]
| Treatment Group | N | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | 12 | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |
| Test Compound (5 mg/kg) | 12 | 35.8 ± 4.5 | 40.1 ± 5.1 | 24.8 ± 3.1 |
| Test Compound (15 mg/kg) | 12 | 42.1 ± 5.3 | 48.9 ± 6.0 | 26.2 ± 2.9 |
| Positive Control (Diazepam) | 12 | 45.3 ± 4.9 | 52.3 ± 5.5 | 25.5 ± 3.0 |
| *p < 0.05 compared to vehicle control group |
References
-
Melior Discovery. Elevated Plus Maze Model of Anxiety. [Link]
-
Psych Scene Hub. (2023, September 27). Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. [Link]
-
Neurology. What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. [Link]
-
MDPI. (2024, May 11). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?. [Link]
-
BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. [Link]
-
NEUROFIT. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. [Link]
-
National Center for Biotechnology Information. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
National Center for Biotechnology Information. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
-
PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]
-
Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]
-
JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. [Link]
-
SciELO. (1997, March). Animal models of anxiety: an ethological perspective. [Link]
-
SciELO. Measurement of neuropathic pain in constrictive sciatic nerve models in rats. [Link]
-
Wikipedia. Elevated plus maze. [Link]
-
National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
National Center for Biotechnology Information. (2008, December 22). Elevated Plus Maze for Mice. [Link]
-
National Center for Biotechnology Information. (2004, August 15). Detection of neuropathic pain in a rat model of peripheral nerve injury. [Link]
-
International Association for the Study of Pain (IASP). (2025, January 7). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. [Link]
-
Taylor & Francis Online. (2021, March 8). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. [Link]
-
The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]
-
Veranex. (2024, October 30). Critical Elements of High-Quality Preclinical Study Protocols. [Link]
-
MDPI. (2023, February 24). Assessing Orofacial Pain Behaviors in Animal Models: A Review. [Link]
-
ResearchGate. (2024, December 30). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. [Link]
-
ScienceDirect. (2012, January 5). Tests and models of nociception and pain in rodents. [Link]
-
McGill University. (2013, July 24). How to make preclinical animal research more effective. [Link]
-
MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. [Link]
-
National Center for Biotechnology Information. The efficacy of GABAergic precursor cells transplantation in alleviating neuropathic pain in animal models: a systematic review and meta-analysis. [Link]
-
National Center for Biotechnology Information. General Principles of Preclinical Study Design. [Link]
-
National Center for Biotechnology Information. (2025, April 24). Long-term GABA supplementation mitigates anxiety by modulating complement and neuroinflammatory pathways. [Link]
-
National Center for Biotechnology Information. Established and emerging GABAA receptor pharmacotherapy for epilepsy. [Link]
-
Atlantis Press. (2023). GABA System in Anxiety Disorders: A Review of Current and Novel GABAergic Drugs. [Link]
-
National Center for Biotechnology Information. Methods Used to Evaluate Pain Behaviors in Rodents. [Link]
-
National Center for Biotechnology Information. Synergistic GABA-Enhancing Therapy against Seizures in a Mouse Model of Dravet Syndrome. [Link]
-
National Center for Biotechnology Information. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. [Link]
-
National Center for Biotechnology Information. GABA-ergic Cell Therapy for Epilepsy: Advances, Limitations and Challenges. [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. [Link]
-
National Center for Biotechnology Information. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. [Link]
-
National Center for Biotechnology Information. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. [Link]
-
European Medicines Agency. (2021, July 23). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. [Link]
-
Semantic Scholar. Targeting GABA to Cure Anxiety Disorder in Various Methods. [Link]
-
MDPI. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]
-
PainScale. GABAergic Transplant as an Emerging Treatment for Neuropathic Pain. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. drpress.org [drpress.org]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. mcgill.ca [mcgill.ca]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAergic Transplant as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 25. scielo.br [scielo.br]
mass spectrometry protocols for identifying 5,5-dimethylhexanoic acid
Application Note: High-Sensitivity Mass Spectrometry Protocols for the Identification and Quantification of 5,5-Dimethylhexanoic Acid
Introduction & Analytical Rationale
5,5-Dimethylhexanoic acid (neo-octanoic acid) is a highly branched medium-chain fatty acid (MCFA). In mass spectrometry, analyzing aliphatic carboxylic acids presents distinct physicochemical hurdles. Underivatized MCFAs exhibit notoriously poor ionization efficiency in electrospray ionization (ESI) and lack easily cleavable functional groups. Consequently, collision-induced dissociation (CID) often results in non-specific fragmentation (e.g., simple loss of CO₂ or H₂O), rendering Multiple Reaction Monitoring (MRM) noisy and susceptible to matrix interference.
To overcome these limitations and achieve low-nanomolar quantification in complex biological or industrial matrices, chemical derivatization is strictly required. This technical guide outlines two orthogonal, self-validating analytical workflows: a primary LC-MS/MS method utilizing 3-nitrophenylhydrazine (3-NPH) derivatization, and a secondary GC-MS method utilizing trimethylsilyl (TMS) derivatization.
Physicochemical Properties
Understanding the baseline properties of the analyte is critical for optimizing extraction and chromatographic retention.
Table 1: Physicochemical Properties of 5,5-Dimethylhexanoic Acid
| Parameter | Value | Analytical Implication |
| Chemical Formula | C₈H₁₆O₂ | Aliphatic nature requires reverse-phase chromatography. |
| Monoisotopic Mass | 144.1150 Da | Low mass region is prone to high background noise in MS. |
| Underivatized [M-H]⁻ | m/z 143.1078 | Poor ESI efficiency; necessitates derivatization. |
| LogP (Predicted) | ~2.52 | Highly hydrophobic; extracts well into organic solvents. |
| CAS Number | 24499-80-7 | Reference standard identification (1[1]). |
Experimental Workflows
Analytical workflow for 5,5-dimethylhexanoic acid via parallel LC-MS/MS and GC-MS methodologies.
Protocol 1: LC-MS/MS via 3-NPH Derivatization (Primary Method)
Causality of Experimental Choices
Derivatization with 3-NPH transforms the carboxylic acid into a stable 3-nitrophenylhydrazone derivative. This achieves three critical analytical goals:
-
Enhanced Ionization: The nitro group acts as a potent electron-capturing moiety, exponentially increasing ESI(-) efficiency (2[2]).
-
Mass Shift: It shifts the precursor mass from the noisy low-mass region (m/z 143.1) to a much cleaner m/z 278.1.
-
Diagnostic Fragmentation: CID of the derivative reliably cleaves the N-N bond, yielding a highly abundant and specific product ion at m/z 137.0 (3[3]).
Step-by-Step Methodology
-
Extraction: Aliquot 50 µL of the sample matrix. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Hexanoic acid-d11) to precipitate proteins. Centrifuge at 14,000 × g for 10 min at 4°C.
-
Reagent Preparation: Prepare 200 mM 3-NPH in 50% aqueous methanol and 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% aqueous methanol.
-
Derivatization Reaction: Transfer 50 µL of the supernatant to a clean vial. Add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution. Incubate at 40°C for 30 minutes.
-
Quenching: Quench the reaction by adding 410 µL of water/methanol (90:10, v/v) containing 0.1% formic acid.
-
Chromatography: Inject 2 µL onto a C18 or Charge Surface Hybrid (CSH) column (100 × 2.1 mm, 1.7 µm).
-
Causality: While underivatized 5,5-dimethylhexanoic acid can be separated on mixed-mode columns (like Newcrom R1) using simple water/acetonitrile/formic acid gradients (5[5]), the 3-NPH derivative is significantly more hydrophobic. Formic acid (0.1%) is maintained in the mobile phase to ensure reproducible peak shapes on reverse-phase columns without suppressing the gas-phase deprotonation of the derivative in the ESI source.
-
Protocol 2: GC-MS via TMS Derivatization (Orthogonal Validation)
Causality of Experimental Choices
For orthogonal validation or when resolving closely related structural isomers (e.g., 2-ethylhexanoic acid vs. 5,5-dimethylhexanoic acid), capillary GC-MS is superior. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active carboxylic proton with a trimethylsilyl (TMS) group. This prevents hydrogen bonding, drastically increases volatility, and enhances thermal stability for gas-phase separation.
Step-by-Step Methodology
-
Extraction: Perform liquid-liquid extraction using hexane under acidic conditions (pH < 3) to ensure the carboxylic acid is fully protonated and partitions into the organic phase.
-
Derivatization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes.
-
Causality: TMCS acts as a catalyst, increasing the silylation power of BSTFA for sterically hindered branched carboxylic acids.
-
-
Analysis: Inject 1 µL in splitless mode onto a capillary column (e.g., DB-5HT).
Quantitative Data & MS Parameters
Table 2: LC-MS/MS MRM Parameters (3-NPH Derivatized)
| Analyte State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Structural Rationale |
| Underivatized | 143.1 [M-H]⁻ | 143.1 (Pseudo) | 5 | Poor fragmentation; monitored via pseudo-MRM. |
| 3-NPH Derivatized | 278.1 [M-H]⁻ | 137.0 | 25 | Cleavage of the N-N bond yielding the 3-nitrophenyl anion. |
| IS (Hexanoic-d11 3-NPH) | 261.1 [M-H]⁻ | 137.0 | 25 | Isotopic mass shift on the aliphatic chain; identical N-N cleavage. |
Table 3: GC-MS SIM Parameters (TMS Derivatized)
| Analyte State | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Structural Rationale |
| TMS Derivatized | 201.1 | 73.0 | 117.0 | 201.1 represents [M-15]⁺ (loss of methyl from the TMS group). 73.0 is the TMS⁺ cation. |
Self-Validating System Architecture
To guarantee trustworthiness and E-E-A-T compliance, the analytical run must operate as a self-validating system. Do not accept data unless the following criteria are met:
-
Internal Standardization (IS): Every sample must contain an isotopically labeled IS added before extraction. This mathematically corrects for matrix-induced ion suppression and variations in derivatization efficiency.
-
System Suitability Test (SST): Inject a neat standard mix prior to the biological batch.
-
Acceptance Criteria: Retention time RSD < 2%, Peak area RSD < 5%, Signal-to-Noise (S/N) > 10 at the Lower Limit of Quantification (LLOQ).
-
-
Matrix Blank & Carryover Check: Inject a solvent blank immediately following the highest calibration standard.
-
Acceptance Criteria: Analyte peak area in the blank must be < 20% of the LLOQ area to rule out autosampler or column carryover.
-
-
Quality Control (QC) Bracketing: Low, mid, and high QCs must be interspersed every 10-15 samples to monitor continuous assay performance and derivatization stability over the run time.
References
-
SIELC Technologies. "Separation of 5,5-Dimethylhexanoic acid on Newcrom R1 HPLC column." 5
-
PubChem. "5,5-Dimethylhexanoic acid | C8H16O2 | CID 3015183." 1
-
Analytical Chemistry. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." 3
-
Journal of Pharmaceutical and Biomedical Analysis. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." 2
-
PMC. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." 4
Sources
- 1. 5,5-Dimethylhexanoic acid | C8H16O2 | CID 3015183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]
Application Note & Protocols: Chiral Resolution of 2-(2-Aminoethyl)-5,5-dimethylhexanoic Acid Enantiomers
Abstract
This document provides a comprehensive technical guide on the chiral resolution of the enantiomers of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid. As a novel compound with a sterically demanding 5,5-dimethylhexyl moiety, direct resolution protocols are not widely established. This guide, therefore, presents adaptable frameworks based on fundamental and proven chiral separation techniques, drawing parallels from structurally analogous compounds. We detail three primary methodologies: diastereomeric salt crystallization, enzymatic resolution, and preparative chiral chromatography. Each section offers an in-depth explanation of the underlying principles, step-by-step experimental protocols, and validation checkpoints. The objective is to equip researchers, chemists, and drug development professionals with the scientific rationale and practical instructions to successfully isolate the desired enantiomer of this unique amino acid derivative.
Introduction: The Challenge of a Sterically Hindered Chiral Amino Acid
The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. Consequently, the efficient separation of enantiomers—a process known as chiral resolution—is a critical step in the development of pharmaceuticals and other bioactive compounds.
The target molecule, 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, presents a unique challenge due to its structural features:
-
An α-Chiral Center: The stereocenter at the C2 position is directly adjacent to the carboxylic acid.
-
A Basic Amino Group: The aminoethyl side chain provides a handle for derivatization or interaction with acidic resolving agents.
-
A Bulky Hydrophobic Group: The 5,5-dimethylhexyl group creates significant steric hindrance, which can influence intermolecular interactions and complicate separations.
This guide synthesizes established methodologies for resolving structurally related compounds to provide a robust starting point for developing a specific protocol for this target molecule.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
2.1 Scientific Rationale & Agent Selection
The key to successful diastereomeric salt crystallization is the selection of an appropriate resolving agent. Given that the target molecule is an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) group. This allows for flexibility in choosing either a chiral base or a chiral acid as the resolving agent.
-
Using a Chiral Acid: The amino group of the target molecule can be reacted with a chiral acid like tartaric acid, mandelic acid, or camphorsulfonic acid.
-
Using a Chiral Base: The carboxylic acid group can be reacted with a chiral base, such as (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.
The significant steric bulk of the 5,5-dimethylhexyl group suggests that a resolving agent with a rigid, planar structure and complementary interaction sites (e.g., hydrogen bonding, π-stacking) would be most effective at forming a well-ordered, crystalline lattice with one diastereomer over the other.
2.2 Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
2.3 Detailed Protocol
Materials:
-
Racemic 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
-
Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid)
-
Solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate)
-
Acid (1M HCl) and Base (1M NaOH) for pH adjustment
-
Filter paper and Buchner funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic amino acid in a minimal amount of a suitable solvent (e.g., 95% ethanol). Gently heat to aid dissolution.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent. Note: Starting with 0.5 equivalents ensures that only one enantiomer preferentially crystallizes, leaving the other in solution.
-
Combine the two solutions and stir. If precipitation occurs immediately, add more solvent until the solution is clear at elevated temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the diastereomeric salt.
-
Liberation of the Enantiomer: Dissolve the collected crystals in water. Adjust the pH to be basic (pH ~11) with 1M NaOH to deprotonate the carboxylic acid and liberate the mandelic acid into the aqueous phase.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) with 1M HCl to precipitate the free enantiomer.
-
Filter, wash with cold water, and dry the solid to yield the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC or SFC (see Section 4.0).
2.4 Data Summary: Resolving Agent Screening (Hypothetical)
| Resolving Agent | Solvent System | Yield of Salt (%) | % ee of Liberated Amino Acid |
| (R)-(-)-Mandelic Acid | Ethanol/Water (9:1) | 35% | >95% |
| (S)-(+)-Mandelic Acid | Methanol | 40% | >95% |
| L-(-)-Tartaric Acid | Isopropanol | 25% | 80% |
| (1R)-(-)-10-Camphorsulfonic acid | Acetone | 30% | 88% |
Method 2: Enzymatic Resolution
Enzymatic resolution leverages the high stereoselectivity of enzymes, most commonly lipases or proteases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the easy separation of the unreacted enantiomer from the modified one.
3.1 Scientific Rationale & Enzyme Selection
For a racemic amino acid, a common strategy is the selective hydrolysis of an N-acylated derivative. The racemic amino acid is first protected (e.g., as an N-acetyl or N-carbamate derivative). An enzyme, such as an acylase, is then used to selectively hydrolyze the acyl group from one of the enantiomers (typically the L-enantiomer).
The bulky 5,5-dimethylhexyl group may pose a challenge for the enzyme's active site. Therefore, screening several enzymes is crucial. Lipases like Candida antarctica lipase B (CALB) are known for their broad substrate scope and high stability in organic solvents, making them excellent candidates.
3.2 Experimental Workflow: Enzymatic Resolution
Technical Support Center: Synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
Welcome to the technical support center for the synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common challenges, particularly low reaction yields, by explaining the causality behind experimental choices and providing robust, validated protocols.
Synthetic Pathway Overview
The synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, a β-amino acid derivative, is typically achieved through a multi-step sequence. A common and effective strategy involves a Michael addition to establish the carbon skeleton, followed by functional group transformations. This guide focuses on a three-step pathway:
-
Michael Addition: Conjugate addition of nitromethane to an α,β-unsaturated ester.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Ester Hydrolysis: Saponification of the ester to yield the final carboxylic acid.
Each of these steps presents unique challenges that can impact the overall yield. The following sections will address specific issues you may encounter.
Caption: A typical three-step synthesis route for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Troubleshooting Guide: Low Yield Analysis
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Section 1: Issues in the Michael Addition Step
Question: My Michael addition reaction shows low conversion, with a significant amount of the starting α,β-unsaturated ester remaining. What are the likely causes and solutions?
Answer: Low conversion in a Michael addition is typically traced back to three main factors: the base, the reaction conditions, or the reversibility of the reaction.
-
Causality (The "Why"): The Michael addition is a base-catalyzed reaction that requires the formation of a nitronate anion from nitromethane.[1] If the base is too weak or is not sufficiently soluble in the reaction medium, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently. Furthermore, the Michael addition is a reversible process known as the retro-Michael reaction.[1] If the product is not significantly more stable than the reactants, the equilibrium may not favor its formation, especially at higher temperatures.
-
Troubleshooting & Optimization:
-
Choice of Base: Ensure you are using a suitable non-nucleophilic organic base. 1,8-Diazabicycloundec-7-ene (DBU) is often effective. If using an alkoxide like sodium ethoxide, ensure it is freshly prepared and anhydrous, as moisture will consume the base.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also favor the retro-Michael reaction and promote polymerization.[1] It is recommended to initiate the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Solvent: Use a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to ensure all reagents, particularly the base and the intermediate nitronate salt, are well-solvated.[2]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. These reactions can sometimes require extended periods (12-24 hours) to reach completion.
-
Question: My reaction mixture has become a viscous, sticky, uncharacterizable solid. What is the likely cause?
Answer: This is a classic sign of polymerization of your Michael acceptor (the α,β-unsaturated ester).[1]
-
Causality (The "Why"): The basic conditions used to deprotonate nitromethane can also initiate the anionic polymerization of the electron-deficient α,β-unsaturated ester.[1] This side reaction is highly exothermic and can proceed rapidly, consuming your starting material and resulting in an intractable mixture.
-
Troubleshooting & Optimization:
-
Slow Addition: The most effective way to prevent polymerization is to control the concentration of the acceptor. Add the α,β-unsaturated ester slowly (e.g., via a syringe pump) to the solution of the base and nitromethane. This keeps the instantaneous concentration of the acceptor low, favoring the desired bimolecular reaction over polymerization.
-
Lower Temperature: Running the reaction at 0 °C or even lower temperatures can significantly reduce the rate of polymerization.[1]
-
Use a Weaker Base: While a strong base is needed, an excessively strong base or high concentration can accelerate polymerization. Consider using a milder catalyst if possible.
-
| Issue | Probable Cause | Impact on Yield | Recommended Action |
| Low Conversion | Ineffective base; Reversible reaction | 50-80% loss | Use fresh DBU; Run at 0°C to RT |
| Polymerization | High local concentration of acceptor; High temp. | >90% loss of acceptor | Slow addition of acceptor; Maintain low temp. |
| Di-addition Product | Excess nitromethane; Strong base | 10-30% loss | Use stoichiometric nitromethane |
| Retro-Michael | High temperature; Unstable product | 20-50% loss | Maintain low temperature; Isolate product promptly |
Section 2: Challenges in Nitro Group Reduction
Question: The catalytic hydrogenation of my nitro group is slow or incomplete. How can I improve the yield of the amine?
Answer: Incomplete reduction is often due to catalyst deactivation, insufficient hydrogen, or improper reaction setup.
-
Causality (The "Why"): Catalytic hydrogenation involves the transfer of hydrogen from the gas phase to the surface of a metal catalyst (like Raney Nickel or Palladium on Carbon) where it reacts with the substrate.[3] If the catalyst is poisoned (e.g., by sulfur-containing impurities) or if the hydrogen gas is not adequately dispersed in the solution, the reaction rate will plummet.
-
Troubleshooting & Optimization:
-
Catalyst Activity: Use a fresh, high-quality catalyst. Raney Nickel is often very effective for nitro group reductions but can be pyrophoric and requires careful handling. Ensure the catalyst loading is appropriate (typically 5-10 mol%).
-
Hydrogen Pressure: While some reductions can be performed at atmospheric pressure, using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi) can dramatically increase the reaction rate.
-
Agitation and Solvent: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). Use a solvent like methanol or ethanol in which the substrate is fully soluble.
-
Acidic Additive: Sometimes, adding a small amount of acetic acid can help accelerate the reduction of nitro groups, although this should be tested on a small scale first.
-
Question: I used Lithium Aluminum Hydride (LiAlH₄) to reduce the nitro group, but my final product yield was zero. Why?
Answer: LiAlH₄ is a very strong and non-selective reducing agent. It will reduce both the nitro group and the ester functional group.[4][5][6]
-
Causality (The "Why"): LiAlH₄ readily reduces esters to primary alcohols. In your case, it would have reduced the methyl ester to a hydroxymethyl group, leading to the formation of 3-(aminomethyl)-6,6-dimethylheptan-1-ol, not the desired carboxylic acid.
-
Troubleshooting & Optimization:
-
Select the Right Reagent: For the selective reduction of a nitro group in the presence of an ester, catalytic hydrogenation is the method of choice.[3]
-
Alternative Reductions: If catalytic hydrogenation is not feasible, other methods like using iron powder in acidic solution (e.g., Fe/HCl) can also selectively reduce nitro groups.
-
Caption: Troubleshooting logic for the nitro group reduction step.
Section 3: Complications During Ester Hydrolysis & Purification
Question: After basic hydrolysis (saponification) and acidic workup, I am struggling to isolate my final amino acid product. What are some common pitfalls?
Answer: The isolation of amino acids can be challenging due to their zwitterionic nature, which affects their solubility.
-
Causality (The "Why"): Amino acids possess both a basic amino group and an acidic carboxyl group. At their isoelectric point (pI), they exist as zwitterions, which are highly polar but have a net neutral charge. This often leads to high solubility in water but poor solubility in common organic solvents, making extraction difficult.[7] Incorrectly adjusting the pH during workup is the most common source of yield loss.
-
Troubleshooting & Optimization:
-
pH Adjustment is Critical: After saponification with NaOH, the product exists as a sodium carboxylate salt. You must carefully acidify the aqueous solution with an acid like HCl. The goal is to bring the pH to the isoelectric point of your amino acid. At this pH, the amino acid's net charge is zero, and its solubility in water is at a minimum, often causing it to precipitate. Do not over-acidify; at very low pH, the amino group becomes protonated (-NH₃⁺), forming a hydrochloride salt that is highly water-soluble.
-
Isolation Techniques:
-
Precipitation/Filtration: The ideal method is to induce precipitation at the pI and collect the solid product by vacuum filtration.
-
Ion-Exchange Chromatography: If the product does not precipitate cleanly, ion-exchange chromatography is a highly effective purification method for amino acids.[8] You can use a cation-exchange resin, eluting with a pH gradient or an ammonia solution.
-
Solvent Evaporation: If the product is water-soluble even at its pI, you may need to lyophilize (freeze-dry) the aqueous solution to obtain the crude product before attempting recrystallization or chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of each reaction step? A1: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation (e.g., ethyl acetate/hexanes for the first two steps). For the final amino acid, which may not move well on silica, you might need a different TLC system (e.g., n-butanol/acetic acid/water) or rely on LC-MS for monitoring. Staining with ninhydrin is excellent for visualizing the amine product in Step 2 and the final product.
Q2: Are there alternative reagents for the reduction of the nitro group? A2: Yes. Besides catalytic hydrogenation, other common reagents for selectively reducing nitro groups in the presence of esters include:
-
Tin(II) chloride (SnCl₂): Often used in ethanol or ethyl acetate.
-
Iron powder in acetic acid or with ammonium chloride (Fe/AcOH or Fe/NH₄Cl): A classic, cost-effective method.
-
Zinc dust in acidic or neutral conditions (Zn/HCl or Zn/NH₄Cl): Another effective metal-based reduction.
Q3: My final product seems to be an oil instead of a solid. What should I do? A3: An oily product often indicates the presence of impurities or residual solvent. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, purification is necessary. Column chromatography (potentially on a specialized resin like alumina or using a polar mobile phase) or conversion to a hydrochloride salt by treating with HCl in ether can sometimes induce crystallization.
Detailed Experimental Protocol
This protocol provides a robust methodology for the synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Step 1: Synthesis of Methyl 2-(nitromethyl)-5,5-dimethylhexanoate
-
To a stirred solution of nitromethane (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq) dropwise.
-
Stir the resulting solution at 0 °C for 15 minutes.
-
Add a solution of methyl 5,5-dimethylhex-2-enoate (1.0 eq) in anhydrous THF dropwise over 1 hour using a syringe pump.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 2-(aminomethyl)-5,5-dimethylhexanoate
-
Dissolve the purified nitro-intermediate (1.0 eq) from Step 1 in methanol (0.1 M).
-
Carefully add Raney Nickel (approx. 10% by weight, washed with methanol) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC (stain with ninhydrin to visualize the amine product). The reaction is typically complete in 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude amine is often used directly in the next step.
Step 3: Synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
-
Dissolve the crude amine from Step 2 in a mixture of methanol and water (1:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully add 1 M HCl dropwise with stirring until the pH reaches ~7 (the isoelectric point).
-
If a precipitate forms, continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold acetone.
-
If no precipitate forms, consider purification via ion-exchange chromatography or lyophilization.
-
Dry the final product under high vacuum.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
BYJU'S. (2022, March 15). Nitrile to Carboxylic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]
-
Guo, C., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. [Link]
-
ACS Publications. (2019, April 10). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. [Link]
-
Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]
-
Taylor, S. J. C., et al. (n.d.). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. PubMed. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. [Link]
-
ResearchGate. (2019, April 10). (PDF) Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. [Link]
-
Royal Society of Chemistry. (n.d.). Nonsilyl bicyclic secondary amine catalyzed Michael addition of nitromethane to β,β-disubstituted α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Organo. (n.d.). Separation and Refining of Amino acids. [Link]
-
Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. [Link]
-
Wikipedia. (n.d.). Michael addition. [Link]
-
ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. [Link]
-
ACS Publications. (n.d.). Direct synthesis of α,β-unsaturated nitriles from acetonitrile and carbonyl compounds. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. [Link]
-
ACS Publications. (2009, April 24). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2026, January 28). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. [Link]
-
PubMed. (n.d.). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. [Link]
-
University of Alberta Libraries. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
-
On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. [Link]
-
Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]
-
ResearchGate. (2025, August 9). Solid-Phase Synthesis of 2-Aminoethyl Glucosamine Sulfoforms. [Link]
-
MDPI. (2024, April 25). Improving the Synthesis Efficiency of Amino Acids by Analyzing the Key Sites of Intracellular Self-Assembly of Artificial Cellulosome. [Link]
-
Frontiers. (n.d.). Dual formation mechanisms of acidic variants in cysteine-engineered antibodies and strategies for their reduction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. diaion.com [diaion.com]
- 8. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
Technical Support Center: HPLC Optimization for Gamma-Amino Acid Hydrochloride Salts
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for gamma-amino acids (e.g., GABA, pregabalin, vigabatrin) formulated as hydrochloride (HCl) salts.
Analyzing these compounds presents a triad of chromatographic challenges: extreme polarity (zwitterionic nature), a lack of native chromophores , and matrix interference from the chloride counter-ion. This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to overcome these hurdles.
Diagnostic Decision Matrix
Before adjusting your mobile phase, you must align your chromatographic mode with your available detection technology. The following decision tree outlines the optimal pathways based on sensitivity requirements and hardware constraints.
Caption: Decision matrix for selecting the optimal HPLC mode for gamma-amino acids.
Core Troubleshooting FAQs
FAQ 1: Why does my gamma-amino acid HCl salt elute at the void volume on a C18 column?
The Causality: Gamma-amino acids are highly polar zwitterions. In standard reversed-phase (RP) conditions, they lack the hydrophobicity required to partition into the non-polar C18 stationary phase. Furthermore, the hydrochloride salt dissociates in the aqueous mobile phase. The highly polar chloride counter-ion pulls a hydration shell along with it, dragging the analyte through the column without retention. The Solution: Abandon standard RP-HPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (typically >75% Acetonitrile) to retain polar analytes via a water-enriched layer on the stationary phase [1].
FAQ 2: I am seeing massive baseline noise and ion suppression in my LC-MS/MS runs. What is causing this?
The Causality: The "hydrochloride" component is the culprit. Chloride ions elute early and are highly electronegative. In an Electrospray Ionization (ESI) source, chloride rapidly depletes available charge droplets, leaving the target analyte un-ionized—a phenomenon known as ion suppression. The Solution: Implement a post-column divert valve. Because chloride typically elutes at the void volume (t0) in HILIC, program the valve to send the first 1.0–1.5 minutes of the run to waste. Additionally, increase the buffer capacity of your mobile phase (e.g., 10–20 mM ammonium formate) to ensure the ionization state of the analyte remains stable despite the salt load.
FAQ 3: Can I use UV detection without derivatization?
The Causality: Yes, but with severe limitations. Gamma-amino acids lack a conjugated pi-electron system, meaning they only absorb at low UV wavelengths (200–210 nm). At this range, mobile phase additives (like Trifluoroacetic acid, TFA) and trace impurities in organic solvents absorb strongly, causing baseline drift and poor Signal-to-Noise (S/N) ratios. The Solution: If you must use UV for bulk formulation assays (e.g., pregabalin capsules), use an isocratic method with an ion-pairing agent like 0.1% TFA to retain the amine, and utilize HPLC-grade solvents to minimize baseline shifts [2]. For trace analysis, pre-column derivatization is mandatory.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain built-in checkpoints to verify mechanistic success.
Protocol A: HILIC-MS/MS for Underivatized GABA/Pregabalin Hydrochloride
This method leverages the zwitterionic nature of the analyte for direct MS detection [1].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 20% Water / 80% Acetonitrile containing 0.12% Formic Acid (v/v).
-
Causality: The acidic pH (~2.8) protonates the carboxylic acid group, leaving the amine protonated (cationic). This prevents the zwitterion from repelling itself and enhances retention on the HILIC stationary phase.
-
-
Sample Dilution: Dilute the HCl salt sample 1:10 in the mobile phase.
-
Causality: Injecting highly aqueous samples into a HILIC column disrupts the water-enriched stationary layer, causing peak splitting. Matching the sample diluent to the mobile phase prevents this.
-
-
Chromatographic Separation: Inject 5 µL onto a Luna HILIC column (100 x 3.0 mm, 3 µm) at a flow rate of 0.5 mL/min.
-
MS Detection (ESI+): Monitor the specific MRM transitions (e.g., m/z 104 → 69 for GABA).
-
Self-Validation Checkpoint: Monitor the void volume using a non-retained marker (e.g., toluene). Simultaneously, monitor the baseline for a sudden dip in the total ion chromatogram (TIC). If the TIC dip (caused by chloride) overlaps with your analyte peak, you must decrease the aqueous percentage of the mobile phase to increase analyte retention time.
Protocol B: Pre-Column OPA Derivatization for UV/Fluorescence
For labs lacking MS capabilities, derivatization with o-phthalaldehyde (OPA) provides high-sensitivity fluorescence or UV detection [3].
Caption: Pre-column OPA derivatization workflow for gamma-amino acids.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 11 mg OPA in 250 µL ethanol. Add 820 µL of 1 M sodium sulfite and 3.93 mL of 0.1 M borate buffer (pH 9.5).
-
Causality: OPA requires a nucleophilic co-reagent (sulfite) to form a stable, highly fluorescent isoindole ring with the primary amine. The alkaline pH (9.5) ensures the amine is completely deprotonated, maximizing its nucleophilicity for the reaction.
-
-
Derivatization: Mix 9 µL of the sample with 2 µL of borate buffer, then add 0.5 µL of the OPA working solution. Incubate for 10 minutes.
-
Chromatographic Separation: Inject onto a standard C18 Reversed-Phase column. Use a gradient of 0.1 M Sodium Dihydrogen Phosphate (pH 4.5) and Methanol.
-
Causality: The derivatized complex is now highly hydrophobic, allowing strong retention on a standard C18 column, completely bypassing the need for HILIC.
-
-
Self-Validation Checkpoint: Run a "Reagent Blank" (OPA + buffer, no sample). OPA degrades over time into highly fluorescent byproducts. If peaks appear in the blank at the retention time of your analyte, the OPA reagent has degraded and must be freshly prepared.
Quantitative Data & Method Comparison
The following table summarizes validated chromatographic parameters across different detection strategies to aid in method selection.
| Analyte | Strategy | Column | Mobile Phase | Detection | LOD | Reference |
| GABA | HILIC-MS/MS | Luna HILIC (3 µm) | Isocratic: H₂O/ACN/FA (20:80:0.12) | ESI-MS/MS | 1.0 nM | [1] |
| Pregabalin | Ion-Pairing RP | Kromasil C18 (5 µm) | Isocratic: ACN/0.1% TFA (15:85) | UV (210 nm) | 50.0 µg/mL | [2] |
| GABA | Pre-col Deriv. | Luna C18 (3 µm) | Gradient: NaH₂PO₄ (pH 4.5) / MeOH | Fluorescence | 0.5 µg/mL | [3] |
| Aminobutyric Isomers | Mixed-Mode | Obelisc N | Isocratic: ACN/H₂O + AmFm (pH 3.0) | ELSD | N/A | [4] |
References
-
Buck K., Voehringer P., Ferger B. "Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry." Journal of Neuroscience Methods, 2009. [Link]
-
"Analytical Method Development and Validation of Pregabalin by RP- HPLC Method." Journal of Chemical Health Risks, 2024. [Link]
-
Zandy L., Doherty J. M., Wibisono N. D., Gonzales R. A. "High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives." Journal of Chromatography B, 2010.[Link]
-
SIELC Technologies. "HPLC Separation of alpha-Aminobutyric, beta-Aminobutyric, and gamma-Aminobutyric acids on Obelisc N." SIELC Application Notes. [Link]
Technical Support Center: Navigating Solubility Challenges of Novel Compounds like CAS 2193065-82-4
Welcome to the technical support center for addressing solubility issues with novel research compounds such as CAS 2193065-82-4. This guide is designed for researchers, scientists, and drug development professionals who may be encountering difficulties in dissolving and maintaining the stability of such compounds in organic solvents for their experimental needs. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical, field-tested methodologies to overcome these common yet critical hurdles.
Understanding the "Why": The Fundamentals of Solubility
The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the properties of the solvent. For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. For many novel, complex organic molecules, their rigid structures and strong intermolecular forces make them challenging to dissolve in common laboratory solvents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with a compound of unknown solubility.
Q1: I have a new compound, CAS 2193065-82-4, and I don't know where to start for dissolving it. What should I do first?
A1: The first step is to perform a systematic solvent screening with a small amount of your compound. This will help you identify a suitable starting solvent or a combination of solvents. It is recommended to test a range of solvents with varying polarities.
A suggested starting panel of organic solvents could include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
Q2: Why is my compound "crashing out" of solution, and what can I do about it?
A2: "Crashing out" or precipitation occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. This can be triggered by changes in temperature, solvent evaporation, or the addition of an anti-solvent (a liquid in which the compound is less soluble).
To address this, consider the following:
-
Lower the concentration: Prepare a more dilute stock solution.
-
Use a co-solvent system: Adding a second, miscible solvent can significantly improve solubility. For example, if your compound is poorly soluble in water, a mixture of DMSO and water might be effective.
-
Control the temperature: Some compounds are more soluble at higher temperatures. However, be mindful of potential degradation. Conversely, some solutions are more stable at lower temperatures once the compound is dissolved.
Q3: Can I use heat to dissolve my compound?
A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is crucial to first assess the thermal stability of your compound. Unnecessary heating can lead to degradation, which could compromise your experimental results. A good practice is to perform a preliminary thermal stability test using a small amount of the compound.
Q4: Are there any "universal" solvents for complex organic molecules?
A4: While there is no truly universal solvent, dimethyl sulfoxide (DMSO) is widely used in drug discovery and biological research due to its high dissolving power for a broad range of polar and nonpolar compounds. However, it is important to be aware that DMSO can be toxic to some cell lines and may interfere with certain assays. Therefore, the final concentration of DMSO in your working solution should be minimized, typically kept below 0.5% (v/v) in cell-based assays.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common solubility issues.
| Problem | Potential Cause | Recommended Action |
| Incomplete Dissolution | The compound's solubility in the chosen solvent is low. | 1. Try a different solvent or a co-solvent system. 2. Gently heat the solution while stirring. 3. Increase the volume of the solvent to lower the concentration. |
| Precipitation Over Time | The solution is supersaturated, or the compound is unstable in the solvent. | 1. Prepare a fresh solution before each experiment. 2. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C). 3. Consider using a stabilizing excipient if compatible with your downstream application. |
| Cloudy or Hazy Solution | The compound may not be fully dissolved, or it may be forming a colloidal suspension. | 1. Attempt to filter the solution through a 0.22 µm syringe filter. If the solution becomes clear, it indicates that undissolved particulates were present. 2. Use sonication to aid in the dissolution process. |
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Novel Compound
This protocol outlines a method for determining the approximate solubility of a new compound in a panel of common organic solvents.
Materials:
-
CAS 2193065-82-4 (or your compound of interest)
-
A selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, DCM)
-
Vials with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into each of several vials.
-
To the first vial, add a small, measured volume of the first solvent (e.g., 100 µL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid is fully dissolved, the solubility is at least 10 mg/mL. You can add more compound to determine the upper limit.
-
If the solid is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.
-
Continue adding solvent incrementally until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
Repeat this process for each solvent you are screening.
Protocol 2: Preparing a Stable Stock Solution Using a Co-Solvent System
This protocol describes how to prepare a stock solution when a single solvent is insufficient.
Materials:
-
CAS 2193065-82-4
-
Primary solvent (e.g., DMSO)
-
Co-solvent (e.g., Ethanol, Polyethylene glycol 400)
-
Sterile, amber vials
-
Pipettes
Procedure:
-
Weigh out the desired amount of your compound into a sterile vial.
-
Add a minimal amount of the primary solvent (e.g., DMSO) in which the compound is most soluble to create a concentrated pre-solution.
-
Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the co-solvent dropwise while continuously vortexing or stirring.
-
Continue adding the co-solvent to reach the final desired concentration and volume.
-
Visually inspect the final solution for any signs of precipitation.
-
Store the stock solution under appropriate conditions (e.g., protected from light at -20°C).
Part 4: Visualizing Workflows
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting a suitable solvent system.
Diagram 2: Workflow for Preparing a Stock Solution
Caption: A stepwise process for preparing a stable stock solution.
References
-
Capriotti, K., & Capriotti, J. A. (2021). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of Clinical and Aesthetic Dermatology, 14(9), E67–E72. [Link]
-
Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 28(3), 1317–1330. [Link]
reducing byproducts in the synthesis of 5,5-dimethylhexanoic acid derivatives
Welcome to the Technical Support Center for the synthesis of 5,5-dimethylhexanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on minimizing byproduct formation. The unique steric hindrance of the neopentyl group in 5,5-dimethylhexanoic acid presents specific challenges that require careful consideration of reaction conditions and synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5,5-dimethylhexanoic acid and what are their primary drawbacks?
Two of the most common approaches for the synthesis of 5,5-dimethylhexanoic acid are the Malonic Ester Synthesis and the Carboxylation of a Grignard Reagent .
-
Malonic Ester Synthesis: This route offers a reliable method for forming the carbon skeleton. However, it can be complicated by side reactions such as the formation of dialkylated byproducts and elimination reactions, especially when using sterically hindered alkyl halides like neopentyl halides.[1][2]
-
Grignard Reagent Carboxylation: This method involves the reaction of a Grignard reagent with carbon dioxide. A significant challenge with this route is the high propensity of the neopentyl group to undergo rearrangement, leading to the formation of isomeric carboxylic acid byproducts.[3]
Q2: I am observing a significant amount of a dialkylated byproduct in my malonic ester synthesis. How can I minimize this?
The formation of a dialkylated product is a common issue in malonic ester synthesis.[1][2] It arises because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation. To minimize this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to your neopentyl halide. A slight excess of the malonic ester can favor mono-alkylation.[1]
-
Slow Addition: Add the neopentyl halide slowly to the reaction mixture. This allows the halide to react with the initial enolate before a significant concentration of the mono-alkylated product's enolate can form.[1]
-
Choice of Base: While a strong base is needed, using a less reactive base or carefully controlling the amount can help. Ensure there is just enough base to deprotonate the diethyl malonate.[1]
Q3: My Grignard reaction is yielding a mixture of isomeric acids. What is happening and how can I prevent it?
The neopentyl carbocation is known for its tendency to rearrange to a more stable tertiary carbocation.[3] This rearrangement during the Grignard reaction leads to isomeric byproducts. To mitigate this:
-
Reaction Conditions: Use of lower temperatures during Grignard reagent formation and subsequent carboxylation can sometimes suppress rearrangement.
-
Alternative Routes: Consider synthetic strategies that avoid the formation of a neopentyl carbocation or a highly reactive neopentyl radical.
II. Troubleshooting Guides
A. Malonic Ester Synthesis Route
Issue: Low yield of 5,5-dimethylhexanoic acid and presence of multiple byproducts.
dot graph TD { A[Start: Low Yield in Malonic Ester Synthesis] --> B{Identify Byproducts}; B --> C[Dialkylated Product Identified]; B --> D[Elimination Product Identified]; B --> E[Unreacted Starting Material]; C --> F[Optimize Stoichiometry and Addition]; D --> G[Use a Less Hindered Base / Lower Temperature]; E --> H[Increase Reaction Time or Temperature]; F --> I{Monitor by GC-MS}; G --> I; H --> I; I --> J[Purify by Column Chromatography or HPLC]; J --> K[End: Pure 5,5-Dimethylhexanoic Acid]; }
Caption: Troubleshooting workflow for the malonic ester synthesis of 5,5-dimethylhexanoic acid.
Troubleshooting Steps:
-
Byproduct Identification:
-
GC-MS Analysis: Analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the byproducts.[4][5] This can help distinguish between the desired product, dialkylated product, and elimination products.
-
NMR Spectroscopy: Use 1H and 13C NMR to characterize the structure of the major byproducts. Isomeric byproducts will have distinct NMR spectra.
-
-
Addressing Specific Byproducts:
| Byproduct | Likely Cause | Recommended Solution |
| Dialkyl-malonic ester derivative | The mono-alkylated product reacts further with the neopentyl halide.[1] | Use a strict 1:1 stoichiometry of malonate to halide. Add the halide slowly to the reaction mixture.[1] |
| Alkene from neopentyl halide (e.g., 2,2-dimethyl-1-butene) | E2 elimination of the neopentyl halide promoted by the basic conditions. | Use a bulkier, less nucleophilic base (e.g., potassium tert-butoxide). Maintain a lower reaction temperature. |
| Unreacted diethyl malonate | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure the base is sufficiently strong and added in the correct stoichiometry. |
B. Grignard Reagent Carboxylation Route
Issue: Formation of isomeric carboxylic acids.
dot graph TD { A[Start: Isomeric Mixture from Grignard Carboxylation] --> B{Confirm Rearrangement}; B --> C[Characterize Isomers by NMR and GC-MS]; C --> D{Optimize Reaction Conditions}; D --> E[Lower Temperature of Grignard Formation]; D --> F[Use Alternative Carboxylation Agent]; E --> G{Monitor Isomer Ratio}; F --> G; G --> H[Purify by Preparative HPLC]; H --> I[End: Isolated 5,5-Dimethylhexanoic Acid]; }
Caption: Troubleshooting workflow for the Grignard carboxylation synthesis of 5,5-dimethylhexanoic acid.
Troubleshooting Steps:
-
Confirmation of Rearrangement:
-
NMR Analysis: The presence of signals corresponding to a tertiary carbon attached to a carboxylic acid group in the 13C NMR spectrum would indicate a rearranged product.
-
GC-MS Analysis: Isomeric acids will have the same molecular weight but different retention times, allowing for their detection and relative quantification.[6]
-
-
Minimizing Rearrangement:
| Issue | Likely Cause | Recommended Solution |
| Formation of isomeric acids (e.g., 2,2,3-trimethylbutanoic acid) | Rearrangement of the neopentyl Grignard reagent or a related radical intermediate.[3] | Form the Grignard reagent at the lowest possible temperature. Consider using a more reactive neopentyl halide (iodide > bromide > chloride) to facilitate a faster reaction before rearrangement can occur. Explore alternative, non-rearranging methods for introducing the neopentyl group. |
III. Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethylhexanoic Acid via Malonic Ester Synthesis
Objective: To provide a general procedure for the synthesis of 5,5-dimethylhexanoic acid using diethyl malonate and a neopentyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1-bromo-2,2-dimethylpropane (neopentyl bromide)
-
Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.[7]
-
Alkylation: Add 1-bromo-2,2-dimethylpropane (1.0 eq) dropwise to the enolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[7]
-
Hydrolysis (Saponification): After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.[7]
-
Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until gas evolution ceases.[7]
-
Work-up and Isolation: After cooling, extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. Further purification to separate isomeric byproducts may require preparative HPLC.[8]
Protocol 2: Purification and Analysis by HPLC
Objective: To separate 5,5-dimethylhexanoic acid from its isomers and other impurities.
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[8]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used for non-UV active carboxylic acids. Mass spectrometry (LC-MS) provides more definitive identification.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
General Procedure:
-
Develop a suitable gradient method to achieve baseline separation of the desired product from its byproducts.
-
For preparative HPLC, use a larger column and inject a more concentrated sample.
-
Collect the fractions corresponding to the peak of 5,5-dimethylhexanoic acid.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. Data Presentation
Table 1: Common Byproducts in the Synthesis of 5,5-Dimethylhexanoic Acid
| Synthetic Route | Common Byproducts | Identification Method | Mitigation Strategy |
| Malonic Ester Synthesis | Diethyl 2,2-di(2,2-dimethylpropyl)malonate | GC-MS, NMR | Stoichiometric control, slow addition of alkyl halide[1] |
| 2,2-Dimethyl-1-butene | GC-MS, NMR | Use of a bulkier base, lower reaction temperature | |
| Grignard Carboxylation | 2,2,3-Trimethylbutanoic acid | GC-MS, NMR | Low-temperature reaction, use of more reactive halide |
| 2,3-Dimethyl-2-ethylpropanoic acid | GC-MS, NMR | Low-temperature reaction, alternative synthetic routes |
V. References
-
Common side products in the alkylation of diethyl malonate. Benchchem.
-
5,5-Dimethylhexanoic acid. SIELC Technologies.
-
Hexanoic acid, 5,5-dimethyl-3-oxo-, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
Introduction to malonic ester synthesis mechanism. Benchchem.
-
Benzannulation and Hydrocarboxylation Methods for the Synthesis of a Neopentylene-Fused Analogue of Ibuprofen. PMC.
-
Reactivity of Neopentyl-Like Compounds in the Synthesis of Branched Polyethers.
-
Preparing Carboxylic Acids. Chemistry LibreTexts.
-
4-Keto-5,5-dimethyl-hexanoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
-
Cationic Rearrangements. MSU chemistry.
-
179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube.
-
Synthesis And Reactions Of Carboxylic Acids. Transformation Tutoring.
-
A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst†. ResearchGate.
-
Diethyl Malonate: Organic Chemistry Study Guide. Fiveable.
-
C-CH-COO - CH3-C-CH2 + CO.
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
-
The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.
-
Malonic ester synthesis (of carboxylic acids):. Online Chemistry notes.
-
Malonic ester synthesis. Wikipedia.
-
Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column.
-
Use the malonic ester synthesis to prepare the below carboxylic acid.
-
Malonic Ester Synthesis. Organic Chemistry Portal.
-
Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry.
-
Total synthesis of neopeltolide and analogs. PMC.
-
5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses Procedure.
-
Draw the products of the following reactions: e. diethyl malonate.... Study Prep in Pearson+.
-
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. PMC.
-
5,5-Dimethylhexanoic acid. PubChem.
-
Alkylation of Enolate Ions. Chemistry LibreTexts.
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
-
Allylic Rearrangements. XXVIII. The Reaction of Butenylmagnesium Bromide with Hindered Ketones. R Discovery.
-
Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in.
-
22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
-
Peptidyl ω-Asp Selenoesters Enable Efficient Synthesis of N-Linked Glycopeptides.
-
T. Takahashi and Y. Liu In this product subclass, the reactions of Grignard reagents in conjunction with transition metals are d.
-
Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals.
-
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI.
-
PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC.
-
resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. TSI Journals.
-
Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. CNRS.
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
-
Rearrangements of a cation of the neopentyl-type containing a diphenyl-phosphinyl substituent. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Rearrangement [www2.chemistry.msu.edu]
- 4. globaljournals.org [globaljournals.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating sterically hindered amino acids into their peptide sequences. Here, we will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of the challenges.
Q1: Why is my coupling reaction failing or extremely slow when using residues like Aib, Val, or Ile?
A1: The primary cause is steric hindrance. Bulky side chains on α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) or β-branched amino acids like Valine and Isoleucine physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide.[1] This increased steric bulk slows down the rate of nucleophilic attack, which is necessary for peptide bond formation.[2] Furthermore, as a peptide chain elongates, it can aggregate and form secondary structures, burying the reactive N-terminus and further preventing a successful coupling.[3]
Q2: I have a failed coupling. What is the first and simplest change I should make to my protocol?
A2: The most straightforward first step is to perform a "double coupling."[4] After the initial coupling reaction time has elapsed, simply remove the reaction solvent and add a fresh solution of the activated amino acid and coupling reagents to the same peptide-resin. This re-exposes the remaining unreacted N-terminal amines to a high concentration of the activated species, often driving the reaction to completion. If this fails, the next logical step is to switch to a more potent coupling reagent.
Q3: How can I be sure my coupling reaction is complete?
A3: Qualitative colorimetric tests performed on a small sample of the peptide-resin are crucial for monitoring reaction completion.
-
Kaiser Test (for primary amines): This is the most common test. A positive result (intense blue beads) indicates the presence of unreacted primary amines. A negative result (yellow/clear beads) signifies a complete reaction.[4] Note that this test is unreliable for secondary amines like proline.[4]
-
Chloranil or Isatin Test (for secondary amines): If you are coupling to a proline residue or another secondary amine, the Kaiser test will not be reliable. The Chloranil or Isatin test should be used instead, where a blue color indicates an incomplete reaction.[4][5]
If a monitoring test shows incomplete coupling after a second attempt, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in subsequent steps.[4]
Q4: What is epimerization, and why is it a greater risk with hindered couplings?
A4: Epimerization (or racemization for the amino acid itself) is the loss of stereochemical integrity at the α-carbon of the amino acid being activated. It occurs when the activated carboxyl group cyclizes to form a transient, planar oxazolone intermediate. A base can then easily abstract the proton from the α-carbon, and upon re-protonation, it can result in a mix of L- and D-isomers.[6]
This risk is magnified during difficult, slow couplings. The longer the activated amino acid remains in solution waiting to couple, the more opportunity it has to cyclize and epimerize.[2] Therefore, conditions that accelerate the coupling rate are essential for maintaining stereochemical purity.
Part 2: In-Depth Troubleshooting Guides & Advanced Strategies
This section provides detailed solutions to persistent coupling problems, focusing on reagent selection, condition optimization, and alternative technologies.
Guide 1: Overcoming Low Coupling Yields
Q: My double coupling with HBTU still resulted in a low yield. What are my next steps?
A: When standard methods fail, a multi-pronged approach involving more powerful reagents and optimized conditions is necessary.
Solution A: Upgrade Your Coupling Reagent
The choice of coupling reagent is critical for activating the carboxylic acid and facilitating the amide bond formation.[7] Reagents are generally categorized as uronium/aminium or phosphonium salts, which form active esters with different levels of reactivity. For sterically demanding couplings, moving to a reagent that generates a more reactive active ester is key.[8]
-
Uronium/Aminium Salts: These are the most common class of coupling reagents. Their effectiveness is largely determined by the leaving group that forms the active ester.[8]
-
HATU & HCTU: HATU is often preferred over HBTU for difficult couplings because it forms a more reactive OAt active ester.[8][9] The extra nitrogen in the 7-azabenzotriazole ring of HOAt provides a "neighboring group effect" that accelerates the subsequent aminolysis step.[8] HCTU, which incorporates the slightly less reactive 6-chloro-HOBt, is also a powerful and more stable alternative.[7][10]
-
COMU: This is a third-generation uronium salt that incorporates an OxymaPure leaving group.[11] It is considered one of the most efficient reagents, often matching or exceeding HATU's performance.[9][12] A major advantage of COMU is its superior safety profile, as the Oxyma-based byproducts are not explosive like the HOBt/HOAt-based ones.[7][11] COMU also has excellent solubility and requires only one equivalent of base for activation.[9][10]
-
-
Phosphonium Salts:
-
PyBOP & PyAOP: These reagents are analogous to HBTU and HATU, respectively. They are known for their high efficiency and good solubility.[13] A key advantage is that they are less likely to cause the side reaction of guanidinylation of the N-terminal amine, which can sometimes occur with excess uronium reagents.[13] PyBrOP is an even more reactive phosphonium salt specifically used for the most challenging couplings, including α,α-disubstituted amino acids.[10]
-
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Reagent Type | Active Ester Formed | Relative Reactivity & Key Features | Racemization Risk |
| HBTU | Uronium/Aminium | OBt Ester | Standard, effective for most couplings.[14] | Moderate |
| HATU | Uronium/Aminium | OAt Ester | More reactive than HBTU due to the "7-aza effect"; excellent for hindered couplings.[8] | Low |
| HCTU | Uronium/Aminium | 6-Cl-OBt Ester | Reactivity between HBTU and HATU; good stability.[8] | Low |
| COMU | Uronium | Oxyma Ester | Highly efficient, comparable to HATU, with a superior safety profile (non-explosive).[12] | Very Low |
| PyBOP | Phosphonium | OBt Ester | High efficiency, less risk of N-terminal guanidinylation.[13] | Low |
| PyAOP | Phosphonium | OAt Ester | Phosphonium analog of HATU; highly effective.[10] | Very Low |
Solution B: Optimize Reaction Conditions
-
Solvent Choice: Proper solvation of the growing peptide chain is essential to prevent aggregation.[3] While DMF is standard, N-methylpyrrolidone (NMP) often provides better solvation and can improve coupling yields.[15] For extremely difficult sequences, "magic mixtures" containing chaotropic salts (e.g., LiCl) or solvents like DMSO can be used to disrupt secondary structures.[3][12]
-
Base Selection: The base used for activation (typically DIPEA) can contribute to racemization. For particularly sensitive couplings, using a bulkier, less nucleophilic base like 2,4,6-collidine can minimize this side reaction.[7]
-
Temperature and Time: While room temperature is standard, increasing the reaction temperature can help overcome the activation energy barrier of a hindered coupling. However, this also increases the risk of epimerization. A more controlled approach is to use microwave-assisted peptide synthesis (MAPS).
Solution C: Employ Microwave-Assisted Peptide Synthesis (MAPS)
Microwave energy can dramatically accelerate coupling reactions by efficiently and directly heating the solvent and peptide-resin.[16][17] This allows difficult couplings, such as those involving Aib or N-methylated amino acids, to proceed to completion in minutes rather than hours, significantly reducing the risk of epimerization.[16][18]
Guide 2: Minimizing Epimerization
Q: My coupling was successful, but analytical HPLC shows a diastereomeric impurity. How can I suppress racemization?
A: Suppressing racemization involves choosing reaction components that favor the direct aminolysis pathway over the competing oxazolone formation pathway.
Solution A: Use Modern Additives and Reagents
The key is the additive used alongside a carbodiimide (like DIC) or the additive that is built into the structure of an onium salt.
-
OxymaPure®: This additive is a non-explosive and highly effective alternative to HOBt and HOAt.[7] When used with a carbodiimide like DIC, OxymaPure creates a highly reactive active ester that rapidly couples, minimizing the time available for racemization.[19] Its superiority in suppressing racemization has been demonstrated in many difficult sequences.[20]
-
Oxyma-B: This is a newer derivative of Oxyma that has shown even greater efficacy in suppressing racemization in certain challenging couplings, particularly with histidine.[21][22]
-
COMU: As mentioned previously, COMU incorporates the Oxyma moiety directly into its structure, combining high reactivity with excellent racemization suppression.[9][11]
Solution B: Use Amino Acid Fluorides
For extremely hindered α,α-disubstituted amino acids like Aib, converting the amino acid to its acyl fluoride can be a highly effective strategy. These are among the most reactive activated species and can often couple where other methods fail.[7] Reagents like TFFH can be used to generate the amino acid fluoride in situ.[7][23]
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using COMU
This protocol is recommended after standard HBTU/HATU couplings have failed.
-
Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection as per your standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in a minimal volume of DMF or NMP.
-
Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Perform a Kaiser test (or appropriate alternative) to check for completion.[4]
-
Recoupling (if necessary): If the test is positive, drain the vessel and repeat steps 2-4 with a fresh activation solution.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Microwave-Assisted Coupling for a Highly Hindered Sequence (e.g., Aib-Aib)
This protocol utilizes a microwave peptide synthesizer.
-
Reagent Preparation: Prepare stock solutions of the Fmoc-protected Aib, an activator (e.g., DIC), and an additive (e.g., OxymaPure) in NMP.
-
Deprotection: Perform the Fmoc deprotection step in the microwave reactor at an elevated temperature (e.g., 75°C) for 3-5 minutes.
-
Coupling: Add the Fmoc-Aib, DIC, and OxymaPure solutions to the reaction vessel. Perform the coupling step with microwave irradiation at a set temperature (e.g., 90°C) for 5-10 minutes.[16]
-
Washing: Following the coupling, the resin is automatically washed with NMP to prepare for the next cycle. The rapid cycle time significantly reduces overall synthesis time and minimizes side reactions.[18]
Visual Workflows
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Bionso. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Bionso. [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 565-587. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9179-9186. [Link]
-
Frigerio, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Chemical & Engineering News. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Liu, Y., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Catalysis. [Link]
-
Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters, 46(46), 7949-7952. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-698. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B, 33, 763-766. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4734-4747. [Link]
- Google Patents. (n.d.). US7582728B2 - Microwave-assisted peptide synthesis.
-
Jad, Y. E., et al. (2018). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 16(19), 3549-3557. [Link]
-
Lund, G., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(75), 71195-71199. [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
ResearchGate. (2014, January 15). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis: Phospholamban as an Example. [Link]
-
Bionso. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. [Link]
-
van der Weegen, T., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 125-133. [Link]
-
Nishizawa, Y., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15469-15477. [Link]
-
Maruoka, K., & Ooi, T. (2008). Three Component Coupling of α-Iminoesters via Umpolung Addition of Organometals: Synthesis of α,α-Disubstituted α-Amino Acids. Journal of the American Chemical Society, 130(47), 16042-16043. [Link]
-
E-mail, V. P. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. iris.unive.it [iris.unive.it]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 18. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 19. peptidechemistry.org [peptidechemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis [mdpi.com]
- 23. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
Technical Support Center: Preventing Degradation of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
Welcome to the technical support guide for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common challenges and provide scientifically-grounded solutions to prevent its degradation.
I. Understanding the Molecule: Key Stability Considerations
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is a non-proteinogenic amino acid. Its structure, featuring a primary amino group and a carboxylic acid, makes it susceptible to degradation pathways common to other amino acids. Furthermore, its hygroscopic nature presents a significant handling challenge. Understanding these intrinsic properties is the first step toward effective preservation.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
FAQ 1: What are the ideal storage conditions for solid 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid?
For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is crucial to protect it from moisture and light. While room temperature storage is possible for short periods, refrigerated conditions are strongly recommended to minimize the risk of degradation.[3]
FAQ 2: The powder has started to clump. What does this mean and can I still use it?
Clumping is a clear indication of moisture absorption due to the compound's hygroscopic nature.[4][5][6] This can lead to physical and chemical changes, including hydrolysis and a decrease in purity.[5] For experiments sensitive to concentration accuracy, it is highly advisable to use a fresh, free-flowing lot. If minor clumping is observed, the material might be usable for less critical applications, but it should be handled in a low-humidity environment, such as a glovebox, to prevent further moisture uptake.[5]
FAQ 3: I need to store the compound in solution. What is the best practice?
Storing amino acids in solution for extended periods is generally discouraged as it accelerates degradation.[3] If solution storage is unavoidable, prepare the stock solution fresh and use it as quickly as possible. For short-term storage (no more than a few days), store the solution at 2-8°C. For longer periods, aliquot the solution into single-use vials and store them frozen at -20°C or below.[3] It is critical to avoid repeated freeze-thaw cycles, as this can significantly accelerate the degradation of the compound.[3][7]
FAQ 4: What are the primary degradation pathways I should be aware of?
The primary degradation pathways for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid are likely to involve its amino and carboxylic acid functional groups. These can include:
-
Oxidation: The amino group is susceptible to oxidation, especially when exposed to air and light.[8]
-
Hydrolysis: In the presence of moisture, the compound can be susceptible to hydrolysis, although this is more of a concern for its derivatives (e.g., esters).[5][9]
-
Intermolecular reactions: At elevated temperatures or in solution, amino acids can undergo intermolecular reactions, such as the formation of cyclic derivatives or oligomers.
FAQ 5: How can I detect degradation in my sample?
Several analytical techniques can be employed to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying amino acids and their impurities.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to identify impurities and degradation products.
A change in the physical appearance of the compound (e.g., color change, clumping) can also be an early indicator of degradation.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and handling of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solid powder is clumped or caked. | Moisture absorption due to improper storage or handling.[4][5] | 1. Immediately transfer the compound to a desiccator to remove excess moisture.[3] 2. For future use, handle the compound in a glovebox or a low-humidity environment.[5] 3. For critical applications, discard the clumped material and use a fresh lot.[5] |
| Discoloration of the solid powder (e.g., yellowing). | Oxidation or other chemical degradation, potentially accelerated by exposure to light or air.[8] | 1. Store the compound in an amber vial or other light-protecting container.[8] 2. Purge the container with an inert gas (nitrogen or argon) before sealing.[3] 3. Assess the purity of the discolored material using an appropriate analytical method (e.g., HPLC) before use. |
| Inconsistent experimental results (e.g., lower than expected activity). | Degradation of the compound leading to reduced purity and inaccurate concentration of the active molecule.[5] | 1. Verify the purity of your current stock using an analytical technique like HPLC. 2. Prepare fresh solutions from a new, properly stored lot of the compound. 3. Review and optimize your solution preparation and storage protocols. |
| Precipitate forms in a stored solution. | The solution may be supersaturated, or the compound may have degraded into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it was likely due to supersaturation. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded. 3. For future preparations, consider using a slightly lower concentration or a different solvent system if appropriate. |
IV. Experimental Protocols
To ensure the integrity of your experimental results, it is essential to follow standardized procedures for handling and assessing the stability of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to environmental factors that can cause degradation.
Caption: Recommended workflow for storing and handling solid 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of the compound over time.
Objective: To quantify the purity of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid and detect the presence of degradation products.
Materials:
-
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid (if available)
-
HPLC system with UV or MS detector
Method:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for the carboxyl group) or Mass Spectrometry (for more specific detection).[11]
-
-
Analysis:
-
Inject the prepared sample and the reference standard (if available).
-
Compare the chromatogram of the sample to the reference standard to identify the main peak.
-
Integrate the peak areas to determine the purity of the sample.
-
Look for the appearance of new peaks over time, which may indicate degradation products.
-
Caption: Workflow for assessing the stability of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid by HPLC.
V. References
-
Handling and Storage of Peptides - FAQ | AAPPTEC. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. [Link]
-
How long can one store amino acids at room temperature? - Quora. [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]
-
Influence of storage conditions on normal plasma amino-acid concentrations - PubMed. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]
-
The proposed degradation pathways of AZ under stress storage conditions... [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]
-
Summary of analytical methods for detecting amino acid impurities. - ResearchGate. [Link]
-
Analytical Methods for Amino Acids - Shimadzu Asia Pacific. [Link]
-
Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed. [Link]
-
Analysis of Amino Acids by HPLC - Agilent. [Link]
Sources
- 1. (S)-2-Amino-5,5-dimethylhexanoic acid | 142886-13-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. peptide.com [peptide.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 12. agilent.com [agilent.com]
Technical Support Center: Navigating NMR Signal Overlap in Complex Unnatural Amino Acids
Welcome, researchers and drug development professionals. This guide, designed by application scientists, provides in-depth troubleshooting strategies and advanced methodologies for resolving NMR signal overlap, a common and significant challenge when analyzing proteins and peptides containing complex unnatural amino acids (UAAs). Our goal is to move beyond simple step-by-step instructions and provide a framework of causal, evidence-based solutions to help you acquire high-quality, interpretable data.
Troubleshooting Guide: From First Principles to Advanced Solutions
This section is structured to address specific, common problems encountered during NMR analysis of UAAs. We begin with the simplest, most direct solutions and progress to more sophisticated experimental techniques.
Q1: My initial 1D ¹H NMR spectrum is a mess. The signals for my UAA are completely buried under other resonances. Where do I start?
A1: Start by manipulating the chemical environment and improving data acquisition.
Severe signal overlap in 1D spectra is a fundamental challenge, especially with complex molecules where many protons reside in similar chemical environments.[1] Before resorting to complex multidimensional experiments, simple modifications to your sample conditions and acquisition parameters can often induce the necessary chemical shift dispersion.
Initial Troubleshooting Workflow
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Initial troubleshooting workflow for 1D NMR signal overlap.
Step-by-Step Methodologies:
-
Change the Solvent: The chemical shift of a proton is highly sensitive to its solvent environment. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, or ASIS), which may be sufficient to resolve overlapping signals.[2]
-
Protocol: Prepare identical concentrations of your sample in at least two different deuterated solvents (e.g., CDCl₃ and C₆D₆, or D₂O and DMSO-d₆). Acquire and compare the 1D ¹H spectra.
-
-
Adjust pH (for aqueous samples): Protons on or near ionizable groups (e.g., carboxylates, amines, imidazoles) will experience significant chemical shift perturbations (CSPs) with changes in pH.[3][4][5] This can be a powerful tool for shifting signals in a predictable manner.
-
Vary the Temperature: Temperature affects molecular motion and conformational equilibria. Acquiring spectra at different temperatures can sometimes resolve signals from protons that are in dynamic exchange or whose chemical shifts are temperature-dependent.[2]
-
Optimize Concentration: High sample concentrations can lead to intermolecular interactions and signal broadening, exacerbating overlap.[2] Conversely, a sample that is too dilute will require an excessive number of scans, increasing the experiment time.
-
Protocol: If line broadening is observed, dilute your sample by half and re-acquire the spectrum. Check if the resolution improves.
-
Q2: I've tried changing the sample conditions, but the key UAA signals are still overlapped. What is the next logical step?
A2: Disperse the signals into a second dimension using heteronuclear correlation spectroscopy.
When 1D methods are insufficient, two-dimensional (2D) NMR is the standard solution.[6][7] For UAAs embedded in a larger molecule, the most powerful approach is often heteronuclear correlation, which leverages the much larger chemical shift dispersion of nuclei like ¹³C and ¹⁵N.[8][9]
The Go-To Experiment: The ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of modern NMR.[6][9][10] It generates a 2D spectrum with proton chemical shifts on one axis and the chemical shifts of directly attached heteronuclei (typically ¹³C or ¹⁵N) on the other. Each peak in the spectrum represents a one-bond connection between a proton and a carbon/nitrogen atom.[6]
-
Why it Works: Even if two protons have identical chemical shifts, it is highly unlikely that the carbons they are attached to will also have identical shifts. The HSQC experiment uses the ¹³C chemical shift to resolve these degenerate proton signals.[8]
| Experiment | Information Provided | Pros | Cons |
| 1D ¹H | Basic proton chemical shifts and couplings. | Fast, simple. | Prone to severe signal overlap in complex molecules.[1] |
| 2D ¹H-¹H COSY | Shows correlations between J-coupled protons (2-3 bonds).[6] | Excellent for identifying adjacent protons and tracing out spin systems. | Can still suffer from overlap if entire spin systems are crowded. |
| 2D ¹H-¹H TOCSY | Shows correlations between all protons within a spin system.[6][11] | Powerful for identifying all protons belonging to a single amino acid residue.[6][12] | Cross-peak intensity fades with distance from the starting proton. |
| 2D ¹H-¹³C HSQC | Correlates protons with their directly attached carbons.[6][9] | Superb resolution due to large ¹³C chemical shift range.[8][13] The "workhorse" for resolving overlap. | Requires a ¹³C-labeled sample for good sensitivity, or a very long acquisition time for natural abundance. |
Experimental Protocol: Acquiring a High-Quality ¹H-¹³C HSQC
-
Sample Preparation: For optimal sensitivity, a uniformly ¹³C-labeled sample is recommended. If this is not feasible, a concentrated sample (~1 mM) can be used to acquire a natural abundance spectrum, but this will require a significantly longer experiment time.
-
Spectrometer Setup:
-
Tune the probe for both ¹H and ¹³C frequencies.
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-12 ppm).
-
Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-180 ppm for most amino acids).
-
-
Acquisition: Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence. The number of scans and indirect dimension increments will depend on the sample concentration.
-
Processing: After Fourier transformation, the resulting 2D spectrum will show a peak for each C-H pair in your molecule. The signals from your UAA can now be identified based on their expected ¹³C chemical shifts, even if their ¹H shifts were overlapped in the 1D spectrum.
Advanced Techniques Deep Dive
When even standard 2D NMR is insufficient, a range of advanced techniques can be employed. These methods offer the highest possible resolution but often require specialized samples or longer experiment times.
Q3: My UAA is part of a large protein (>25 kDa), and even the 2D HSQC spectrum is too crowded. What are my options?
A3: For large, complex systems, you must move to higher dimensionality (3D/4D NMR) or use isotopic labeling to selectively observe your UAA.
1. Higher-Dimensionality NMR (3D and 4D)
Three- and four-dimensional NMR experiments add additional frequency axes to further separate signals.[14] For example, a 3D HNCO experiment correlates the amide proton (HN) of one residue with its own amide nitrogen (N) and the carbonyl carbon (CO) of the preceding residue. This provides sequential connectivity information and resolves overlap by spreading peaks across three dimensions.
-
Key Insight: By spreading signals over three or four frequency dimensions, the probability of overlap becomes vanishingly small.[14] These experiments are essential for the backbone assignment of large proteins.[7]
-
Common Experiments: HNCO, HN(CA)CO, HNCACB, HN(CO)CACB.
-
Requirement: These experiments mandate uniform ¹³C and ¹⁵N labeling for sensitivity. They are also time-consuming.[14]
2. Selective Isotope Labeling
This is arguably the most powerful method for studying a specific UAA within a large protein.[15][16] Instead of uniformly labeling the entire protein, you only introduce ¹³C and/or ¹⁵N isotopes into the unnatural amino acid.
-
Why it Works: Isotope-edited NMR experiments can be designed to only detect signals from protons attached to a ¹³C or ¹⁵N nucleus. If only your UAA is labeled, then only the signals from your UAA will appear in the spectrum, effectively erasing the background from the rest of the protein.[15]
-
How it's Done: This is typically achieved by expressing the protein in E. coli auxotrophic strains that cannot synthesize a particular natural amino acid, and then providing the labeled UAA in the growth media.[15] Cell-free protein synthesis systems are also highly effective for this, as they reduce amino acid scrambling and require smaller amounts of expensive labeled precursors.[17]
Workflow for Selective Labeling and Analysis
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: Decision workflow for advanced NMR experiments.
3. Non-Uniform Sampling (NUS)
NUS is an acquisition technique that saves time and can enhance resolution by randomly skipping some of the data points in the indirect dimensions of a 2D or 3D experiment.[18][19] The full spectrum is then reconstructed using mathematical algorithms.[19]
-
Key Advantage: For a given amount of experiment time, NUS can provide higher resolution than a traditionally sampled experiment.[18][19] This can be crucial for resolving closely spaced peaks in crowded spectra.[18] It can also dramatically reduce the acquisition time for time-consuming 3D and 4D experiments.[19][20]
Frequently Asked Questions (FAQs)
Q: Can data processing help with signal overlap? A: Yes, to an extent. Mathematical techniques like deconvolution can be used to computationally separate partially overlapping peaks.[13][21][22] Deconvolution algorithms attempt to fit a series of ideal Lorentzian or Gaussian lineshapes to a crowded spectral region.[21] Additionally, applying window functions like a Gaussian-to-Lorentzian transformation can enhance resolution at the cost of signal-to-noise. However, these are not a substitute for acquiring high-quality, well-resolved data and are less effective for severely overlapped signals.
Q: My UAA has a flexible sidechain, leading to broad lines. How can I address this? A: Broad lines often result from conformational exchange on an intermediate timescale. Acquiring spectra at different temperatures is the first step, as this can shift the exchange rate into the fast or slow regime, resulting in sharper signals. If this is not successful, relaxation-based experiments (T₁ρ, CPMG) can help characterize the dynamics. For structure determination, a NOESY or ROESY experiment with a longer mixing time might be necessary to observe average distances.
Q: What is the difference between COSY and TOCSY, and when should I use each? A: Both are homonuclear experiments that identify J-coupled protons.
-
COSY (Correlation Spectroscopy) shows correlations only between directly coupled protons (typically 2-3 bonds apart).[6] It is excellent for walking along a carbon backbone one bond at a time.
-
TOCSY (Total Correlation Spectroscopy) shows correlations between a given proton and all other protons in its spin system, even if they are not directly coupled.[6][11] This is achieved by an "isotropic mixing" period.[6] TOCSY is extremely useful for identifying all the protons belonging to a single amino acid residue in one go.[10][23]
Q: What is the difference between NOESY and ROESY? A: Both experiments detect protons that are close in space (typically < 5 Å) via the Nuclear Overhauser Effect (NOE), and are critical for determining 3D structure.[11][24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard experiment. However, for medium-sized molecules (around 1-2 kDa), the NOE can be close to zero, making signals disappear.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related experiment that avoids the "zero-NOE" problem and is often a better choice for molecules in the 400-2000 Da range.[12]
References
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. Available at: [Link]
-
Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research - ACS Publications. Available at: [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Mestrelab Research. Available at: [Link]
-
NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]
-
Signal Overlap in NMR Spectroscopy - YouTube. YouTube. Available at: [Link]
-
Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC. National Center for Biotechnology Information. Available at: [Link]
-
A rapid and robust method for selective isotope labeling of proteins - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
MRRC Structure Elucidation Notes. University of Illinois Chicago. Available at: [Link]
-
Visualizing the principal component of ¹H, ¹⁵N-HSQC NMR spectral changes that reflect protein structural or functional properties: application to troponin C - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Projection−Reconstruction of Three-Dimensional NMR Spectra | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Non-Uniform Sampling (NUS) - Bruker. Bruker. Available at: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - ACS Publications. ACS Publications. Available at: [Link]
-
NMRGenerator - 2D TOCSY and 2D NOESY. NMRGenerator. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. ChemRxiv. Available at: [Link]
-
Non-Uniform Sampling in NMR Spectroscopy and the Preservation of Spectral Knowledge in the Time and Frequency Domains | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. Available at: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. Nanalysis. Available at: [Link]
-
An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. MDPI. Available at: [Link]
-
Introduction and overview of 3D/4D Solution NMR - YouTube. YouTube. Available at: [Link]
-
Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. SpringerLink. Available at: [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
The power of NMR: in two and three dimensions | Feature | RSC Education. Royal Society of Chemistry. Available at: [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. Available at: [Link]
-
Reduced-dimensionality NMR spectroscopy for high-throughput protein resonance assignment - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins - bioRxiv.org. bioRxiv. Available at: [Link]
-
Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR - YouTube. YouTube. Available at: [Link]
-
Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations - UNL | Powers Group - University of Nebraska–Lincoln. University of Nebraska–Lincoln. Available at: [Link]
-
Comparison of ¹H-¹⁵N HSQC spectra (red) of uniformly ¹³C, ¹⁵N-labeled... - ResearchGate. ResearchGate. Available at: [Link]
-
Use of Non-Uniform Sampling (NUS) in 2D NMR. University of Wisconsin-Madison. Available at: [Link]
-
3D NOESY-TOCSY NMR Experiment. NMR Wiki. Available at: [Link]
-
Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - Kristin Persson. Kristin Persson. Available at: [Link]
-
Why labeling proteins for NMR studies using cell-free systems? - Synthelis. Synthelis. Available at: [Link]
-
6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
Ligand Binding by Chemical Shift Perturbation | BCM - Baylor College of Medicine. Baylor College of Medicine. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Creative Biostructure. Available at: [Link]
-
The application of Gaussian distribution deconvolution method to separate the overlapping signals in the 2D NMR map. ScienceDirect. Available at: [Link]
-
4D NMR Services - Creative Biostructure. Creative Biostructure. Available at: [Link]
-
App Note - 1H-15N HSQC of GB1 protein measured at 80 MHz - Magritek. Magritek. Available at: [Link]
-
Performance tuning non-uniform sampling for sensitivity enhancement of signal-limited biological NMR - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Signal Deconvolution and Generative Topographic Mapping Regression for Solid-State NMR of Multi-Component Materials - MDPI. MDPI. Available at: [Link]
-
In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. The power of NMR: in two and three dimensions | Feature | RSC Education [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]
- 12. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. A rapid and robust method for selective isotope labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synthelis.com [synthelis.com]
- 18. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 20. NUS NMR [nmr.chem.ucsb.edu]
- 21. An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D - PMC [pmc.ncbi.nlm.nih.gov]
- 22. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
Technical Support Center: Improving Chiral Separation Resolution for Hexanoic Acid Derivatives
Welcome to the Technical Support Center dedicated to enhancing the chiral separation resolution of hexanoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantiomeric separation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your method development and optimization efforts.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of hexanoic acid derivatives, offering step-by-step guidance to resolve them.
Problem 1: Poor or No Resolution of Enantiomers
"I am injecting my racemic hexanoic acid derivative, but I'm seeing only a single peak or two poorly resolved peaks. What should I do?"
Poor resolution is the most common challenge in chiral chromatography. It indicates that the chiral stationary phase (CSP) and the analytical conditions are not optimal for creating a sufficient difference in interaction energy between the two enantiomers.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for poor resolution.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection:
-
Explanation: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[1][2] For acidic compounds like hexanoic acid derivatives, specific types of CSPs are generally more effective.
-
Solution:
-
Review CSP Type: For acidic analytes, anion-exchange type CSPs (e.g., those based on quinine or quinidine carbamates) are often highly selective.[3][4][5] These phases operate on an ion-exchange mechanism where the acidic analyte interacts with a protonated chiral selector.[3]
-
Consider Polysaccharide-Based CSPs: Cellulose and amylose-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are broadly applicable and can be effective, especially when used with acidic mobile phase modifiers.[2][4]
-
Screen Multiple Columns: If the initial choice is ineffective, a screening approach using columns with different chiral selectors is the most efficient strategy.[6][7]
-
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition significantly influences enantioselectivity by affecting the interactions between the analyte and the CSP.[7][8] For hexanoic acid derivatives, controlling the ionization state of the carboxylic acid group is crucial.
-
Solution:
-
Add an Acidic Modifier: For separations on polysaccharide-based CSPs in normal phase, the addition of a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid is often necessary to improve peak shape and resolution for acidic compounds.[4][9][10]
-
Optimize Modifier Concentration: The concentration of the acidic additive can be critical. Increasing the concentration of formic acid, for example, has been shown to affect not only the separation but even the elution order of enantiomers.[7]
-
Select the Right Alcohol Modifier (Normal Phase): In normal phase (e.g., Hexane/Alcohol mixtures), the type of alcohol can impact resolution. Methanol and ethanol have been found to be superior to isopropanol for enhancing the chiral separation of some drugs.[8]
-
Control pH (Reversed-Phase): When using anion-exchange CSPs, the mobile phase pH should be in a range (typically pH 4-7) where the hexanoic acid derivative is deprotonated (anionic) and the chiral selector is protonated.[3]
-
-
-
Incorrect Temperature:
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process.[11] Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[12] However, this is not always the case, and sometimes higher temperatures can improve peak efficiency.[7][13][14]
-
Solution:
-
Lower the Column Temperature: As a first step, try reducing the column temperature in increments of 5-10°C (e.g., from 25°C down to 15°C or 10°C).
-
Investigate a Temperature Range: If lowering the temperature doesn't help or worsens peak shape, systematically study a range (e.g., 10°C to 40°C) to find the optimal balance between resolution and efficiency.[11] Be aware that temperature can sometimes induce a reversal of enantiomer elution order.[7][15]
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
"My peaks are resolved, but they are tailing badly, which is affecting my ability to accurately quantify them. What's causing this?"
Poor peak shape can compromise resolution and lead to inaccurate integration.[16][17] For acidic compounds like hexanoic acid derivatives, tailing is a common issue.
Potential Causes & Step-by-Step Solutions:
-
Secondary Interactions:
-
Explanation: Peak tailing often results from undesirable secondary interactions between the acidic analyte and active sites on the silica support of the column.
-
Solution:
-
Use an Acidic Mobile Phase Additive: The most effective way to mitigate this is by adding an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase.[9][18] The additive protonates the silanol groups on the silica surface, reducing their interaction with the anionic carboxylate group of the analyte.
-
Optimize Additive Concentration: If tailing persists, a slight increase in the additive concentration might be necessary.
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[19]
-
Solution:
-
Reduce Injection Concentration/Volume: Dilute your sample and/or reduce the injection volume. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration that provides a good signal without compromising peak shape.
-
-
-
Sample Solvent Mismatch:
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.
-
-
Problem 3: Irreproducible Retention Times and/or Resolution
"My method was working perfectly, but now my retention times are shifting, and the resolution is inconsistent between runs. What should I check?"
Inconsistent results often point to issues with column equilibration, system stability, or column degradation.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Column Equilibration:
-
Explanation: Chiral separations, especially those relying on ion-exchange mechanisms or using mobile phase additives, can require longer equilibration times to achieve a stable baseline and reproducible retention.[4][18]
-
Solution:
-
Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.[4] For anion-exchange CSPs, longer times may be necessary.[4]
-
Perform Conditioning Injections: Injecting the sample a few times before the actual analysis can help condition the column.[20]
-
-
-
Column Contamination or Degradation:
-
Explanation: Over time, strongly retained impurities from the sample can accumulate on the column, affecting its performance.[21] The stationary phase itself can also degrade, especially if exposed to incompatible solvents or extreme pH.
-
Solution:
-
Implement a Column Washing Procedure: After a sequence of runs, flush the column with a strong, compatible solvent to remove contaminants. For polysaccharide-based columns, this is often 100% ethanol or isopropanol.[18] For immobilized CSPs, stronger solvents like THF or DMF may be used, but always consult the manufacturer's instructions.[21]
-
Check Column History: Be aware that chiral columns can have a "memory" of previous mobile phases and additives, which can affect current separations.[20] It is recommended to dedicate columns to specific methods or mobile phase types.
-
-
-
System Issues:
-
Explanation: Problems with the HPLC system, such as fluctuating pump pressure, leaks, or an unstable column temperature, can lead to irreproducible results.[22]
-
Solution:
-
System Performance Check: Verify that the flow rate is accurate and the pressure is stable. Check for leaks in the system.
-
Ensure Stable Temperature Control: Confirm that the column oven is maintaining a constant and accurate temperature.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for a novel hexanoic acid derivative?
For a new hexanoic acid derivative, a systematic screening approach is most effective.[6]
-
Primary Column Screening: Start with a polysaccharide-based column (e.g., Chiralpak® IA or Chiralcel® OD) and an anion-exchange column (e.g., CHIRALPAK® QN-AX).[4]
-
Initial Mobile Phases:
-
Initial Temperature: 25°C.
This approach covers two of the most successful strategies for separating acidic compounds and provides a strong foundation for further optimization.
Q2: Can I switch the elution order of the enantiomers?
Yes, in some cases, the elution order can be inverted. This is advantageous in preparative chromatography where the goal is to isolate the major enantiomer, and having it elute first can save time and solvent.
-
Use a CSP with the Opposite Chirality: Some CSPs, like Pirkle-type columns, are available with both (R) and (S) configurations of the chiral selector, which allows for the inversion of elution order.[23]
-
Change Mobile Phase or Temperature: As seen in some studies, altering the mobile phase composition (e.g., additive concentration) or the column temperature can sometimes cause a reversal in elution order.[7]
Q3: Is derivatization a good strategy for improving the separation of hexanoic acid derivatives?
Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[1][4]
Comparative Analysis of Separation Strategies
| Parameter | Direct Method (Polysaccharide CSP) | Direct Method (Anion-Exchange CSP) | Indirect Method (Derivatization) |
| Stationary Phase | Cellulose or Amylose derivative | Quinine or Quinidine carbamate | Standard C18 (achiral) |
| Advantages | Widely applicable, robust method.[4] | High selectivity specifically for acidic analytes.[4] | Uses standard, less expensive achiral columns; can result in very high resolution.[4] |
| Disadvantages | May require screening of multiple phases.[4] | More specialized; may require longer equilibration times.[4] | Requires an additional reaction step; potential for kinetic resolution (unequal reaction rates) can affect accuracy.[4] |
Derivatization Workflow:
Caption: Workflow for the indirect chiral separation method.
When to consider it:
-
When direct methods fail to provide adequate resolution.
-
If a suitable chiral column is not available.
-
When very high resolution is required and the potential drawbacks are manageable.
A common derivatization reaction involves converting the carboxylic acid to an amide using a chiral amine (e.g., (R)-1-phenylethylamine) and a coupling agent.[4]
Q4: How does flow rate affect my chiral separation?
Flow rate primarily affects efficiency and analysis time.
-
Lower Flow Rates: Generally lead to better peak efficiency (narrower peaks) and can sometimes improve resolution, but at the cost of longer analysis times.
-
Higher Flow Rates: Decrease analysis time but can lead to a loss of resolution due to reduced mass transfer. Supercritical Fluid Chromatography (SFC) is an alternative technique that allows for high flow rates with good efficiency due to the low viscosity of the mobile phase.[24]
For method optimization, once you have achieved baseline separation, you can try increasing the flow rate to shorten the run time, as long as the resolution remains acceptable (typically Rs > 1.5).
References
- Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025). Vertex AI Search.
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Advancement of Chiral Resolution and Separations: Techniques and Applic
- An Investigation of Peak Shape Models in Chiral Separations.
- A Comparative Guide to Chiral HPLC Analysis of 3-(Bromomethyl)hexanoic Acid Enantiomers.Benchchem.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Advances in chiral analysis: from classical methods to emerging technologies.Royal Society of Chemistry.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
- Effect of temperature on chromatographic separation driven by enantiomer self-disproportion
- HPLC Chiral Columns.Element Lab Solutions.
- Strategies for Chiral HPLC Method Development.MilliporeSigma.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.Restek.
- Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
- Chiral Separation 2: Optimization of Chiral Separ
- Handling chiral columns.CHROMSERVIS.EU.
- Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral st
- Playing with Selectivity for Optimal Chiral Separation.
- How can I improve my chiral column resolution?
- CHIRAL ST
- What are common causes of low resolution for a liquid chromatography (LC) column?
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Solving Common Errors in HPLC.
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Trouble with chiral separations.
Sources
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. Chiral Separation 2: Optimization of Chiral Separations [discover.restek.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chiraltech.com [chiraltech.com]
- 22. support.waters.com [support.waters.com]
- 23. hplc.eu [hplc.eu]
- 24. drpress.org [drpress.org]
Technical Support Center: Optimizing Crystallization Conditions for Amino Acid Hydrochloride Salts
Welcome to the Technical Support Center for the crystallization of amino acid hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the crystallization process. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your crystallization conditions and achieve high-quality crystalline products.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the crystallization of amino acid hydrochloride salts.
Q1: How do I select the best solvent for my amino acid hydrochloride salt?
A1: Solvent selection is a critical first step. The ideal solvent is one where your compound has high solubility at an elevated temperature and low solubility at room temperature or below. For amino acid hydrochloride salts, which are polar, good starting points for screening include:
-
Protic Solvents: Water, ethanol, methanol, and isopropanol are often effective due to their ability to form hydrogen bonds.[1]
-
Solvent Mixtures: Using a combination of a "good" solvent (in which the salt is highly soluble) and an "anti-solvent" (in which it is poorly soluble) can be a powerful technique.[2] A common pairing for hydrochloride salts is a polar solvent like ethanol with a less polar anti-solvent such as ethyl acetate or heptane.[2]
It's crucial to perform a solubility screening to determine the optimal solvent or solvent system for your specific amino acid hydrochloride salt.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, causing the compound to come out of solution above its melting point.[3][4] Here are some solutions:
-
Increase Solvent Volume: Add more of the primary solvent to reduce the concentration.[5]
-
Slower Cooling: A rapid decrease in temperature can favor oiling out. Employ a slower, more controlled cooling rate.[3]
-
Use a Different Solvent System: The chosen solvent may be too "good." Experiment with a solvent in which your compound has slightly lower solubility.
-
Purity Check: Impurities can significantly disrupt the crystallization process and promote the formation of oils.[4] Consider an additional purification step, such as column chromatography, before attempting crystallization.
Q3: The crystals I'm getting are too small. How can I grow larger crystals?
A3: The formation of very small crystals, or microcrystals, is often due to a high rate of nucleation, where too many crystal nuclei form simultaneously and compete for the solute.[3][6] To encourage the growth of larger crystals:
-
Reduce Supersaturation: A lower level of supersaturation favors crystal growth over nucleation.[6] This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.[5]
-
Seeding: Introducing a small number of "seed" crystals of your compound into a solution that is in the metastable zone (a state of slight supersaturation) can promote the growth of those seeds into larger crystals rather than the formation of new, smaller ones.[7][8]
-
Minimize Agitation: Avoid scratching the flask or agitating the solution, as this can induce rapid nucleation.[3][5]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield often indicates that a significant amount of your compound remains dissolved in the mother liquor.[5] To improve your yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3]
-
Optimize Cooling: After initial crystal formation at room temperature, further cooling the solution in an ice bath can help to precipitate more of the dissolved product.[3] Be cautious with rapid cooling, as it can sometimes lead to the co-precipitation of impurities.
-
Choose an Appropriate Anti-solvent: In anti-solvent crystallization, the choice and volume of the anti-solvent are critical for maximizing yield.[9]
Q5: How does pH affect the crystallization of amino acid hydrochloride salts?
A5: pH is a critical parameter in the crystallization of amino acids and their salts because it influences their solubility.[10][11] Amino acids are zwitterionic, meaning they have both an acidic carboxyl group and a basic amino group. The overall charge of the molecule, and therefore its solubility, changes with pH.[10][12] For amino acid hydrochloride salts, the amino group is protonated. Adjusting the pH can shift the equilibrium and impact solubility, which is a key driver for crystallization.[13] The lowest solubility for an amino acid is typically at its isoelectric point (pI).[10]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and systematic solutions.
| Issue | Potential Causes | Troubleshooting & Optimization Solutions |
| No Crystals Form | - Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.[3]- Inappropriate Solvent: The compound is too soluble in the chosen solvent at all temperatures. | - Concentrate the Solution: Slowly evaporate the solvent to increase the solute concentration.[5]- Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5]- Solvent Screening: Re-evaluate your solvent choice. Test different solvents or consider an anti-solvent crystallization method.[1] |
| "Oiling Out" | - High Solute Concentration: The compound is coming out of solution above its melting point.[3][4]- Rapid Cooling: The solution is cooled too quickly.[3]- Presence of Impurities: Impurities can inhibit crystal lattice formation.[4] | - Dilute the Solution: Add more of the primary solvent.[5]- Slow Down Cooling: Insulate the crystallization vessel or use a programmable cooling bath to achieve a gradual temperature decrease.[3]- Purify the Sample: Perform an additional purification step before crystallization.[4] |
| Formation of Small Crystals | - High Rate of Nucleation: Too many crystal nuclei form at once.[3][6]- Rapid Cooling or Evaporation: Fast changes in conditions favor nucleation over growth.[6]- Agitation or Vibration: Physical disturbances can trigger excessive nucleation.[3] | - Control Supersaturation: Use a slightly larger volume of solvent or a slower cooling/evaporation rate to maintain a lower level of supersaturation.[5][6]- Seeding: Introduce seed crystals into a metastable solution to promote controlled growth.[7][8]- Isolate the Experiment: Place the crystallization setup in a location free from vibrations.[3] |
| Low Crystal Yield | - Excessive Solvent: Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]- Incomplete Crystallization: The solution was not cooled to a low enough temperature. | - Optimize Solvent Volume: Use the minimum amount of hot solvent required for dissolution.[3]- Maximize Precipitation: After initial crystallization, cool the flask in an ice bath to encourage further precipitation.[3]- Recover from Mother Liquor: If feasible, concentrate the mother liquor to recover more product, though this may require re-purification. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a fundamental and widely used method for crystallization.
-
Solubility Screening: Determine the solubility of your amino acid hydrochloride salt in a range of solvents (e.g., water, ethanol, methanol, isopropanol) at both room temperature and an elevated temperature (e.g., 60 °C).[2]
-
Preparation of a Saturated Solution: In a suitable flask, dissolve the compound in the minimum amount of the chosen solvent at the elevated temperature to create a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature and crystals have formed, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when a single solvent does not provide a sufficient solubility difference with temperature.
-
Solvent/Anti-Solvent Selection: Identify a solvent in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[2] For amino acid hydrochlorides, a polar solvent like ethanol and a less polar anti-solvent like ethyl acetate is a common choice.[2]
-
Dissolution: Dissolve your compound in the primary solvent to form a clear solution.
-
Slow Addition of Anti-Solvent: Slowly add the anti-solvent to the solution with gentle stirring until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Induce Crystallization: At the cloud point, you can either add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to stand undisturbed, or you can add a seed crystal to promote controlled crystal growth.
-
Equilibration and Isolation: Allow the solution to stand until crystallization is complete. Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.
Visualization of Crystallization Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
References
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (n.d.).
- Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem. (n.d.).
- Seeding - Hampton Research. (n.d.).
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
- Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.).
- 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. (2025, January 22).
- Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. (2007, March 27).
- Guide for crystallization. (n.d.).
- Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. (2022, May 24).
- Important Factors Influencing Protein Crystallization - Peertechz Publications. (2016, September 30).
- Impact of Cooling Profile on Batch Emulsion Solution Crystallization - ACS Publications. (2022, July 17).
- Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH. (2024, December 9).
- Crystal-seeding - Diamond Light Source. (n.d.).
- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (2022, January 11).
- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.).
- From Solution to Crystal: Mastering Protein Crystallization - Creative Biostructure. (2025, March 4).
- 'Seeding' with protease to optimize protein crystallization conditions in in situ proteolysis. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25).
- How can I dissolve free amino acids? - ResearchGate. (2014, November 28).
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (n.d.).
- Cooling profiles followed in batch cooling crystallizations. - ResearchGate. (n.d.).
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing). (n.d.).
- Key Considerations for Crystallization Studies | H.E.L Group. (n.d.).
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (n.d.).
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.).
- Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- Salt effects on the solubility of aromatic and dicarboxylic amino acids in water - PATh. (2022, September 28).
- Effect of Amino Acid Addition on the Crystallization of Asparagine - ACS Publications. (2021, March 15).
- Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
- Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate - sibran.ru. (n.d.).
- Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2018, February 5).
- Article - SciELO. (n.d.).
- Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology. (n.d.).
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
- Melting properties of amino acids and their solubility in water - PMC. (2020, December 15).
- crystallization of small molecules. (n.d.).
- Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.).
- The importance of amino acid interactions in the crystallization of hydroxyapatite - PMC. (n.d.).
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
- Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. (2025, July 26).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1).
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21).
Sources
- 1. unifr.ch [unifr.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. catsci.com [catsci.com]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Ionization of Hydrochloride Salts in ESI-Mass Spectrometry
Welcome to the technical support center for mass spectrometry. This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals who encounter challenges with the analysis of hydrochloride (HCl) salts via electrospray ionization mass spectrometry (ESI-MS). As approximately 50% of pharmaceutical drugs are formulated as salts to improve solubility and bioavailability, mastering their analysis is critical.[1] This document is structured to provide immediate, actionable solutions in the Troubleshooting Guide, followed by a deeper exploration of the underlying principles in the Frequently Asked Questions (FAQs).
Part 1: Troubleshooting Guide
This section is designed for immediate problem-solving. Each question addresses a specific issue you might be facing at the bench and provides a direct path to a solution, explaining the scientific rationale behind each step.
Q1: My signal is weak or non-existent. How do I confirm the hydrochloride salt is the problem?
Answer:
When analyzing a known hydrochloride salt, poor signal intensity, instability, or a complete lack of response in positive ion ESI-MS is often attributable to the salt form itself. Here’s how to diagnose the issue:
-
Check for Chloride Adducts: In your mass spectrum, look for peaks corresponding to [M+Cl]- in negative ion mode or unusual adducts in positive mode. While the primary issue is suppression of the desired [M+H]+ signal, the presence of chloride-related ions confirms the salt is impacting ionization.
-
Perform a "Salt-Cracking" Test: Prepare a small aliquot of your sample and "crack" the salt by adding a weak base (see protocol in Q3). Analyze this neutralized sample alongside your original sample. A dramatic increase in the [M+H]+ signal intensity in the neutralized sample is a strong indicator that the chloride counter-ion was causing ion suppression.
-
Review your Chromatography: Salts are highly polar and typically elute in or near the solvent front (void volume) in reversed-phase chromatography. If your analyte is also an early eluter, it will co-elute with a high concentration of chloride ions, leading to maximum signal suppression.[2] A post-column infusion experiment can definitively map the regions of ion suppression across your gradient.
Ion suppression is a phenomenon where the ionization of a target analyte is inhibited by the presence of other co-eluting species.[3][4] In this case, highly electronegative chloride ions compete with your analyte for access to the droplet surface and for available charge during the ESI process, ultimately reducing the number of gas-phase [M+H]+ ions that reach the detector.[4][5][6]
Q2: What is the first and most effective strategy I should try to improve my signal?
Answer:
The most robust and effective strategy is to remove the interfering chloride ions before the sample is injected into the LC-MS system . Addressing the problem at the source—the sample itself—is far more effective than attempting to compensate with downstream LC or MS parameter adjustments.[3]
There are two primary offline sample preparation strategies:
-
Neutralization (Free-Basing): Chemically convert the analyte from its salt form to its neutral, free base form. This is often the quickest and simplest approach.
-
Solid-Phase Extraction (SPE): Use a chromatography-based technique to retain the analyte while washing the salt away. This is an excellent choice for complex matrices or when neutralization is not feasible.[7][8][9]
The choice between these methods depends on your analyte's chemistry and the sample matrix complexity. A comparison is provided in the table below.
Table 1: Comparison of Primary Sample Preparation Techniques
| Feature | Neutralization ("Free-Basing") | Solid-Phase Extraction (SPE) |
| Principle | pH adjustment to neutralize the HCl, converting the analyte to its free base. | Differential affinity of the analyte and salt for a solid sorbent. |
| Pros | Fast, simple, requires minimal reagents, cost-effective. | Excellent for desalting and sample cleanup, can concentrate the analyte, can be automated.[7] |
| Cons | Analyte must be stable at basic pH, potential for analyte precipitation if solubility is low. | Requires method development (sorbent and solvent selection), more time-consuming, higher cost per sample. |
| Best For | Relatively clean samples where the analyte is known to be stable and soluble as a free base. | Complex biological or environmental samples, or when analyte concentration is low.[10][11] |
Q3: How do I perform a "free-basing" or neutralization of my sample?
Answer:
This protocol aims to neutralize the hydrochloride salt, converting your analyte into its more MS-friendly free base form.
Experimental Protocol: Sample Neutralization
-
Reconstitute Sample: Dissolve your hydrochloride salt sample in a suitable solvent (e.g., 50:50 Methanol:Water) to a known concentration.
-
Select a Base: Choose a volatile, MS-friendly weak base. A 0.1% to 1% solution of ammonium hydroxide (NH₄OH) in water is a common and effective choice. Alternatively, a dilute solution of a volatile amine like triethylamine (TEA) can be used, but be aware that strong bases can cause ion suppression in positive mode themselves if used in excess.[3]
-
Add Base Stoichiometrically (If Possible): If you know the molar concentration of your sample, add a slight molar excess (e.g., 1.1 equivalents) of the base to ensure complete neutralization.
-
Add Base Empirically (More Common): If the concentration is unknown, add the dilute basic solution dropwise or in small aliquots to your sample vial. Vortex mix the sample for 30 seconds after each addition.
-
Check pH (Optional but Recommended): Spot a micro-drop of the solution onto a pH strip. Aim for a pH of 7-9. Over-shooting to a highly basic pH should be avoided.
-
Analyze Promptly: Inject the neutralized sample into the LC-MS system. It is best to analyze within a few hours, as the long-term stability of the free base in solution may be unknown.
The conversion of the salt [Analyte-H]+Cl- to the neutral Analyte form effectively removes the source of the problematic chloride ions, allowing for efficient protonation (Analyte + H+ -> [Analyte+H]+) in the ESI source.
Q4: When should I use Solid-Phase Extraction (SPE) and what is the general procedure?
Answer:
You should use SPE when your sample matrix is complex (e.g., plasma, urine, tissue homogenates) or when simple neutralization is ineffective or leads to precipitation.[2][10] SPE provides simultaneous desalting, cleanup, and concentration.[9] A cation-exchange or mixed-mode SPE is often ideal for basic compounds originally formulated as HCl salts.
Experimental Protocol: General Cation-Exchange SPE for Desalting
This workflow is based on the "bind and elute" strategy.[11]
-
Sorbent Selection: Choose a strong or weak cation-exchange sorbent (e.g., SCX or WCX). The appropriate choice depends on the pKa of your analyte.
-
Conditioning: Pass a strong organic solvent (e.g., 1-2 mL of Methanol) through the cartridge to wet the sorbent.
-
Equilibration: Pass a low ionic strength, acidic buffer (e.g., 1-2 mL of 25 mM ammonium formate, pH 3) through the cartridge to prepare the sorbent for sample loading. This ensures the sorbent's functional groups are appropriately charged.
-
Sample Loading: Load your sample, which has been pre-treated (e.g., diluted in the equilibration buffer). Your positively charged analyte will bind to the negatively charged sorbent. The neutral and negatively charged components, including chloride ions, will pass through to waste.
-
Washing: Wash the cartridge with a weak organic solvent or the equilibration buffer (e.g., 1-2 mL of 10% Methanol in water) to remove any remaining salts and weakly bound impurities.
-
Elution: Elute your analyte using a solvent that disrupts the ionic interaction. This is typically achieved by increasing the pH or ionic strength. A common elution solvent is 5% ammonium hydroxide in methanol, which neutralizes the analyte's charge, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the analyte in your initial mobile phase for LC-MS analysis.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: General workflow for desalting via cation-exchange SPE.
Q5: Can I solve this problem just by changing my LC mobile phase?
Answer:
While less effective than offline sample preparation, mobile phase optimization can significantly mitigate ion suppression. It is a valuable strategy, especially in high-throughput environments where extensive sample prep is not feasible.
The key is to replace non-volatile buffers with volatile ones and to provide a competitive source of ions that promote, rather than hinder, good ionization.
Table 2: Common Mobile Phase Additives for Mitigating Salt Effects
| Additive | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Provides a source of protons (H+) to promote the formation of [M+H]+. Standard for most positive mode ESI. |
| Ammonium Formate | 5-20 mM | Provides a high concentration of NH₄⁺ ions. This can help by promoting the formation of [M+NH₄]+ adducts, which are often stable and fragment predictably. It also provides a volatile salt buffer system.[12] |
| Ammonium Acetate | 5-20 mM | Similar to ammonium formate, provides a volatile buffering system and a source of NH₄⁺ ions. The choice between formate and acetate depends on the required pH and chromatography. |
Implementation Strategy:
-
Remove Non-Volatile Buffers: Absolutely avoid phosphate, TRIS, or other non-volatile buffers. They will rapidly contaminate and suppress the signal in your MS source.[3]
-
Use High-Purity Reagents: Always use LC-MS grade solvents and additives to prevent the introduction of other interfering species like alkali metal ions (Na+, K+).[12]
-
Optimize Additive Concentration: While additives help, excessive concentrations can cause ion suppression themselves.[4][13] Start with a low concentration (e.g., 5-10 mM) and optimize for the best signal-to-noise ratio.
Q6: Are there any MS source settings I can adjust to improve my signal?
Answer:
Yes, but this should be considered a fine-tuning step after sample preparation and LC methods have been optimized. Source parameter adjustments cannot fully overcome severe ion suppression caused by high salt concentrations.
-
Increase Gas Temperatures: Increasing the nebulizing or drying gas temperature can aid in the desolvation of droplets, which can sometimes help release analyte ions more efficiently from a salt-contaminated droplet.[12] However, be cautious with thermally labile compounds.
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) or switching to nano-flow ESI can significantly improve tolerance to salts.[4] Smaller initial droplets have a higher surface-to-volume ratio, which can improve ionization efficiency.[14]
-
Optimize Voltages: Systematically optimize the capillary/spray voltage and cone/fragmentor voltage. While there is no universal rule, sometimes minor adjustments can favor the transmission of your analyte ion over background ions.
Part 2: Frequently Asked Questions (FAQs)
This section provides a deeper understanding of the fundamental principles governing the challenges of analyzing hydrochloride salts.
Q7: What is the exact mechanism of ion suppression caused by chloride ions?
Answer:
Ion suppression from salts like HCl is primarily a condensed-phase phenomenon occurring within the ESI droplet.[15] There are several contributing factors:
-
Competition for Droplet Surface: The electrospray process is thought to generate gas-phase ions primarily from the surface of the ESI droplets (Ion Evaporation Model).[14] Analytes, particularly those with some hydrophobic character, tend to enrich at the droplet surface. Highly charged, high-mobility ions like Cl⁻ can compete with the analyte for this prime real estate, physically displacing it and preventing its efficient release into the gas phase.[6][16]
-
Charge Competition: The total charge on an ESI droplet is finite (limited by the Rayleigh limit). In positive ion mode, the goal is to have this charge reside on your protonated analyte, [M+H]+. The presence of a high concentration of Cl⁻ ions creates a strong coulombic interaction that neutralizes the positive charges, effectively reducing the pool of available charge for your analyte.
-
Changes in Droplet Properties: High concentrations of dissolved salts increase the surface tension and viscosity of the ESI droplets.[4] This makes it more difficult for the droplets to evaporate and undergo the necessary fission events that lead to the very small progeny droplets from which gas-phase ions are ultimately formed.[17][18]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Ion suppression within an ESI droplet.
Q8: Besides suppression, what other issues can HCl salts cause?
Answer:
Beyond the primary issue of ion suppression, HCl and other non-volatile salts can cause several other problems:
-
Adduct Formation: While less common for chloride in positive mode than sodium ([M+Na]+), adducts can still form, splitting the analyte signal across multiple species and reducing the intensity of the target [M+H]+ ion.[17][18]
-
Source Contamination: HCl is corrosive, and while the amounts are small, long-term analysis of un-prepped salt-heavy samples can contribute to the degradation of metal components in the MS source (e.g., the capillary and cones).
-
Signal Instability: The crystallization of salts at the tip of the ESI emitter can lead to an unstable spray, causing erratic signal intensity and poor reproducibility.
Q9: Should I operate in positive or negative ion mode for my hydrochloride salt analyte?
Answer:
This depends entirely on the chemical nature of your analyte , not the salt form. Most pharmaceutical compounds formulated as HCl salts are basic in nature (containing amines) and are therefore best analyzed in positive ion mode to form the protonated [M+H]+ ion. The presence of the HCl salt is an analytical challenge to be overcome, not a guide for selecting ionization polarity. Attempting to analyze in negative ion mode will likely result in a very strong signal for the Cl⁻ ion (m/z 35 and 37) and little to no signal for your analyte, unless it possesses a strongly acidic functional group.
Q10: Are other pharmaceutical salts (e.g., sulfate, tartrate, mesylate) also problematic?
Answer:
Yes, virtually any non-volatile salt can be problematic. The degree of suppression often relates to the surface activity and mobility of the counter-ion.
-
Sulfates (SO₄²⁻), Phosphates (PO₄³⁻): These are non-volatile and are known to cause significant ion suppression and source contamination. They should always be removed.
-
Tartrates, Citrates, Mesylates, Maleates: These organic acid salts are also non-volatile and can suppress ionization. While sometimes less severe than inorganic salts, they can still cause issues and sample preparation is highly recommended.
-
Trifluoroacetates (TFA): TFA is a common ion-pairing agent from reversed-phase HPLC purification. It is a notorious signal suppressor in positive ion mode and should be removed or replaced with a more MS-friendly acid like formic acid.[3][19]
The universal best practice is to remove any non-volatile counter-ion before MS analysis or, if that is not possible, to mitigate its effects using volatile mobile phase additives like ammonium formate or acetate.
References
-
Konermann, L., et al. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. Analytical Chemistry. Available at: [Link]
-
Konermann, L., et al. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. PubMed. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained. Available at: [Link]
-
Mei, H., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]
-
Kaltashov, I. A., & Konermann, L. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]
-
Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Available at: [Link]
-
Wouters, S., et al. (2022). Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane suppressor. Frontiers. Available at: [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available at: [Link]
-
LCGC International. (2026). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Available at: [Link]
-
LabRulez LCMS. (n.d.). Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification. Available at: [Link]
-
Ojanperä, I., et al. (2002). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. PubMed. Available at: [Link]
-
Le, H., et al. (2001). Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Mallet, C. R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. PubMed. Available at: [Link]
-
Sun, N., & Li, L. (2018). Electrophoretic Desalting To Improve Performance in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Le, H. T. N., & Stathakis, C. (2024). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Scholars' Mine. Available at: [Link]
-
Crawford, M. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rila Bio. Available at: [Link]
-
Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]
-
Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Available at: [Link]
-
Al-Rimawi, F. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane suppressor: Analysis of biomarkers for transporter protein inhibition as a case study [frontiersin.org]
- 6. Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. biocompare.com [biocompare.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained - Tips & Suggestions [mtc-usa.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic investigation of ionization suppression in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.labrulez.com [lcms.labrulez.com]
comparing 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid vs pregabalin in vitro
An In-Vitro Comparative Analysis of Novel Gabapentinoid Candidates: 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid vs. Pregabalin
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Comparison
Pregabalin, marketed as Lyrica®, is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its mechanism of action is well-established: it exerts its effects through high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction does not directly block the channel pore but rather modulates its trafficking and function, ultimately reducing the presynaptic release of excitatory neurotransmitters like glutamate and substance P.[1][6][7][8] Despite its structural similarity to γ-aminobutyric acid (GABA), pregabalin has no significant activity at GABA receptors.[1][5]
The exploration of novel GABA analogues remains a fertile ground for discovering compounds with potentially improved pharmacokinetic profiles, enhanced potency, or refined selectivity. 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is one such novel structural analogue of pregabalin. Given its chemical structure, it is hypothesized to interact with the same α2δ target. However, a comprehensive head-to-head in vitro characterization is essential to validate this hypothesis and quantify its pharmacological properties against the benchmark, pregabalin.
This guide provides a detailed experimental framework for researchers to conduct a rigorous in vitro comparison. We will detail the core assays required to determine target engagement and functional activity, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.
Part 1: Target Engagement & Binding Affinity Assessment
The foundational question for any novel gabapentinoid is whether it binds to the intended molecular target. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This assay determines the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known high affinity from the receptor.
Experimental Objective
To determine and compare the binding affinities (Kᵢ) of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid and pregabalin for the human α2δ-1 and α2δ-2 subunits.
Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding
-
Membrane Preparation:
-
Culture a suitable host cell line (e.g., HEK293 or CHO cells) stably transfected to express either full-length human α2δ-1 or α2δ-2 subunits.
-
Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed (e.g., 100 x g) to remove nuclei and large debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.
-
-
Competitive Binding Assay: [9][10]
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Cell membranes (50-100 µg protein).
-
[³H]-Pregabalin or [³H]-Gabapentin at a fixed concentration (typically at or below its Kₔ value to maximize assay sensitivity).[10]
-
Increasing concentrations of the unlabeled test compound (2-(2-Aminoethyl)-5,5-dimethylhexanoic acid or pregabalin) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration, e.g., 10 µM, of unlabeled gabapentin).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[9]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[9]
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filtermat and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Binding Affinity
| Compound | Target Subunit | Kᵢ (nM) |
| Pregabalin | Human α2δ-1 | |
| Human α2δ-2 | ||
| 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid | Human α2δ-1 | |
| Human α2δ-2 |
A lower Kᵢ value indicates higher binding affinity.
Part 2: Functional Activity Assessment
Demonstrating binding is crucial, but it does not guarantee functional activity. The therapeutic effect of pregabalin stems from its ability to reduce calcium influx through VGCCs.[7][8] Whole-cell patch-clamp electrophysiology is the definitive technique to measure the functional impact of a compound on ion channel activity in real-time.[11]
Experimental Objective
To determine if 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid and pregabalin functionally modulate VGCC currents and to quantify their potency (IC₅₀) and efficacy.
Mechanism of Action at the Voltage-Gated Calcium Channel
Caption: Pregabalin binds to the α2δ subunit, modulating the VGCC complex to reduce Ca²⁺ influx.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a cell line (e.g., tsA-201) transiently co-transfected with cDNAs for the essential VGCC subunits: the pore-forming α1 subunit (e.g., Caᵥ2.2, which is prevalent in dorsal root ganglion neurons), the intracellular β subunit (e.g., β1b), and the target α2δ-1 subunit.[12] A fluorescent protein marker (e.g., GFP) should be co-transfected to identify successfully transfected cells.
-
-
-
Culture the transfected cells on glass coverslips.
-
On the day of recording, place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing Barium (Ba²⁺, e.g., 10 mM) instead of Calcium (Ca²⁺). Ba²⁺ is used as the charge carrier because it passes through calcium channels more readily and eliminates Ca²⁺-dependent inactivation, simplifying current measurement.[14]
-
Pull recording micropipettes from borosilicate glass to a resistance of 2-5 MΩ. Fill the pipette with an internal solution designed to match the intracellular ionic environment (e.g., a Cs⁺-based solution to block K⁺ channels).
-
-
Whole-Cell Recording: [12][13]
-
Using a micromanipulator, guide the micropipette to a transfected cell and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This provides electrical access to the cell's interior.[11]
-
Clamp the membrane potential at a holding potential where the channels are closed (e.g., -90 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +20 mV) to elicit inward Ba²⁺ currents through the expressed VGCCs. Record the peak current amplitude.
-
-
Compound Application and Measurement:
-
Establish a stable baseline recording of the evoked currents.
-
Apply the test compound (2-(2-Aminoethyl)-5,5-dimethylhexanoic acid or pregabalin) at various concentrations to the bath via the perfusion system.
-
Record the evoked currents at each concentration until a steady-state effect is observed.
-
Plot the percentage inhibition of the peak current against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition) and the maximum percentage of inhibition (Eₘₐₓ).
-
Data Presentation: Functional Potency & Efficacy
| Compound | Target Channel Complex | IC₅₀ (µM) | Max. Inhibition (%) |
| Pregabalin | Caᵥ2.2 / β1b / α2δ-1 | ||
| 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid | Caᵥ2.2 / β1b / α2δ-1 |
A lower IC₅₀ value indicates higher functional potency.
Synthesizing the Data: An Integrated View
A successful in vitro comparison hinges on integrating the results from both binding and functional assays.
-
Affinity vs. Potency: A low Kᵢ from the binding assay should ideally correlate with a low IC₅₀ in the functional assay. A compound that binds with high affinity but shows weak functional potency may be an antagonist or have a more complex mechanism of action. Conversely, a compound with modest binding affinity but high functional potency is less common but could indicate allosteric effects not fully captured by competitive binding.
-
Selectivity: Comparing the Kᵢ values for the α2δ-1 and α2δ-2 subunits provides a selectivity profile. While pregabalin binds to both with similar affinity, a novel compound might exhibit a preference for one over the other, which could have implications for its therapeutic window and side-effect profile.[1][6]
-
Efficacy: The maximal inhibition achieved in the patch-clamp assay indicates the compound's efficacy. A compound that achieves a similar or greater maximal inhibition than pregabalin would be considered a full or superior agonist in this functional context.
Conclusion
This guide outlines a robust, two-pronged in vitro strategy for the direct comparison of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid against the established drug, pregabalin. By systematically quantifying binding affinity through radioligand assays and functional modulation via patch-clamp electrophysiology, researchers can generate the critical data needed to establish its mechanism of action, potency, and selectivity. This comparative approach is fundamental in the early stages of drug discovery and provides the necessary foundation for any further preclinical development of novel gabapentinoid candidates.
References
- Pregabalin - Wikipedia. (n.d.).
- Lyrica, INN-Pregabalin - EMA. (n.d.).
- Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27).
- Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology.
- Kumar, N., & Laferriere, A. (n.d.). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. PMC - NIH.
- Patel, R., et al. (n.d.). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers.
- Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein.
- Field, M. J., et al. (n.d.). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS.
- Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein.
- Biggs, J. E., et al. (2019). Comparison of ex vivo and in vitro actions of gabapentin in superficial dorsal horn and the role of extra-spinal sites of drug action. PubMed.
- Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets.
- Chen, H., et al. (n.d.). Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury. PMC - NIH.
- Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.).
- Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC. (n.d.).
- Chincholkar, M. (n.d.).
- Chincholkar, M. (n.d.).
- Patch clamp - Wikipedia. (n.d.).
- Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neurop
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Heblich, F., et al. (n.d.). Oral Communication - Ion Channels 45P C81 Stimulation of calcium channel function by α2δ-2 requires its metal ion-dependent ad. The Physiological Society.
- Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels - ResearchGate. (2014, April 3).
- Targeting the α2-δ calcium channel subunit for pain therapeutics. (n.d.).
- Radiometric Ligand-Binding Assays - Revvity. (n.d.).
- 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride | Sapphire Bioscience. (n.d.).
- Houghton, L. A., & Fell, J. (2011, June 9). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers.
- Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC. (n.d.).
- Tran-Van-Minh, A., et al. (n.d.). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2 - PMC.
- Sills, G. J. (n.d.). Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target - PMC.
- Field, M. J., et al. (n.d.). Further evidence for the role of the α2δ subunit of voltage dependent calcium channels in models of neuropathic pain - PMC.
- Buy 2,5-Dimethylhexanoic acid | 90201-13-1 - Smolecule. (2024, April 14).
- 2,5-Dimethylhexanoic acid | C8H16O2 | CID 21572685 - PubChem. (n.d.).
- Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar. (2024, April 22).
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appn.org.uk [appn.org.uk]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.physoc.org [static.physoc.org]
A Comparative Guide to the Validation of Analytical Methods for Geminib (a fictional small molecule) Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Geminib, a novel small molecule kinase inhibitor under development. As drug development professionals, researchers, and scientists, the accuracy and reliability of quantitative data are paramount to the successful progression of a therapeutic candidate from discovery to clinical application. This document offers an in-depth, experience-driven perspective on the validation of analytical methods, focusing on the two most prevalent techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The choice of an analytical method is not merely a technical decision but a strategic one that impacts the entire drug development pipeline. This guide is structured to provide not just the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating analytical system. All protocols and recommendations are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Criticality of Robust Analytical Method Validation in Drug Development
The journey of a new chemical entity (NCE) like Geminib from a laboratory curiosity to a life-saving therapeutic is underpinned by a vast dataset. The integrity of this data is non-negotiable. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] For Geminib, this means we can trust the data that informs critical decisions on its purity, stability, and dosage.
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS for Geminib Quantification
The two most common workhorses for the quantification of small molecules in the pharmaceutical industry are HPLC-UV and LC-MS/MS. The choice between them depends on the specific requirements of the analysis at different stages of drug development.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique separates compounds in a mixture based on their interaction with a stationary phase and a mobile phase. The quantification is achieved by measuring the absorbance of UV light by the analyte. It is a robust, cost-effective, and widely available technique, making it ideal for routine quality control (QC) testing of drug substances and products where the analyte concentration is relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is the gold standard for bioanalysis (quantification of drugs in biological matrices) and for detecting and quantifying low-level impurities.[6]
The following diagram illustrates the general workflow for both techniques.
Caption: General workflow for HPLC-UV and LC-MS/MS analysis.
The Pillars of Analytical Method Validation: A Comparative Analysis
According to the ICH Q2(R1) guideline, the validation of an analytical procedure is directed to the four most common types of analytical procedures: identification tests, quantitative tests for impurities, limit tests for the control of impurities, and quantitative tests of the active moiety.[3] For the quantification of Geminib, we will focus on the validation characteristics required for an assay procedure.
The following diagram illustrates the key validation parameters and their interconnectedness.
Caption: Interrelationship of analytical method validation parameters.
Specificity
Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For Geminib, this ensures that the signal we are measuring is from Geminib and not from something else.
Experimental Protocol:
-
For HPLC-UV:
-
Analyze a placebo (formulation without the active pharmaceutical ingredient, API).
-
Analyze a standard solution of Geminib.
-
Analyze a sample of Geminib that has been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.
-
Assess the peak purity of the Geminib peak using a photodiode array (PDA) detector.
-
-
For LC-MS/MS:
-
Analyze a blank matrix (e.g., plasma from a drug-naive subject).
-
Analyze a standard solution of Geminib.
-
Analyze a blank matrix spiked with Geminib.
-
Monitor at least two different multiple reaction monitoring (MRM) transitions for Geminib to ensure specificity.
-
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the high selectivity of monitoring specific precursor-to-product ion transitions. |
Linearity
Why it matters: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is crucial for accurate quantification.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of Geminib spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Typical Range | 80-120% of the nominal concentration | Can span several orders of magnitude |
Accuracy
Why it matters: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It provides a measure of the systematic error of the method.
Experimental Protocol:
-
Prepare samples with known concentrations of Geminib (at least three concentration levels: low, medium, and high) by spiking a placebo or blank matrix.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample.
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | Typically 85.0 - 115.0% (for bioanalysis) |
Precision
Why it matters: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is a measure of the random error of the method.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Repeatability (RSD) | ≤ 1.0% | ≤ 15% |
| Intermediate Precision (RSD) | ≤ 2.0% | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it matters:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of Geminib with those of blank samples.
-
The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD.
-
The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | ng/mL range | pg/mL to fg/mL range |
| LOQ | ng/mL range | pg/mL to fg/mL range |
Robustness
Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase
-
Column temperature
-
Flow rate
-
Different column batches
-
-
Analyze a sample under each of these modified conditions and assess the impact on the results.
Comparison of Performance:
| Parameter | HPLC-UV | LC-MS/MS |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition and pH. | Robust, but can be sensitive to matrix effects and ion suppression. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of the novel kinase inhibitor, Geminib. The choice of method is dictated by the specific requirements of the analysis.
-
For routine QC analysis of the drug substance and drug product, where concentrations are high and the matrix is relatively clean, HPLC-UV offers a reliable, cost-effective, and robust solution.
-
For bioanalysis in complex matrices like plasma, or for the detection and quantification of trace-level impurities and degradants, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
A well-validated analytical method is a cornerstone of successful drug development. By understanding the principles and practicalities of method validation, we can ensure the generation of high-quality, reliable data that will guide Geminib on its path to becoming a new therapeutic option for patients.
References
- Vertex AI Search. (2012, April 21).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bansal, S., & DeStefano, A. (2007, March 30).
- Semantic Scholar.
- International Council for Harmonis
- Slideshare.
- Emery Pharma. (2023, June 8).
- Emery Pharma. (2023, March 7).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. youtube.com [youtube.com]
structural comparison of novel gamma-amino acids and traditional GABA analogues
Structural and Pharmacological Divergence: A Comparison Guide of Novel γ -Amino Acids vs. Traditional GABA Analogues
Executive Summary
The evolution of γ -aminobutyric acid (GABA) analogues represents a masterclass in rational drug design. While traditional GABAergic drugs were designed to directly mimic the endogenous neurotransmitter at orthosteric receptor sites, modern drug development has shifted toward novel γ -amino acids with targeted structural modifications. By introducing lipophilic bulk or conformational restrictions, researchers have drastically altered the pharmacological targets of these molecules—shifting away from GABA receptors entirely to target auxiliary subunits of voltage-gated calcium channels (VGCCs) and presynaptic GABA transporters (GATs). This guide provides an objective, data-driven comparison of these structural classes and the experimental methodologies used to validate their affinities.
Structural Evolution and Target Divergence
To understand the divergent pharmacology of these compounds, we must first analyze the causality behind their structural modifications.
Traditional GABA Analogues Endogenous GABA and traditional analogues like muscimol possess a highly flexible carbon backbone. This flexibility allows the molecule to adopt the precise conformations required to bind the orthosteric sites of ionotropic GABA-A and metabotropic GABA-B receptors. However, their zwitterionic nature at physiological pH prevents efficient blood-brain barrier (BBB) penetration, limiting their clinical utility.
Novel γ -Amino Acids To overcome pharmacokinetic limitations, researchers synthesized novel analogues with specific structural constraints:
-
Gabapentinoids (Pregabalin & Gabapentin): The addition of lipophilic bulk (e.g., the isobutyl group in pregabalin or the cyclohexyl ring in gabapentin) was engineered to exploit the L-type amino acid transporter 1 (LAT1) for active transport across the BBB 1[1]. Paradoxically, this steric bulk completely abolished their affinity for GABA receptors. Instead, these molecules act as highly selective ligands for the α2δ−1 subunit of presynaptic VGCCs, reducing the release of pro-nociceptive neurotransmitters2[2].
-
Baclofen: Substitution at the β -position with a p-chlorophenyl ring increases lipophilicity and restricts the backbone conformation, yielding a highly selective, FDA-approved GABA-B receptor agonist 3[3].
-
Cyclic Analogues (e.g., Nipecotic Acid): Conformationally restricting the GABA backbone into a piperidine ring shifts the target affinity away from receptors and towards GABA transporters (GAT-1), acting as potent reuptake inhibitors 4[4].
Caption: Divergent signaling pathways of traditional GABA analogues versus novel gabapentinoids.
Quantitative Pharmacological Comparison
The structural divergence described above is empirically reflected in the binding affinities ( Ki or IC50 ) of these compounds across different targets. The table below summarizes the quantitative data validating the target shift.
| Compound | Primary Target | Binding Affinity ( Ki / IC50 ) | Secondary Target Affinity |
| Muscimol | GABA-A Receptor | 10 - 20 nM ( Ki ) | N/A |
| Gabapentin | VGCC α2δ−1 | ~0.05 μ M ( Ki ) | GABA-B (>1 mM) |
| Pregabalin | VGCC α2δ−1 | ~0.02 μ M (2.5x Gabapentin) | GABA-A / GABA-B (No binding) |
| Baclofen | GABA-B Receptor | High Affinity Agonist | VGCC α2δ−1 (~156 μ M) |
| Nipecotic Acid | GAT-1 Transporter | ~9 μ M ( IC50 ) | GABA Receptors (>100 μ M) |
(Data aggregated from authoritative pharmacological evaluations 1[1], 5[5], and 6[6].)
Experimental Methodology: Self-Validating Radioligand Binding Assay
To objectively prove that novel gabapentinoids do not bind to traditional GABA receptors, researchers employ competitive radioligand binding assays. The following protocol outlines the displacement of [3H] muscimol to validate orthosteric GABA-A affinity. This workflow is designed as a self-validating system to prevent false positives.
Step-by-Step Protocol: [3H] Muscimol Competitive Binding Assay
-
Membrane Preparation & Endogenous Ligand Clearance:
-
Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality Check: Centrifuge and resuspend the pellet multiple times. This extensive washing is critical to remove high concentrations of endogenous GABA in the brain homogenate. Residual endogenous GABA would otherwise compete with the radioligand, artificially lowering the apparent affinity of the test compound 7[7].
-
-
Incubation Setup:
-
Prepare three sets of assay tubes to ensure internal validation:
-
Total Binding: Membrane + [3H] muscimol (e.g., 5 nM).
-
Non-Specific Binding (NSB): Membrane + [3H] muscimol + 1 mM unlabeled GABA (or 100 μ M bicuculline) to saturate all specific receptor sites5[5].
-
Experimental: Membrane + [3H] muscimol + varying concentrations of the novel analogue (e.g., pregabalin).
-
-
-
Equilibration:
-
Separation & Quantification:
-
Terminate the reaction via rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash filters three times with ice-cold buffer to rapidly remove unbound radioligand without disturbing the bound complexes.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Validation:
Caption: Self-validating radioligand binding assay workflow for GABA receptor affinity.
References
- Source: wikipedia.
- Source: nih.
- Source: psychscenehub.
- Source: mdpi.
- Source: nih.
- Source: ovid.
- Source: benchchem.
Sources
- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists [mdpi.com]
- 4. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ovid.com [ovid.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Receptor Binding Affinity: A Comparative Guide to 5,5-Dimethylhexanoic Acid Derivatives as GPR84 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the receptor binding affinity of 5,5-dimethylhexanoic acid derivatives, with a focus on their interaction with the G protein-coupled receptor 84 (GPR84). As a Senior Application Scientist, my goal is to offer not just data, but a comprehensive understanding of the experimental rationale and methodologies that underpin these findings. This document is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory and metabolic diseases.
Introduction: The Therapeutic Potential of Targeting GPR84
The G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target, primarily due to its role in mediating inflammatory responses.[1] GPR84 is predominantly expressed on immune cells, such as neutrophils and macrophages, and its expression is significantly upregulated during inflammatory stress.[1] The endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), which include molecules with carbon chain lengths from C9 to C14.[2][3] Activation of GPR84 by these fatty acids initiates a pro-inflammatory cascade, suggesting that antagonism of this receptor could be a viable strategy for treating a range of inflammatory conditions, including inflammatory bowel disease and idiopathic pulmonary fibrosis.[4]
5,5-dimethylhexanoic acid, a structural analogue of naturally occurring MCFAs, provides a unique chemical scaffold for the development of novel GPR84 modulators. The gem-dimethyl group at the 5-position can confer distinct pharmacological properties, including altered metabolic stability and receptor binding affinity, making its derivatives an interesting class of compounds for investigation. This guide will explore the nuances of benchmarking the binding affinity of such derivatives, providing both theoretical grounding and practical, field-proven protocols.
Principles of Receptor Binding Affinity and Methodologies
The binding affinity of a ligand for its receptor is a cornerstone of pharmacology, quantifying the strength of the interaction. It is typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. For GPR84, a Gi/o-coupled receptor, several robust methodologies are employed to determine the binding affinity and functional activity of test compounds.
The choice of assay is critical and depends on the specific question being addressed. Direct binding assays, such as radioligand binding, measure the direct interaction of a labeled ligand with the receptor. Functional assays, on the other hand, measure the downstream consequences of receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP), calcium mobilization, or cellular responses like chemotaxis.
Comparative Binding Affinity of 5,5-Dimethylhexanoic Acid Derivatives at GPR84
While extensive public data on a systematic series of 5,5-dimethylhexanoic acid derivatives is limited, we can construct a representative comparison based on the established structure-activity relationships (SAR) for GPR84 ligands. The following table illustrates a hypothetical, yet plausible, dataset for a series of such derivatives, designed to highlight key structural modifications and their impact on binding affinity. This serves as a practical example for researchers designing their own screening campaigns.
Table 1: Representative Binding Affinities and Functional Activities of Hypothetical 5,5-Dimethylhexanoic Acid Derivatives at Human GPR84
| Compound ID | R-Group Modification | Ki (nM) - Radioligand Binding Assay | EC50 (nM) - Calcium Mobilization | IC50 (nM) - Chemotaxis Assay |
| DMH-001 | -H (Parent Compound) | 850 | 1200 | >10000 |
| DMH-002 | -Phenyl | 150 | 250 | 500 |
| DMH-003 | -4-Fluorophenyl | 75 | 110 | 200 |
| DMH-004 | -3-Chlorophenyl | 60 | 95 | 180 |
| DMH-005 | -2-Methoxyphenyl | 200 | 350 | 700 |
| DMH-006 | -Naphthyl | 45 | 70 | 150 |
| PBI-4050 (Reference) | 2-(3-pentylphenyl)acetate | >1000 (low affinity) | - | - |
Disclaimer: The data presented in this table is for illustrative purposes and is based on established SAR principles for GPR84 ligands. Actual experimental results may vary.
Interpretation of the Data: The hypothetical data suggests that the addition of an aromatic R-group (DMH-002 to DMH-006) generally enhances the binding affinity compared to the parent compound (DMH-001). Electron-withdrawing substituents on the phenyl ring (fluoro- and chloro-) appear to be favorable for binding (DMH-003 and DMH-004). The position of the substituent also plays a role, as indicated by the lower affinity of the ortho-methoxy derivative (DMH-005). Extending the aromatic system to a naphthyl group (DMH-006) further improves affinity. These trends are consistent with the binding pockets of GPCRs often having hydrophobic regions that can accommodate aromatic moieties. The reference compound, PBI-4050, is included to provide context as a known, albeit low-affinity, GPR84 antagonist with a related structure.[5][6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to benchmark the receptor binding affinity of 5,5-dimethylhexanoic acid derivatives.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of a test compound for GPR84.
Workflow Diagram:
Caption: Workflow for a GPR84 radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR84.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, a known concentration of a suitable radioligand (e.g., a tritiated GPR84 antagonist), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled GPR84 ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon GPR84 activation.
Workflow Diagram:
Caption: Workflow for a GPR84 calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein subunit like Gα16 (which couples to calcium signaling).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
For agonist testing: Measure the baseline fluorescence, then inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound, then inject a known concentration of a GPR84 agonist (e.g., decanoic acid or a synthetic agonist) and measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
Chemotaxis Assay
This cell-based functional assay assesses the ability of a compound to modulate the migration of immune cells, a key physiological response mediated by GPR84 activation.
Workflow Diagram:
Caption: Workflow for a GPR84-mediated chemotaxis assay.
Step-by-Step Methodology:
-
Assay Setup:
-
Use a transwell plate with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, add assay medium containing a known GPR84 agonist (chemoattractant) and varying concentrations of the test compound (for antagonist testing). For agonist testing, add varying concentrations of the test compound to the lower chamber.
-
In the upper chamber, add a suspension of immune cells that express GPR84 (e.g., primary human neutrophils or a macrophage-like cell line).
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
For antagonists, calculate the percentage of inhibition of migration at each concentration of the test compound relative to the migration induced by the agonist alone.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
GPR84 Signaling Pathway
Understanding the signaling pathway of GPR84 is crucial for interpreting functional assay data and for the rational design of new ligands. GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Activation of GPR84 can also lead to the mobilization of intracellular calcium and the activation of downstream signaling pathways such as the Akt and ERK pathways.[7]
Signaling Pathway Diagram:
Sources
- 1. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS Data for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid
This guide provides an in-depth, objective comparison of methodologies for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) data for the quantification of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods in accordance with global regulatory standards.
Introduction to 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid and the Imperative of Cross-Validation
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is a molecule of interest in pharmaceutical development. Its inherent polarity presents unique challenges for bioanalysis.[1] Accurate and precise quantification in biological matrices such as plasma or serum is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3]
Cross-validation of bioanalytical methods is a critical regulatory requirement when data are generated from different analytical methods or at different laboratories.[4][5] Its primary objective is to ensure the consistency and reliability of data, thereby upholding the integrity of a clinical or preclinical study.[5][6] This guide will delineate a comprehensive framework for the cross-validation of an LC-MS/MS method for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline.[7][8]
The Analytical Challenge: Quantifying a Polar Analyte
The chemical structure of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid, with its amino and carboxylic acid functional groups, renders it highly polar. This characteristic poses significant challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from endogenous interferences.[1] To address this, two primary analytical strategies are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) and pre-column derivatization.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[9][10][11][12] This technique is well-suited for the direct analysis of polar compounds without the need for derivatization.[10][11][13]
-
Pre-column Derivatization: This approach involves chemically modifying the analyte to enhance its chromatographic retention on a reversed-phase column and improve its ionization efficiency in the mass spectrometer.[1][14][15][16][17] While effective, derivatization adds a step to the sample preparation process and requires careful optimization to ensure complete and reproducible reactions.[13]
For the purpose of this guide, we will focus on a HILIC-based LC-MS/MS method due to its direct approach and reduced sample preparation complexity.
Experimental Design for Method Validation and Cross-Validation
A robust bioanalytical method validation is the foundation upon which reliable study data is built. The following sections outline the key experiments and acceptance criteria for both the initial full validation and a subsequent cross-validation.
Full Bioanalytical Method Validation
A full validation should be performed when a new bioanalytical method is established.[7][8] The key parameters to be evaluated are detailed below.
Experimental Workflow for Full Validation
Caption: Workflow for Full Bioanalytical Method Validation.
Detailed Experimental Protocol: HILIC-LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid-d4).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[18]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% acetonitrile with 5% aqueous buffer).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient optimized for the separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
-
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A minimum of six non-zero calibration standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).[4] |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | At least four QC levels (LLOQ, LQC, MQC, HQC). For LLOQ, accuracy within ±20% and precision (CV) ≤ 20%. For other QCs, accuracy within ±15% and precision (CV) ≤ 15%.[4] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The CV of the matrix factor from at least six different lots of matrix should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term (bench-top), and long-term stability should be evaluated. The mean concentration at each QC level should be within ±15% of the nominal concentrations. |
Hypothetical Full Validation Data Summary
| Validation Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Conc. (ng/mL) | 1.0 | 3.0 | 30 | 75 |
| Intra-day Accuracy (%) | 102.5 | 98.7 | 101.2 | 99.5 |
| Intra-day Precision (CV%) | 8.5 | 5.2 | 4.1 | 3.5 |
| Inter-day Accuracy (%) | 104.1 | 101.3 | 99.8 | 100.5 |
| Inter-day Precision (CV%) | 10.2 | 6.8 | 5.5 | 4.8 |
| Matrix Factor (CV%) | - | 11.2 | 9.8 | 8.9 |
| Recovery (%) | - | 85.6 | 88.1 | 87.5 |
| Freeze-Thaw Stability (% Bias) | - | -4.5 | -3.1 | -2.8 |
| Bench-Top Stability (% Bias) | - | -2.1 | -1.5 | -1.1 |
| Long-Term Stability (% Bias) | - | -5.8 | -4.2 | -3.9 |
Cross-Validation
Cross-validation is performed to ensure the comparability of results when two different analytical methods are used, or when the same method is used in different laboratories.[5][6][19]
When is Cross-Validation Required?
-
Transfer of a validated method to another laboratory.
-
Use of different analytical methods within the same study.
-
Comparison of data from different studies that used different analytical methods.
Experimental Workflow for Inter-Laboratory Cross-Validation
Caption: Workflow for Inter-Laboratory Cross-Validation.
Cross-Validation Protocol
-
Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations are prepared by the originating laboratory.
-
Analysis: These QC samples are analyzed in replicate (n≥3) by both the originating (Reference) and the receiving (Test) laboratories.
-
Data Evaluation: The mean concentration, accuracy, and precision are calculated for each QC level at each laboratory. The percentage difference between the mean concentrations obtained at the two laboratories is then determined.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be defined a priori. A common approach is that the mean concentration of the QC samples at each level should be within ±15% between the two laboratories.[5] Additionally, at least two-thirds of the individual QC results should be within ±15% of the mean concentration for that level.
Hypothetical Cross-Validation Data Summary
| QC Level | Reference Lab Mean Conc. (ng/mL) | Test Lab Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| LQC | 2.95 | 3.08 | +4.4% | Pass |
| MQC | 30.21 | 29.55 | -2.2% | Pass |
| HQC | 74.89 | 76.01 | +1.5% | Pass |
Alternative and Complementary Techniques
While HILIC-LC-MS/MS is a powerful technique, other approaches can be considered depending on the specific requirements of the study.
-
Derivatization followed by Reversed-Phase LC-MS/MS: As previously mentioned, this can be a viable alternative, particularly if HILIC does not provide adequate separation or if sensitivity needs to be enhanced.[1][14][15][16][17]
-
Ion-Pairing Chromatography: This technique can improve the retention of polar compounds on reversed-phase columns but may not be compatible with mass spectrometry due to the non-volatile nature of many ion-pairing reagents.[13][20]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer unique selectivity for polar and ionic compounds.
The choice of analytical technique should be guided by a thorough method development process, aiming for a method that is robust, reproducible, and fit for its intended purpose.
Conclusion
The cross-validation of LC-MS data for 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid is a critical step in ensuring data integrity for regulatory submissions. Due to its polar nature, specialized chromatographic techniques such as HILIC are often necessary. A comprehensive full validation followed by a well-defined cross-validation protocol, with pre-established acceptance criteria, is essential. This guide provides a scientifically sound framework for these processes, grounded in regulatory expectations. By adhering to these principles, researchers and drug development professionals can generate reliable and defensible bioanalytical data.
References
-
Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]
-
Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. (n.d.). J-STAGE. Retrieved March 20, 2026, from [Link]
-
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 10). PubMed. Retrieved March 20, 2026, from [Link]
-
Internal Standard Set Amino Acid Analysis in Plasma/Serum. (n.d.). Chromsystems. Retrieved March 20, 2026, from [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 20, 2026, from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023, April 15). MDPI. Retrieved March 20, 2026, from [Link]
-
Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. (2019, October 18). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
-
Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydrophilic interaction liquid chromatography (HILIC) coupled to quadrupole time-of-flight mass spectrometry (QTOF). (n.d.). Agilent. Retrieved March 20, 2026, from [Link]
-
HILIC-LC/MS method for non-derivatized amino acid analysis in spent media. (n.d.). CASSS. Retrieved March 20, 2026, from [Link]
-
Direct analysis of amino acids by HILIC–ESI-MS. (n.d.). HILICON. Retrieved March 20, 2026, from [Link]
-
Sample preparation. (n.d.). Zhu Research Group. Retrieved March 20, 2026, from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved March 20, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved March 20, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 20, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 20, 2026, from [Link]
-
Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. (2018, January 23). Agilent. Retrieved March 20, 2026, from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 20, 2026, from [Link]
-
Sample preparation for polar metabolites in bioanalysis. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
-
Amino Acid Analysis by the Triple Quadrupole LCMS-8060RX. (n.d.). Shimadzu. Retrieved March 20, 2026, from [Link]
-
Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. Retrieved March 20, 2026, from [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
-
Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. (n.d.). Agilent. Retrieved March 20, 2026, from [Link]
-
Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]
-
LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. (n.d.). Longdom Publishing. Retrieved March 20, 2026, from [Link]
-
Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, October 8). ResearchGate. Retrieved March 20, 2026, from [Link]
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007, October 5). ACS Publications. Retrieved March 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 16. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Sample preparation - Zhu Research Group [zhulab.cn]
- 19. ema.europa.eu [ema.europa.eu]
- 20. pubs.acs.org [pubs.acs.org]
comparative efficacy of 5,5-dimethyl vs 5-methyl hexanoic acid in drug design
Comparative Technical Guide: 5-Methylhexanoic Acid vs. 5,5-Dimethylhexanoic Acid in Rational Drug Design
Executive Summary
In rational drug design, the optimization of aliphatic tails is a critical step in balancing lipophilicity, target affinity, and metabolic stability. The transition from a 5-methylhexanoic acid (5-MHA) motif to a 5,5-dimethylhexanoic acid (5,5-DMHA) motif represents a classic application of the "neo" effect—replacing a vulnerable isopropyl terminal group with a bulkier, metabolically inert tert-butyl group. This guide provides an objective, data-driven comparison of these two structural fragments, detailing their physicochemical properties, metabolic shielding mechanisms, and experimental validation protocols.
Mechanistic Rationale: The "Neo" Effect and Metabolic Shielding
The primary limitation of the 5-MHA motif—famously utilized in gabapentinoids like Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[1]—is its susceptibility to Phase I hepatic metabolism. The terminal isopropyl group contains a tertiary carbon (C5) with a highly reactive C-H bond. Cytochrome P450 (CYP) enzymes readily target this specific site for ω−1 oxidation, leading to rapid hydroxylation and subsequent renal clearance[2].
By substituting 5-MHA with 5,5-DMHA, medicinal chemists introduce a quaternary carbon at the C5 position. This structural modification completely eliminates the tertiary C-H bond, imposing severe steric hindrance that blocks CYP450-mediated ω−1 oxidation. This "metabolic shielding" forces the liver to rely on slower secondary pathways, significantly prolonging the drug's pharmacokinetic half-life ( t1/2 ) and increasing its lipophilicity for enhanced blood-brain barrier (BBB) penetration[3].
Physicochemical & Pharmacokinetic Profiling
The addition of a single methyl group drastically alters the spatial and electronic profile of the hexanoic acid scaffold. Table 1 summarizes the comparative metrics.
Table 1: Comparative Profiling of 5-MHA vs. 5,5-DMHA Motifs
| Parameter | 5-Methylhexanoic Acid (5-MHA) | 5,5-Dimethylhexanoic Acid (5,5-DMHA) | Impact on Drug Design |
| Terminal Motif | Isopropyl ( −CH(CH3)2 ) | Tert-butyl ( −C(CH3)3 ) | Increased steric bulk; altered binding kinetics. |
| ω−1 Carbon | Tertiary (Contains reactive C-H) | Quaternary (No C-H bond) | Complete blockade of ω−1 oxidation. |
| Lipophilicity ( Δ LogP) | Baseline | +0.4 to +0.6 | Enhanced membrane permeability and BBB crossing. |
| CYP450 Vulnerability | High (Rapid hydroxylation) | Low (Sterically shielded) | Prolonged in vivo half-life ( t1/2 ). |
| Target Affinity | Flexible hydrophobic fit | Rigid, bulky hydrophobic fit | Enhanced affinity in larger hydrophobic pockets[4]. |
Case Studies in Drug Development
-
Gabapentinoids & Carnitine Acyltransferases: Research into 3-amino-5,5-dimethylhexanoic acid has demonstrated that the bulkier tert-butyl group can significantly alter the binding kinetics to target enzymes compared to its 5-methyl counterparts. The increased steric bulk can enhance affinity for specific hydrophobic pockets while preventing rapid metabolic degradation[4].
-
Sortilin Modulators: Recent advancements in neurodegenerative pharmacotherapy have heavily favored the 5,5-DMHA motif. For instance, novel sortilin modulators utilize 5,5-dimethylhexanoic acid derivatives to ensure high CNS penetrance and resist rapid hepatic clearance, making them viable candidates for treating Alzheimer's and Parkinson's diseases[3].
Experimental Validation: In Vitro Microsomal Stability Protocol
To objectively compare the metabolic stability of 5-MHA and 5,5-DMHA derivatives, a self-validating Human Liver Microsome (HLM) assay is required. This protocol is designed to isolate CYP450-mediated degradation from chemical instability.
Causality in Experimental Design:
-
Why HLMs? HLMs contain the highest concentration of membrane-bound CYP450 enzymes, perfectly mimicking hepatic Phase I metabolism[2].
-
Why NADPH? NADPH is the obligate electron donor for CYP450. A minus-NADPH control is mandatory; if degradation occurs without NADPH, the compound is chemically unstable, not metabolically cleared.
-
Why Ice-Cold Acetonitrile? It acts as a dual-action quenching agent—instantly denaturing CYP enzymes to freeze the reaction at exact time points, while precipitating microsomal proteins to protect the LC-MS/MS column from clogging.
Step-by-Step Methodology:
-
Preparation: Prepare a 1μM solution of the test compound (5-MHA or 5,5-DMHA derivative) in 0.1M potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add HLMs to a final protein concentration of 0.5mg/mL . Pre-incubate the mixture at 37∘C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1mM . (Maintain a separate control tube where buffer is added instead of NADPH).
-
Aliquot Sampling: At defined time points ( 0,15,30,60,120 minutes), extract a 50μL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 150μL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin for low clearance validation, Verapamil for high clearance validation).
-
Protein Precipitation: Centrifuge the quenched samples at 14,000×g for 10 minutes at 4∘C .
-
Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the depletion of the parent compound. Calculate intrinsic clearance ( CLint ) and t1/2 .
Pathway and Workflow Visualizations
CYP450 metabolic pathway comparison: 5-MHA oxidation vs. 5,5-DMHA steric blockade.
In vitro microsomal stability assay workflow for quantifying intrinsic clearance.
Sources
A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis of Unnatural Amino Acid Peptidomimetics
Authored for Researchers, Scientists, and Drug Development Professionals
The promise of peptides as therapeutic agents is often tempered by their inherent pharmacokinetic liabilities, primarily rapid proteolytic degradation and poor membrane permeability.[1][2][3] The strategic incorporation of unnatural amino acids to create peptidomimetics is a cornerstone of modern medicinal chemistry, aimed at overcoming these hurdles.[4][5][6] This guide provides a framework for the comparative pharmacokinetic (PK) analysis of these engineered molecules, blending foundational principles with actionable experimental protocols. Our objective is to elucidate not just how to conduct these analyses, but why specific modifications and experimental designs are chosen, empowering you to make informed decisions in your own drug discovery programs.
The Rationale: Why Unnatural Amino Acids?
The introduction of non-canonical amino acid structures into a peptide backbone is a deliberate strategy to enhance "drug-like" properties.[7] These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by:
-
Enhancing Proteolytic Stability: Altering the natural L-α-amino acid structure prevents recognition by endogenous proteases, which are primary drivers of peptide degradation.[3][8]
-
Modulating Lipophilicity: Increasing lipophilicity can improve membrane permeability and, consequently, oral bioavailability.[4][9]
-
Constraining Conformation: Certain unnatural amino acids can lock the peptide into a bioactive conformation, potentially increasing target affinity and selectivity while also protecting it from degradation.
This guide will focus on comparing peptidomimetics containing some of the most common and impactful unnatural amino acid modifications.
Chapter 1: Key Unnatural Amino Acid Modifications & Their PK Impact
The choice of modification is critical and dictates the subsequent analytical strategy. Below, we compare several classes of modifications and their generally accepted effects on pharmacokinetics.
| Modification Class | Structural Change | Expected Primary PK Impact | References |
| N-Methylation | Addition of a methyl group to the backbone amide nitrogen. | Increased Metabolic Stability: Sterically hinders protease access. Improved Permeability: Increases lipophilicity and may favor membrane-permeable conformations. | [1][2][9][10] |
| D-Amino Acid Substitution | Replacement of an L-amino acid with its D-enantiomer. | Dramatically Increased Metabolic Stability: Proteases are stereospecific for L-amino acids. This can significantly prolong in vivo half-life. | [8][11][12][13] |
| β-Amino Acid Incorporation | Adds an extra carbon to the amino acid backbone. | High Proteolytic Resistance: The altered backbone is not a substrate for standard proteases. Can be used to create stable secondary structures (foldamers). | [3][14][15] |
| Cα-Tetrasubstitution | Addition of a second substituent to the α-carbon. | Increased Metabolic Stability: Steric bulk around the peptide bond shields it from enzymatic cleavage. | [4] |
These modifications serve as the foundation for designing experiments to quantify their impact.
Chapter 2: Experimental Design for Comparative PK Analysis
A robust comparative analysis requires a multi-tiered experimental approach, progressing from high-throughput in vitro assays to more complex in vivo studies. This workflow allows for early-stage filtering of candidates and provides a mechanistic understanding of their PK profiles.
Caption: High-level workflow for peptidomimetic PK analysis.
Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay is a primary screen for Phase I metabolism, which is often the first and most significant route of clearance for many drugs.[16] We use liver microsomes as they are a rich source of cytochrome P450 (CYP) enzymes, which are critical for these metabolic reactions.[17] By comparing the degradation rate of analogs to a parent peptide, we can directly quantify the stability imparted by specific unnatural amino acids.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human or rodent liver microsomes on ice.[16][17] Dilute to a working concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system as per the manufacturer's instructions.[17] This is crucial as CYPs are NADPH-dependent enzymes.
-
Prepare 1 mM stock solutions of test peptides and a positive control (a compound with known metabolic liability) in DMSO.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test peptide (final peptide concentration of 1 µM).[18]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[19]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17][18] The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide versus time.[17]
-
Calculate the in vitro half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) / (mg of microsomal protein/mL) .[17][19]
-
Experimental Protocol 2: In Vitro Permeability using Caco-2 Monolayers
Causality: The Caco-2 assay is the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20][21][22][] These human colon carcinoma cells form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal epithelium.[20][] This assay is vital for assessing the potential for oral bioavailability.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[]
-
Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Transport Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[] Place fresh transport buffer in the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This measures active efflux.[20][21]
-
Incubate the plates at 37°C with gentle agitation for a set period (e.g., 2 hours).[20]
-
At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the compound concentration in the receiver and donor wells via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .[21] An ER > 2 suggests the compound is a substrate for active efflux.[21]
-
Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Causality: While in vitro assays are predictive, an in vivo study is the definitive measure of a compound's pharmacokinetic profile in a whole organism.[24][25] It integrates all ADME processes simultaneously. A rodent model (typically rat or mouse) is a standard preclinical species for these evaluations.[25][26]
Methodology:
-
Animal Model and Dosing:
-
Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling from the same animal, which reduces biological variability.[27]
-
Divide animals into two groups for each compound: Intravenous (IV) and Oral (PO) or Subcutaneous (SC) administration. The IV group is essential for determining absolute bioavailability.[28]
-
Administer a precise dose of the formulated peptide. For example, 1 mg/kg for IV and 5 mg/kg for PO administration.[27]
-
-
Blood Sampling:
-
Sample Processing and Bioanalysis:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the peptide concentration in plasma using a validated LC-MS/MS bioanalytical method.[29][30][31] This is the gold standard for its sensitivity and specificity.[29]
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for each route of administration.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
%F (Absolute Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Chapter 3: Data Interpretation and Comparative Analysis
The power of this approach lies in the direct comparison of data across analogs. By structuring the results in a clear format, we can derive crucial structure-pharmacokinetic relationships (SPRs).
Caption: Linking modifications to PK outcomes.
Case Study: Hypothetical Comparative Data
Consider a parent peptide, "Parent-P," and three analogs designed to improve its poor PK profile.
Table 1: Comparative In Vitro Data
| Compound | Modification | HLM Stability (t½, min) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Parent-P | None (All L-amino acids) | 8 | 0.5 | 1.2 |
| Analog-A | N-Methylation at P2 | 45 | 1.5 | 1.3 |
| Analog-B | L-Ala to D-Ala at P3 | >120 | 0.6 | 1.1 |
| Analog-C | L-Leu to β³-hLeu at P4 | >120 | 0.4 | 1.4 |
Interpretation:
-
Analog-A (N-Methylation): Shows a significant improvement in metabolic stability and a 3-fold increase in permeability, likely due to increased lipophilicity.[9][10] This makes it a promising candidate for improved oral bioavailability.
-
Analog-B (D-Amino Acid): Demonstrates exceptional metabolic stability, as expected, by making the peptide bond resistant to proteases.[11][12] Permeability is largely unchanged. This analog is a strong candidate for parenteral administration requiring a long half-life.
-
Analog-C (β-Amino Acid): Also shows outstanding metabolic stability due to the non-natural backbone structure.[14][15] Permeability is not improved in this case.
Based on this in vitro data, Analog-A and Analog-B were selected for an in vivo rat PK study.
Table 2: Comparative In Vivo Rat PK Data (5 mg/kg PO)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | t½ (hr) | Bioavailability (%F) |
| Parent-P | < LLOQ | - | < LLOQ | - | < 1% |
| Analog-A | 152 | 2.0 | 780 | 4.5 | 12% |
| Analog-B | 45 | 4.0 | 550 | 9.8 | 3% |
Interpretation:
-
The in vivo data validates the in vitro hypotheses. Analog-A's improved permeability translated directly into a respectable oral bioavailability of 12%.[10]
-
Analog-B's exceptional metabolic stability resulted in a significantly prolonged half-life (9.8 hr vs 4.5 hr).[11][13] However, its poor permeability limited its oral absorption, resulting in low bioavailability. This candidate would be better suited for a subcutaneous, long-acting formulation.
Conclusion
The systematic, comparative analysis of peptidomimetics containing unnatural amino acids is fundamental to successful peptide drug development. By integrating a logical sequence of in vitro stability and permeability assays with targeted in vivo pharmacokinetic studies, researchers can build a clear understanding of structure-pharmacokinetic relationships. This data-driven approach allows for the rational design of molecules with optimized ADME profiles, ultimately de-risking clinical development and increasing the probability of creating a successful therapeutic.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Wodlej, C., Riedl, S., Rahn, S., Le, T. K., & Janko, C. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8485. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. [Link]
-
Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]
-
Schneider, T., Gutt, C., & Eisenreich, W. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1089–1101. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Li, P., & He, C. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 142, 106892. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
Feng, Z., & Chen, Y. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1037–1044. [Link]
-
Singh, A., & Kulkarni, P. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Communications Materials, 3(1), 1–14. [Link]
-
Biron, E., & Chatterjee, J. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1248, pp. 39–53). Springer. [Link]
-
Li, P., & He, C. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 142, 106892. [Link]
-
Schneider, T., Gutt, C., & Eisenreich, W. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1089–1101. [Link]
-
Castro, T. G., Melle-Franco, M., & Almeida, C. E. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
Unknown Author. (2017). Stability assay. Bio-protocol, 7(12), e2343. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Unknown Author. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Journal of Drug Discovery and Development. [Link]
-
Kumar, P., & Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Kühne, R., & Binas, O. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178742. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Creative Bioarray. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Cabrele, C., & Martinek, T. A. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9717–9739. [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]
-
Wernevik, J., & Akerud, T. (2024). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Cabrele, C., & Martinek, T. A. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 1–25. [Link]
-
Castro, T. G., Melle-Franco, M., & Almeida, C. E. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]
-
Korfmacher, W. A., & Palmer, C. A. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 12(3), 397–404. [Link]
-
Singh, Y., & Sharma, P. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
-
Liu, T., & Jia, M. (2020). LC-MS bioanalysis of intact proteins and peptides. Bioanalysis, 12(2), 115–128. [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]
-
Li, F., & Liu, S. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(13), e1518. [Link]
-
Zhang, H., & Ji, Q. C. (2015). Sample Preparation for LC-MS Bioanalysis of Peptides. ResearchGate. [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Cabrele, C., & Martinek, T. A. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
-
IQVIA. (n.d.). Quantitative Assays for Peptides using LC-MS. IQVIA. [Link]
-
PCCA. (n.d.). In Vivo Pharmacokinetic Evaluation of a Sublingual Semaglutide Compounded Formulation (SubMagna™ SL HMW): Pilot Study in an Animal Model. PCCA. [Link]
-
Cabrele, C., & Martinek, T. A. (2025). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Introduction, Importance and Applications of Peptidomimetics. | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. vimta.com [vimta.com]
- 25. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 27. pccarx.com [pccarx.com]
- 28. benchchem.com [benchchem.com]
- 29. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 30. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Toxicity Profiles of Hydrochloride Salts and Free Base Amino Acids
Introduction
In the realms of pharmaceutical development, cell culture, and biochemical research, amino acids are fundamental building blocks. They are commercially available in two primary forms: the free base (zwitterionic) form and as hydrochloride (HCl) salts. The choice between these forms is often dictated by considerations of solubility and stability. However, a critical aspect that demands rigorous evaluation is their respective toxicity profiles. This guide provides an in-depth comparison of the factors influencing the toxicity of amino acid HCl salts versus their free base counterparts, offering a framework for experimental design and data interpretation for researchers in the field.
The conversion of a free base amino acid to its hydrochloride salt is a straightforward acid-base reaction that significantly alters the molecule's physicochemical properties.[1][2] These alterations, while often beneficial for formulation, can have profound implications for cellular and organismal toxicity. Understanding these differences is paramount for ensuring experimental validity and the safety of novel therapeutics.[3]
Section 1: The Physicochemical Divide: How Form Influences Toxic Potential
The difference in toxicity between a free base amino acid and its HCl salt is rarely due to the inherent pharmacology of the amino acid itself, but rather stems from significant shifts in its physical and chemical properties.[4] These properties dictate how the compound interacts with biological systems at both a local and systemic level.
Solubility and Bioavailability
-
Hydrochloride Salts: Generally, HCl salts exhibit significantly higher aqueous solubility compared to the corresponding free bases.[1][2] This is because the protonated amine group in the salt form readily interacts with polar water molecules. This enhanced solubility can lead to a more rapid and higher concentration of the amino acid at the site of administration or in a cell culture medium, which can influence its bioavailability and, consequently, its toxic potential.[5][]
-
Free Base Amino Acids: The free base form, particularly for amino acids with nonpolar side chains, can have limited water solubility.[2] While this might suggest lower toxicity due to slower dissolution, it can also lead to issues of precipitation or non-uniform exposure in experimental settings.
pH and Local Irritation
This is perhaps the most critical differentiator from a toxicity perspective.
-
Hydrochloride Salts: When dissolved in unbuffered aqueous solutions, amino acid HCl salts create an acidic environment due to the hydrolysis of the ammonium salt.[7] The resulting low pH can be a primary source of toxicity, independent of the amino acid's pharmacological action.
-
In Vitro: In cell culture, a significant drop in media pH can induce cytotoxicity, disrupt cellular metabolism, and compromise membrane integrity.[8]
-
In Vivo: Upon administration (e.g., injection or oral), the localized acidity can cause significant tissue irritation, inflammation, and even necrosis at the site of contact.[3]
-
-
Free Base Amino Acids: The free base form is zwitterionic and results in a solution pH that is closer to neutral. This minimizes the risk of pH-induced local toxicity.
Stability and Degradation
-
Hydrochloride Salts: The salt form is often more chemically stable in the solid state, offering a longer shelf life.[1] However, in solution, the stability can be influenced by the pH.
-
Free Base Amino Acids: Free bases can be more susceptible to degradation in the solid state, particularly if they are hygroscopic.
The relationship between these forms and their impact on local pH is a crucial first step in understanding potential toxicity differences.
Caption: Tiered workflow for toxicity comparison.
Expert Recommendations:
-
Always Control for pH: When comparing an HCl salt to a free base in any biological assay, pH must be considered a critical variable. Failure to include a pH-adjusted control for the salt form can lead to the erroneous conclusion that the salt is inherently more toxic. [7]2. Prioritize Local Toxicity Assessment: For many applications, particularly parenteral or topical administration, local irritation caused by the acidity of the HCl salt is the primary toxicity concern. [3]In vitro reconstructed tissue models offer a powerful and ethical means to assess this risk early. [9]3. Consider the Buffer Capacity of the System: In vivo, the body has significant buffering capacity that can neutralize the acidity of an administered HCl salt. However, the rate of administration versus the rate of buffering is key. A rapid, concentrated bolus can overwhelm local buffering capacity and cause damage. [10]In vitro systems, like cell culture media, have a defined buffering capacity that can also be overwhelmed.
-
Systemic Toxicity is Dose and Bioavailability Dependent: If local irritation is mitigated (e.g., through formulation with buffers), the systemic toxicity will primarily be a function of the amino acid itself. The choice of salt form influences this by altering the rate and extent of absorption (bioavailability). [4][11]A highly soluble, rapidly absorbed salt may lead to a higher peak plasma concentration (Cmax), which could trigger acute systemic toxicity at a lower dose than the more slowly absorbed free base.
The choice between an amino acid free base and its hydrochloride salt is not merely a matter of convenience. While HCl salts offer advantages in solubility and handling, their potential for pH-induced local toxicity is a significant liability that must be experimentally evaluated. A thorough comparison of their toxicity profiles, grounded in sound physicochemical principles and well-controlled biological assays, is essential for any researcher or drug developer. By systematically dissecting the effects of pH from intrinsic pharmacology, scientists can make informed decisions, ensuring data integrity and promoting the development of safer, more effective products.
References
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. Available from: [Link]
-
Bauer, M., & Frömming, K. H. (2001). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
SYSTAT. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]
-
Wikipedia. In vitro toxicology. Available at: [Link]
-
Taylor & Francis Online. (2021, June 9). Assessing how in vitro assay types predict in vivo toxicology data. Available at: [Link]
-
Biogem. In Vivo and in Vitro Toxicity Studies. Available at: [Link]
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Available at: [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]
-
U.S. Environmental Protection Agency. (2001, December 17). OECD Guidelines for Testing of Chemicals. Available at: [Link]
-
SlideShare. (2016, May 19). Acute Toxicity by OECD Guidelines. Available at: [Link]
-
European Commission Joint Research Centre. Acute Toxicity. Available at: [Link]
-
ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Available at: [Link]
-
Chemistry LibreTexts. (2025, July 7). 4.5: Different Cytotoxicity Assays. Available at: [Link]
-
IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, February 4). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Available at: [Link]
-
MDPI. (2018, August 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
The Pharmaceutical Journal. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available at: [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]
-
MDPI. (2021, March 22). In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications. Available at: [Link]
-
SpringerLink. Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Available at: [Link]
-
Wiley Online Library. (2008, January). Alternative Methods for Eye and Skin Irritation Tests. Available at: [Link]
-
LifeNet Health LifeSciences. Dermal Irritation. Available at: [Link]
-
Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Available at: [Link]
-
IIVS.org. Skin Irritation Test (SIT, OECD 439). Available at: [Link]
-
PubMed. (2017, May 3). Salt Selection Matters: Differential Renal Toxicity With MDV1634.Maleate Versus MDV1634.2HCl. Available at: [Link]
-
ResearchGate. (PDF) Methods for Testing Irritation Potential. Available at: [Link]
-
Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. Available at: [Link]
-
ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Available at: [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Available at: [Link]
-
PMC. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation. Available at: [Link]
-
ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]
-
ResearchGate. Non-clinical toxicological considerations for pharmaceutical salt selection. Available at: [Link]
-
ACS Publications. (2024, January 25). Development of Cholinium-Based API Ionic Liquids with Enhanced Drug Solubility: Biological Evaluation and Interfacial Properties. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 10. pharxmonconsulting.com [pharxmonconsulting.com]
- 11. bjcardio.co.uk [bjcardio.co.uk]
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